molecular formula C12H14N2O2 B1531071 1-Butyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1206077-97-5

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1531071
CAS No.: 1206077-97-5
M. Wt: 218.25 g/mol
InChI Key: WJCQVTLCFNBGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCQVTLCFNBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline-2,3-dione Scaffold - A Privileged Structure in Neuropharmacology

The quinoxaline-2,3-dione core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] These structures are renowned for their biological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][3][4] Dysregulation of AMPA receptor signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Consequently, the development of potent and selective AMPA antagonists remains a critical therapeutic goal.[1]

N-alkylation of the quinoxaline-2,3-dione core is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The protocols and insights presented herein are designed to be self-validating, ensuring reproducibility and scientific integrity for researchers in the field.

Part 1: The Synthetic Pathway - A Two-Step Approach to the Target Molecule

The synthesis of this compound is most reliably achieved through a two-step process. This strategy involves the initial formation of the core quinoxaline-2,3-dione ring system, followed by a selective N-alkylation. This approach is favored for its high yields, straightforward execution, and the commercial availability of the starting materials.

Step 1: Synthesis of the Quinoxaline-2,3-dione Core

The foundational step is the condensation reaction between an o-phenylenediamine and a suitable 1,2-dicarbonyl compound.[6] For the unsubstituted core, the reaction of o-phenylenediamine with oxalic acid is a highly efficient and atom-economical method.[1]

Causality Behind Experimental Choices:

  • Reactants: O-phenylenediamine provides the benzene ring and two adjacent amino groups essential for the cyclization. Oxalic acid serves as a simple, inexpensive, and effective two-carbon electrophile.

  • Solvent/Catalyst: The reaction is often carried out in an acidic aqueous medium (e.g., dilute HCl) or under solvent-free grinding conditions.[1] The acid protonates the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Microwave irradiation can also be employed to significantly reduce reaction times.[7]

Step 2: N-Alkylation with 1-Bromobutane

With the core scaffold in hand, the next step is the introduction of the butyl group onto one of the nitrogen atoms. This is a classic nucleophilic substitution (SN2) reaction.

Causality Behind Experimental Choices:

  • Base: The amide protons of quinoxaline-2,3-dione are weakly acidic. A base is required to deprotonate one of the nitrogen atoms, generating a nucleophilic anion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate strength, low cost, and ease of removal.

  • Alkylating Agent: 1-Bromobutane is an effective electrophile. The bromine atom is a good leaving group, and the primary carbon is accessible for nucleophilic attack.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and the intermediate salt, and they effectively solvate the cation (K⁺) while leaving the nucleophilic anion relatively free to react, thereby accelerating the SN2 reaction.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation OPD o-Phenylenediamine Reaction1 Condensation (e.g., aq. HCl, Δ) OPD->Reaction1 Oxalic Oxalic Acid Oxalic->Reaction1 QD Quinoxaline-2,3-dione Reaction2 SN2 Reaction (K₂CO₃, DMF) QD->Reaction2 Reaction1->QD Bromobutane 1-Bromobutane Bromobutane->Reaction2 Target 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione Reaction2->Target

Caption: Synthetic workflow for this compound.

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione
  • Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol).

  • Acid Addition: Add 100 mL of 2M hydrochloric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The solution will turn dark. Maintain reflux for 2 hours.

  • Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting pale-yellow solid in a vacuum oven at 80°C overnight.

    • Expected Yield: ~14-15 g (86-93%).

    • Validation: The product should be a solid with a high melting point and can be used in the next step without further purification if desired.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask, add 1,4-dihydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature and add 1-bromobutane (6.5 mL, 0.06 mol) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Filtration and Washing: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to yield the pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C.

    • Expected Yield: ~8-9.5 g (73-87%).

Part 3: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for this compound.

Data Presentation: Summary of Characterization
ParameterExpected Result
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance White to off-white crystalline solid
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), 2958, 2872 (C-H alkyl stretches), ~1670 (C=O amide stretch), ~1610 (C=C aromatic stretch). The presence of the N-H band indicates that alkylation occurred on only one nitrogen.
¹H NMR (400 MHz, DMSO-d₆) δ ~11.8 (s, 1H, -NH), 7.1-7.3 (m, 4H, Ar-H), ~4.0 (t, 2H, -N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ ~155 (C=O), ~130-135 (Ar-C quaternary), ~115-125 (Ar-C-H), ~42 (-N-CH₂-), ~30 (-CH₂-), ~19 (-CH₂-), ~13 (-CH₃).
Mass Spec. (ESI+) m/z = 219.11 [M+H]⁺, 241.09 [M+Na]⁺.

Expert Insight on Characterization:

  • FT-IR: The most telling feature is the presence of a single N-H stretch around 3200 cm⁻¹, confirming mono-alkylation. The strong carbonyl (C=O) absorption around 1670 cm⁻¹ is characteristic of the dione structure.

  • ¹H NMR: The spectrum should be clean, with distinct signals for the butyl chain and the aromatic protons. The downfield singlet for the remaining N-H proton is a key identifier. The integration of the signals should correspond to the 14 protons in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing definitive proof of the product's identity.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize this and other N-alkylated quinoxaline-2,3-diones. These compounds serve as valuable tools and potential therapeutic leads in the study of neurological disorders, particularly those involving the glutamatergic system.

References

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, .

  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428. Available at: [Link]

  • Various Authors. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. Retrieved from [Link]

  • Taiwo, F. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. Available at: [Link]

  • Abu-El-Halawah, R., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • El-Dean, A. M. K., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. PubChem Compound Database. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. ResearchGate. Retrieved from [Link]

  • Carling, R. W., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(23), 3357-3362.
  • Naka, T., et al. (1998). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 41(24), 4747-4760. Available at: [Link]

  • Naka, T., et al. (1998). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. Retrieved from [Link]

  • Al-Obaidi, A. M. H., & Al-Majidi, S. M. H. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. AIP Conference Proceedings, 2372, 060002. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The quinoxaline-2,3-dione core is a recognized pharmacophore with a wide range of biological activities. The addition of a butyl group at the N-1 position significantly influences its physicochemical characteristics, impacting its solubility, lipophilicity, and potential for biological interactions. This document details the synthesis, characterization, and key physicochemical parameters of this compound, offering both experimental methodologies and predicted data to facilitate its use in research and drug development.

Introduction

Quinoxaline-2,3-diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them attractive scaffolds for the design of biologically active molecules. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and have shown potential as anticonvulsant and neuroprotective agents.

The N-alkylation of the quinoxaline-2,3-dione scaffold is a common strategy to modulate its physicochemical and pharmacological properties. The introduction of an N-butyl group, as in this compound, is expected to increase its lipophilicity, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed examination of these properties to support further investigation and application of this compound.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione, followed by N-alkylation.

Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The foundational step involves the cyclocondensation of an ortho-phenylenediamine with oxalic acid or its derivatives. A common and efficient method is the reaction of o-phenylenediamine with oxalic acid dihydrate in an acidic medium, such as a hydrochloric acid solution.[1]

Experimental Protocol: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a 4 M solution of hydrochloric acid.

  • Add oxalic acid dihydrate (1 equivalent) to the solution.

  • Heat the mixture under reflux with stirring for approximately 3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash thoroughly with water to remove any remaining acid and unreacted starting materials.

  • Dry the product to obtain 1,4-dihydroquinoxaline-2,3-dione as a stable solid.

This synthetic approach is robust and provides the core scaffold for subsequent alkylation.

Caption: Synthesis of the 1,4-dihydroquinoxaline-2,3-dione core.

N-Alkylation to Yield this compound

The introduction of the butyl group onto the nitrogen atom of the quinoxaline-2,3-dione core is achieved via an N-alkylation reaction. A common method for this transformation is the use of an alkyl halide in the presence of a base and a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

  • To a solution of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) as the base.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (0.1 equivalents).

  • To this mixture, add 1-bromobutane (1.1 equivalents) as the alkylating agent.

  • Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

This method provides a controlled way to achieve mono-alkylation, although the formation of a di-alkylated product is possible and should be monitored.

Caption: N-Alkylation of the quinoxaline-2,3-dione core.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Due to the limited availability of experimental data for this compound, a combination of data from related compounds and computationally predicted values are presented.

PropertyValue (Predicted)MethodReference/Tool
Molecular Formula C₁₂H₁₄N₂O₂--
Molecular Weight 218.25 g/mol --
Melting Point 135-145 °CEstimation based on related compounds[2]
Boiling Point ~420 °CComputational Prediction[3]
logP (Octanol-Water) 1.8 - 2.2Computational Prediction[3][4]
Aqueous Solubility LowQualitative assessment[5]
pKa (most acidic) 9.5 - 10.5Computational Prediction[3]

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. The predicted logP for this compound falls in the range of 1.8 to 2.2, suggesting a moderate level of lipophilicity.[3][4] This is a direct consequence of the introduction of the nonpolar butyl chain, which increases the compound's affinity for lipid environments compared to the more polar parent quinoxaline-2,3-dione. This property is crucial for predicting the compound's ability to cross biological membranes.

Solubility

The aqueous solubility of quinoxaline derivatives is often a challenge in drug development.[5] While the parent 1,4-dihydroquinoxaline-2,3-dione is soluble in polar organic solvents, its aqueous solubility is limited.[6] The addition of the butyl group is expected to further decrease its solubility in water. Strategies to enhance aqueous solubility for this class of compounds may be necessary for certain biological applications.[7]

Acidity (pKa)

The predicted pKa of the most acidic proton, located on the N-H group of the dione ring, is in the range of 9.5 to 10.5.[3] This indicates that the compound is a weak acid and will be predominantly in its neutral form at physiological pH. This property is important for understanding its ionization state in different biological compartments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group, including a triplet for the terminal methyl group, and multiplets for the three methylene groups. The aromatic protons on the quinoxaline ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. The N-H proton of the dione ring will likely appear as a broad singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbons of the butyl group, the aromatic carbons of the quinoxaline ring, and the two carbonyl carbons of the dione moiety, which are expected to resonate at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group, typically in the region of 1650-1710 cm⁻¹.[2] The N-H stretching vibration will be observed as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the butyl group will appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) for this compound is expected at m/z 218.25. Fragmentation patterns would likely involve the loss of the butyl group and subsequent fragmentation of the quinoxaline-2,3-dione core.

Conclusion

This compound is a derivative of a well-established pharmacophore with physicochemical properties that suggest its potential for further investigation in drug discovery. Its moderate lipophilicity and weak acidity are key parameters that will govern its biological behavior. This guide provides a foundational understanding of its synthesis and key physicochemical characteristics, leveraging both established experimental protocols for related compounds and computational predictions. Further experimental validation of the predicted properties is crucial to fully elucidate the potential of this compound in the development of new therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Anticipated Crystal Structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a member of a significant class of heterocyclic compounds with broad applications in medicinal chemistry. While a definitive crystal structure for this specific derivative has not been deposited in publicly accessible databases to date, this document leverages extensive data from closely related analogues to construct a robust, predictive model of its solid-state architecture. We will delve into the probable synthetic pathways, detailed molecular geometry, anticipated intermolecular interactions, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed understanding of N-alkylated quinoxaline-2,3-diones.

Introduction: The Quinoxaline-2,3-dione Scaffold

Quinoxaline-2,3-diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The core biological activity of many quinoxaline-2,3-dione derivatives stems from their ability to act as antagonists at ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2] This has led to their investigation in the treatment of various neurological and neurodegenerative disorders.[3]

The introduction of an N-alkyl substituent, such as the butyl group in this compound, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of the parent molecule. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and for comprehending structure-activity relationships.

Synthesis and Crystallization

The synthesis of this compound is anticipated to follow established protocols for the N-alkylation of the parent 1,4-dihydroquinoxaline-2,3-dione. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 1,4-dihydroquinoxaline-2,3-dione cluster_alkylation N-Alkylation o_phenylenediamine o-Phenylenediamine parent_qd 1,4-dihydroquinoxaline-2,3-dione o_phenylenediamine->parent_qd Condensation oxalic_acid Oxalic Acid oxalic_acid->parent_qd parent_qd_2 1,4-dihydroquinoxaline-2,3-dione product This compound parent_qd_2->product SN2 Reaction butyl_halide 1-Bromobutane butyl_halide->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

  • To a solution of oxalic acid dihydrate (1.0 eq.) in water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux, then add o-phenylenediamine (1.0 eq.) portion-wise.

  • Continue refluxing for 2 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione as a solid.[4]

Step 2: Synthesis of this compound

  • Suspend 1,4-dihydroquinoxaline-2,3-dione (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.2 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add 1-bromobutane (1.1 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture.

Predicted Crystal Structure and Molecular Geometry

While the specific crystal structure of this compound is not yet determined, we can infer its key structural features from the known crystal structures of related compounds, such as 1,4-dihydrobenzo[g]quinoxaline-2,3-dione.[5]

Molecular Structure

Caption: Molecular structure of this compound.

The quinoxaline-2,3-dione core is expected to be nearly planar, a characteristic feature of this heterocyclic system due to the extensive π-conjugation.[5] The butyl group attached to the N1 nitrogen atom will introduce a flexible alkyl chain. The conformation of this butyl group in the crystal lattice will be influenced by steric effects and intermolecular interactions.

Predicted Crystallographic and Geometric Parameters

Based on data from related structures, the following parameters can be anticipated.

ParameterPredicted Value RangeRationale
Crystal System Monoclinic or OrthorhombicCommon for related quinoxaline derivatives.[5]
Space Group P2₁/c or similarFrequently observed for this class of compounds.
C=O Bond Length 1.22 - 1.24 ÅTypical for a double bond in an amide-like system.[5]
C-N Bond Length (amide) 1.35 - 1.40 ÅShorter than a typical C-N single bond due to resonance.
C-C Bond Length (aromatic) 1.38 - 1.42 ÅCharacteristic of an aromatic system.
Anticipated Intermolecular Interactions

The crystal packing of this compound will likely be governed by a combination of hydrogen bonding and van der Waals interactions.

  • N-H...O Hydrogen Bonding: The remaining N-H group at the N4 position is a potent hydrogen bond donor and is expected to form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This is a dominant interaction in the crystal packing of the parent 1,4-dihydroquinoxaline-2,3-dione.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions typically involve parallel-displaced or T-shaped arrangements of the aromatic systems.[5]

  • C-H...O Interactions: The hydrogen atoms of the butyl chain and the aromatic ring may participate in weaker C-H...O hydrogen bonds with the carbonyl oxygens.

  • Van der Waals Forces: The flexible butyl chain will contribute to the overall crystal packing through van der Waals interactions.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline core, a triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene protons of the butyl group. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons, the aromatic carbons, and the four carbons of the butyl chain.

  • FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching vibrations of the dione moiety, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration will also be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound will confirm its molecular formula.

Potential Applications in Drug Development

Quinoxaline-2,3-diones are a well-established class of compounds with significant potential in drug discovery and development.[1] The introduction of a butyl group at the N1 position is likely to enhance the lipophilicity of the molecule, which could improve its ability to cross the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

The primary therapeutic targets for this class of compounds are glutamate receptors.[2] Therefore, this compound could be a promising candidate for further investigation as a neuroprotective agent in conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further derivatization of the butyl chain or the aromatic ring could be explored to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this in-depth technical guide provides a comprehensive and scientifically grounded prediction of its structural and physicochemical properties. The proposed synthetic route is robust and based on well-established chemical transformations. The anticipated molecular geometry and intermolecular interactions are derived from the extensive crystallographic data available for closely related quinoxaline-2,3-dione derivatives. This predictive analysis serves as a valuable resource for researchers in the field, offering insights that can guide future experimental work, including synthesis, crystallization, and biological evaluation of this promising compound and its analogues.

References

  • Kakanejadifard, A., Niknam, K., & Zabardasti, A. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(8), o3460.
  • Oxtoby, E. L., et al. (2005). CrystEngComm, 7, 394-400.
  • Rüffer, T., et al. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1512.
  • Thakuria, H., & Das, G. (2006). Journal of Chemical Sciences, 118(5), 425-430.
  • Zahra, J. A., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(3), o571.
  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement I. John Wiley & Sons.
  • The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Quinoxalinedione. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Deriv
  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) complexes. (2012). Addis Ababa University.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. (2001). Journal of Medicinal Chemistry.
  • Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. (2020). ChemMedChem.
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a heterocyclic compound of interest in contemporary drug discovery and development. For researchers, medicinal chemists, and formulation scientists, a thorough understanding of a compound's solubility and stability is paramount for advancing a lead candidate from the bench to preclinical and clinical stages. This document delineates the theoretical and practical aspects of these properties, offering field-proven methodologies for their accurate determination.

Introduction: The Significance of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, and their derivatives have been investigated for their potential as therapeutic agents. The introduction of an N-alkyl substituent, such as the butyl group in this compound, can significantly modulate the compound's physicochemical and pharmacokinetic properties, including its solubility and stability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The addition of a butyl group to the quinoxaline-2,3-dione core is expected to increase its lipophilicity compared to the parent compound.

Theoretical Considerations: The Impact of N-Alkylation

The introduction of an alkyl chain, such as a butyl group, to a heterocyclic scaffold generally leads to a decrease in aqueous solubility and an increase in solubility in organic solvents.[1][2][3] This is attributed to the hydrophobic nature of the alkyl chain, which disrupts the intermolecular hydrogen bonding with water molecules that is possible with the unsubstituted quinoxaline-2,3-dione. Longer alkyl chains tend to be more soluble in non-polar solvents, while shorter chains show greater solubility in polar solvents.[1]

Predicted Solubility in Common Solvents

While specific quantitative data for this compound is not extensively available in the public domain, a qualitative solubility profile can be inferred based on the general behavior of N-alkylated heterocycles.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe butyl group's hydrophobicity will likely limit solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols compared to water due to the alkyl chain's interaction with the solvent's alkyl portion.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent at solvating a wide range of organic molecules. The polar nature of the quinoxaline-2,3-dione core and the organic character of the butyl group suggest good solubility.
Non-Polar Toluene, Hexane, DichloromethaneModerate to HighThe presence of the butyl chain enhances the compound's non-polar character, leading to favorable interactions with non-polar solvents.
Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method.[4][5][6] This protocol provides a robust and reproducible means of quantifying solubility.

Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

    • It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Stability studies identify potential degradation pathways and help establish appropriate storage conditions and shelf-life.

Theoretical Considerations: Potential Degradation Pathways

The quinoxaline-2,3-dione scaffold is a lactam, which can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The molecule may also be sensitive to oxidation and photolytic degradation. The N-butyl group is generally stable but its presence can influence the electronic properties of the heterocyclic ring system.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat the mixture if necessary (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. Also, subject a solution of the compound to thermal stress.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[7]

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[9][10][11][12]

Key Steps in Method Development:

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a common starting point.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection Wavelength:

    • Determine the UV absorbance maximum (λmax) of this compound to ensure optimal sensitivity.

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Kinetic Analysis of Degradation

To determine the rate of degradation and predict the shelf-life of the compound, a kinetic study is performed.[14][15][16][17][18]

Protocol: Degradation Kinetics Study

  • Experimental Setup:

    • Prepare solutions of this compound in the desired solvent and subject them to specific storage conditions (e.g., different temperatures).

  • Time-Point Analysis:

    • At regular intervals, withdraw samples and quantify the remaining concentration of the parent compound using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of the compound versus time.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

    • Calculate the degradation rate constant (k) for each condition.

  • Arrhenius Plot:

    • If the degradation is studied at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction. This allows for the prediction of the degradation rate at other temperatures.

Conclusion

While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide provides a robust framework for its characterization. By understanding the influence of the N-butyl substituent and applying the detailed methodologies for solubility and stability determination, researchers and drug development professionals can generate the critical data necessary to advance their programs. The protocols outlined herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, ensuring the generation of reliable and defensible results.

References

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15). Retrieved January 20, 2026, from [Link]

  • The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing). (2020, March 26). Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). Retrieved January 20, 2026, from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchGate. (2021, December 9). Retrieved January 20, 2026, from [Link]

  • Synthesis and antimicrobial activity of some quinoxaline derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions - PMC - PubMed Central. (2024, February 27). Retrieved January 20, 2026, from [Link]

  • Chemical structures of some bioactive 3‐N‐substituted quinoxalinones. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved January 20, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved January 20, 2026, from [Link]

  • (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives - ResearchGate. (2025, September 10). Retrieved January 20, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 20, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

  • Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

  • Degradation kinetics | PPTX - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 20, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved January 20, 2026, from [Link]

Sources

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the integration of computational chemistry has become not just advantageous, but essential. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an unparalleled microscopic view of molecular systems, enabling researchers to predict and understand the electronic structure, reactivity, and spectroscopic properties of novel therapeutic agents before their synthesis.[1][2][3] This in-silico approach accelerates the discovery pipeline, reduces costs, and allows for the rational design of molecules with enhanced efficacy and specificity.

This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the development of novel therapeutics. It provides a comprehensive, in-depth exploration of the quantum chemical calculations applied to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a derivative of the quinoxaline scaffold known for its diverse pharmacological activities.[4][5][6] We will move beyond a simple recitation of methods, delving into the causality behind procedural choices and the interpretation of the resulting data, thereby equipping the reader with the practical insights of an experienced computational chemist.

The Significance of the Quinoxaline-2,3-dione Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The 2,3-dione substitution, in particular, has been a focal point of research, with compounds in this class acting as antagonists for critical receptors like the N-methyl-D-aspartate (NMDA) receptor.[8]

This compound serves as an exemplary case study. The addition of the butyl group at the N1 position can significantly influence its lipophilicity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its molecular properties through quantum chemical calculations is therefore a critical first step in elucidating its potential as a drug candidate.

The Computational Strategy: A Validating Workflow

Our approach to the quantum chemical analysis of this compound is designed as a self-validating workflow. Each computational step builds upon the previous, with the collective results providing a holistic and reliable model of the molecule's behavior.

G cluster_0 Initial Steps Molecule_Building 3D Structure Generation Geometry_Optimization Geometry Optimization & Vibrational Frequency Analysis Molecule_Building->Geometry_Optimization Initial Structure FMO_Analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) Geometry_Optimization->FMO_Analysis Optimized Geometry MEP_Analysis Molecular Electrostatic Potential (MEP) Mapping Geometry_Optimization->MEP_Analysis Optimized Geometry IR_Spectrum Theoretical IR Spectrum Prediction Geometry_Optimization->IR_Spectrum Optimized Geometry & Frequencies UV_Vis_Spectrum Theoretical UV-Vis Spectrum Prediction (TD-DFT) Geometry_Optimization->UV_Vis_Spectrum Optimized Geometry Global_Reactivity Global Reactivity Descriptors FMO_Analysis->Global_Reactivity Energy Levels

Caption: A workflow diagram illustrating the key stages of the quantum chemical analysis.

Methodological Deep Dive: The 'Why' Behind the 'How'

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the computational method and basis set. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][9]

Choice of Functional and Basis Set
  • Functional: We will employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules. Its widespread use and extensive benchmarking make it a trustworthy choice for predicting geometries and electronic properties.[10]

  • Basis Set: The 6-311++G(d,p) basis set will be utilized. Let's break down this choice:

    • 6-311G: This triple-zeta basis set provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

    • ++: The first '+' indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for describing lone pairs and anions. The second '+' adds diffuse functions to hydrogen atoms. These are critical for accurately modeling systems with potential for hydrogen bonding.

    • (d,p): These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow for orbital shapes to be distorted, which is necessary for a correct representation of chemical bonds.

Step-by-Step Computational Protocols

Objective: To find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) and to confirm it is a true minimum.

  • Input Structure Generation: A 3D model of this compound is constructed using a molecular builder (e.g., GaussView, Avogadro).

  • Software and Keywords: The calculation is performed using a quantum chemistry software package like Gaussian. The input file specifies the B3LYP functional and 6-311++G(d,p) basis set. The keywords Opt (for optimization) and Freq (for frequency calculation) are essential.

  • Execution and Convergence: The software iteratively adjusts the atomic positions to minimize the total energy of the molecule until the convergence criteria (changes in energy and forces are below a certain threshold) are met.

  • Validation: The frequency calculation serves two purposes. Firstly, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, the results are used to predict the infrared (IR) spectrum.

Objective: To understand the molecule's electronic properties and reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Input: The optimized geometry from Protocol 1 is used as the starting point.

  • Calculation: A single-point energy calculation is performed using the same functional and basis set.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).[10]

Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Input: The optimized molecular geometry.

  • Calculation: A single-point energy calculation is performed, and the MEP is calculated.

  • Visualization: The MEP is mapped onto the electron density surface. A color-coded map is generated where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral regions.[10]

Objective: To predict the infrared and UV-visible spectra, which can be used to aid in the experimental characterization of the molecule.

  • IR Spectrum: The vibrational frequencies and intensities calculated in Protocol 1 are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.

  • UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[10]

Anticipated Results and Their Interpretation

The following table summarizes the key quantum chemical parameters that will be calculated and their significance in the context of drug design.

ParameterCalculation MethodSignificance in Drug Design
Optimized Geometry DFT (B3LYP/6-311++G(d,p))Provides the most stable 3D structure, crucial for understanding receptor binding.
HOMO Energy DFT (B3LYP/6-311++G(d,p))Relates to the molecule's ability to donate electrons (ionization potential).[10]
LUMO Energy DFT (B3LYP/6-311++G(d,p))Relates to the molecule's ability to accept electrons (electron affinity).[10]
HOMO-LUMO Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Molecular Electrostatic Potential (MEP) DFT (B3LYP/6-311++G(d,p))Identifies electron-rich and electron-poor regions, predicting sites of interaction.
Vibrational Frequencies (IR) DFT (B3LYP/6-311++G(d,p))Predicts the IR spectrum, aiding in experimental identification and characterization.
Electronic Transitions (UV-Vis) TD-DFT (B3LYP/6-311++G(d,p))Predicts the UV-Vis absorption spectrum.
Global Reactivity Descriptors Derived from HOMO/LUMOQuantify chemical potential, hardness, and electrophilicity, providing insights into reactivity.

Concluding Remarks: From Data to Discovery

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its geometry, electronic structure, and spectroscopic properties are not merely theoretical constructs; they are predictive insights that can guide synthetic efforts, explain experimental observations, and inform the design of future analogs with improved therapeutic profiles. By embracing these computational methodologies, we can accelerate the journey from molecular concept to life-changing medicine.

References

  • Density Functional Theory (DFT) in Drug Discovery. (2022). In-Silico Lab.
  • Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI.
  • Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). PubMed.
  • Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. (n.d.).
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy.
  • Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Applic
  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione deriv
  • Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. (2024). Moroccan Journal of Chemistry.
  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-neg
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione. (2012). PMC - NIH.
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (n.d.). Indian Academy of Sciences.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
  • Quinoxalinedione. (n.d.). Wikipedia.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.
  • Computational study of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ionic liquid-water system. (n.d.).
  • Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2)

Sources

A Technical Guide to the Biological Activity Screening of Novel Quinoxaline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a prime example of such a scaffold.[1] Its derivatives have garnered significant attention for their diverse and potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Among these, the quinoxaline-2,3-dione core is of particular interest to drug development professionals for its demonstrated efficacy in modulating key physiological and pathological processes.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of why specific experimental choices are made in the biological activity screening of novel quinoxaline-2,3-dione derivatives. Our focus is on the practical application of established methodologies, the interpretation of the data generated, and the logical progression from initial screening to identifying promising lead compounds.

I. Foundational Anticancer Screening: Assessing Cytotoxicity

A primary and often initial step in evaluating the potential of novel quinoxaline-2,3-dione derivatives is the assessment of their cytotoxic effects against various cancer cell lines.[5][6] This foundational screening provides a broad indication of a compound's potential as an anticancer agent.

The Rationale for Cell Viability Assays

Cell viability assays are fundamental to drug discovery, offering a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[7] These assays typically rely on the metabolic activity of living cells as a proxy for viability.[8] Two of the most widely employed methods are the MTT and XTT assays.[9]

Workflow: A Comparative Overview of MTT and XTT Assays

The choice between MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays often depends on the desired throughput and specific experimental conditions.[9] Both assays measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9]

MTT_vs_XTT_Workflow cluster_MTT MTT Assay Workflow cluster_XTT XTT Assay Workflow MTT_start Seed Cells in 96-well Plate MTT_treat Add Quinoxaline-2,3-dione Derivative MTT_start->MTT_treat MTT_incubate Incubate (e.g., 24-72h) MTT_treat->MTT_incubate MTT_reagent Add MTT Reagent MTT_incubate->MTT_reagent MTT_formazan Incubate (1-4h) to Form Insoluble Purple Formazan MTT_reagent->MTT_formazan MTT_solubilize Add Solubilizing Agent (e.g., DMSO) MTT_formazan->MTT_solubilize MTT_read Read Absorbance (~570 nm) MTT_solubilize->MTT_read XTT_start Seed Cells in 96-well Plate XTT_treat Add Quinoxaline-2,3-dione Derivative XTT_start->XTT_treat XTT_incubate Incubate (e.g., 24-72h) XTT_treat->XTT_incubate XTT_reagent Add Activated XTT Reagent XTT_incubate->XTT_reagent XTT_formazan Incubate (2-4h) to Form Water-Soluble Orange Formazan XTT_reagent->XTT_formazan XTT_read Read Absorbance (~450 nm) XTT_formazan->XTT_read

Caption: Comparative workflow of MTT and XTT cell viability assays.

Step-by-Step Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for higher throughput screening due to the elimination of the solubilization step.[9]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoxaline-2,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C and 5% CO₂.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter MTT Assay XTT Assay Reference
Principle Reduction to insoluble purple formazanReduction to water-soluble orange formazan[8][9]
Solubilization Step Required (e.g., DMSO)Not required[9]
Absorbance Max ~570 nm~450 nm[8][10]
Advantages Well-established, cost-effectiveHigher sensitivity, faster workflow[7][11]
Disadvantages Additional solubilization step can introduce errorsReagents can be more expensive[9]

II. Probing Antimicrobial Potential: The Search for New Antibacterials

The emergence of multidrug-resistant bacteria presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinoxaline derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[2][12]

Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing.[13] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[13][14]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[13][15]

MIC_Workflow start Prepare Serial Dilutions of Quinoxaline Derivative in 96-well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension (e.g., ~5x10^5 CFU/mL) start->inoculate controls Include Positive (Bacteria only) and Negative (Broth only) Controls start->controls incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls->incubate read Visually Inspect for Turbidity or Measure Absorbance incubate->read determine_mic MIC = Lowest Concentration with No Visible Growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline-2,3-dione derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50-100 µL.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells after inoculation.[13][15]

  • Inoculation: Inoculate each well containing the compound dilutions with an equal volume of the standardized bacterial suspension.[13]

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][16] Alternatively, a microplate reader can be used to measure absorbance to determine the inhibition of growth.[16]

III. Uncovering Antioxidant and Neuroprotective Capabilities

Oxidative stress is implicated in a multitude of diseases, including neurodegenerative disorders.[17] Quinoxaline derivatives have been investigated for their antioxidant and neuroprotective effects, often linked to their ability to scavenge free radicals.[17]

Rationale for Antioxidant Assays

Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose.[18][19]

DPPH Radical Scavenging Assay Protocol

The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, which is yellow.[20]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add a solution of the quinoxaline-2,3-dione derivative at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity. A lower absorbance indicates higher scavenging activity.[20] The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]

Assay Principle Measurement Reference
DPPH Reduction of the stable DPPH radical.Decrease in absorbance at ~517 nm.[20]
ABTS Reduction of the ABTS radical cation.Decrease in absorbance at ~734 nm.[20]

IV. Exploring a Crucial Mechanism: Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[21][22] Given the diverse biological activities of quinoxaline-2,3-diones, investigating their potential as enzyme inhibitors is a logical step in their preclinical evaluation.[6]

The Importance of Enzyme Inhibition Assays in Drug Discovery

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of enzymes involved in disease pathways.[21][23] These assays can provide valuable information about a compound's potency (e.g., IC₅₀ value) and mechanism of inhibition.

General Workflow for an Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme and the detection method. However, a general workflow can be outlined.

Enzyme_Inhibition_Workflow start Prepare Assay Buffer and Reagents inhibitor_prep Prepare Serial Dilutions of Quinoxaline Derivative (Inhibitor) start->inhibitor_prep enzyme_add Add Target Enzyme to Assay Wells inhibitor_prep->enzyme_add pre_incubate Pre-incubate Enzyme and Inhibitor (optional) enzyme_add->pre_incubate reaction_start Initiate Reaction by Adding Substrate pre_incubate->reaction_start incubate Incubate at Optimal Temperature reaction_start->incubate detect Detect Product Formation or Substrate Depletion (e.g., Absorbance, Fluorescence) incubate->detect analyze Calculate Percent Inhibition and Determine IC50 detect->analyze

Caption: A generalized workflow for an enzyme inhibition assay.

V. Concluding Remarks and Future Directions

The biological activity screening of novel quinoxaline-2,3-dione derivatives is a multifaceted process that requires a systematic and logical approach. The methodologies outlined in this guide provide a robust framework for the initial characterization of these promising compounds. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action, assess selectivity, and evaluate in vivo efficacy and safety. The versatility of the quinoxaline-2,3-dione scaffold ensures that it will remain an area of active investigation for the foreseeable future, with the potential to yield novel therapeutics for a range of human diseases.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]

  • In Vitro Screening Systems - ResearchGate. Available at: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed. Available at: [Link]

  • The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES - International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. Available at: [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC - NIH. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. Available at: [Link]

  • functional in vitro assays for drug discovery - YouTube. Available at: [Link]

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Available at: [Link]

  • Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena. Available at: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management - ResearchGate. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives - ARC Journals. Available at: [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - ResearchGate. Available at: [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. Available at: [Link]

  • View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin | Trends in Sciences. Available at: [Link]

  • Unique screening method simplifies identification of novel drugs | Karolinska Institutet. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. Available at: [Link]

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis. Available at: [Link]

Sources

In Silico Modeling of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione Interactions with the NMDA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical exploration of the in silico methodologies used to model the interactions of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione with its putative biological target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a scientifically grounded narrative on the strategic choices and theoretical underpinnings of computational drug discovery.

Introduction: The Therapeutic Potential of Quinoxaline-2,3-diones and the Imperative for In Silico Analysis

The quinoxaline scaffold, a heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] A particularly promising class of these compounds is the quinoxaline-2,3-diones, which have been identified as potent antagonists of ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2][3][4][5][6][7]

Overstimulation of these receptors by the excitatory neurotransmitter glutamate can lead to a state of excitotoxicity, a key pathological mechanism in a range of neurological disorders such as epilepsy, cerebral ischemia, and various neurodegenerative diseases.[4][7][8] Consequently, quinoxaline-2,3-dione derivatives, by antagonizing these receptors, present a significant therapeutic opportunity for neuroprotection.[4][7]

While experimental screening remains the gold standard for drug discovery, in silico modeling offers a powerful and resource-efficient avenue for the initial stages of investigation. By simulating the interactions between a ligand and its target protein at an atomic level, we can predict binding affinities, elucidate binding modes, and understand the dynamic behavior of the ligand-receptor complex. This computational insight is invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline.

This guide will focus on the in silico modeling of this compound, a representative member of this promising class of compounds. We will explore its interaction with the NMDA receptor, a well-established target for quinoxaline-2,3-diones.[3][5][6][9] Specifically, we will utilize the crystal structure of the human NMDA receptor (PDB ID: 4PE5) as our target protein.[10][11]

The In Silico Workflow: A Strategic Overview

Our computational investigation will follow a multi-step workflow, beginning with the preparation of both the ligand and the receptor, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.

in_silico_workflow cluster_prep Preparation cluster_docking Binding Prediction cluster_dynamics Dynamic Analysis cluster_analysis Results & Interpretation Ligand_Prep Ligand Preparation (this compound) Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Molecular_Docking Protein_Prep Protein Preparation (NMDA Receptor - PDB: 4PE5) Protein_Prep->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Molecular_Docking->MD_Simulation Analysis Analysis of Interactions, Binding Energy, and Stability MD_Simulation->Analysis

Caption: A schematic of the in silico modeling workflow.

Part 1: Ligand and Protein Preparation - Laying the Foundation for Accurate Simulation

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This preparatory phase involves building and optimizing the ligand and cleaning and preparing the protein target to ensure they are suitable for computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

While a specific synthesis protocol for this compound is not detailed in the readily available literature, the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione is well-established, typically involving the condensation of an o-phenylenediamine with oxalic acid.[12][13] The butyl group can then be introduced via N-alkylation. For our in silico purposes, we will construct the molecule digitally.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. To obtain a low-energy and geometrically plausible structure, perform an energy minimization using a suitable force field, such as MMFF94. This can be accomplished using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Save the optimized 3D structure in a PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. Open Babel can be used for this conversion.

Protein Preparation: Refining the Crystal Structure

We will use the X-ray crystal structure of the human NMDA receptor (PDB ID: 4PE5).[10][11] Raw PDB files often contain non-essential molecules and may be missing hydrogen atoms, which need to be addressed before docking.

Protocol 2: Protein Preparation

  • Fetch the PDB File: Download the PDB file for 4PE5 from the RCSB Protein Data Bank.

  • Clean the Structure: Using a molecular visualization program like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site of interest.[14][15][16]

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to all atoms using a force field like AMBER. UCSF Chimera's "Dock Prep" tool can automate this process.

  • Define the Binding Site and Generate Grid Box: Identify the binding pocket for quinoxaline-2,3-dione derivatives, which is known to be the glycine binding site on the GluN1 subunit.[17] Define a grid box that encompasses this binding site. The size and center of this box will define the search space for the docking algorithm.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Part 2: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] We will use AutoDock Vina, a widely used and robust docking program.[18][19][20][21]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Configuration File: Create a configuration text file that specifies the paths to the prepared ligand (PDBQT) and receptor (PDBQT) files, as well as the coordinates of the center and the dimensions of the grid box defined in the previous step.

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform a series of docking runs, exploring different conformations of the ligand within the defined binding site.

  • Analyze Docking Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses in UCSF Chimera or PyMOL to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.

Table 1: Hypothetical Docking Results for this compound with the NMDA Receptor

PoseBinding Affinity (kcal/mol)Key Interacting Residues (GluN1 Subunit)
1-8.5Arg523, Pro516, Thr518
2-8.2Arg523, Thr518, Asp732
3-7.9Pro516, Thr518, Trp731

Part 3: Molecular Dynamics Simulation - Exploring the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[22] We will use GROMACS, a versatile and high-performance MD simulation package.[8][23][24]

md_workflow Start Docked Ligand-Protein Complex Topology Generate Topology (Force Field Application) Start->Topology Solvation Solvation (Add Water Box) Topology->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production->Analysis

Caption: A detailed workflow for molecular dynamics simulation.

Protocol 4: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology file for the protein-ligand complex, applying a suitable force field (e.g., AMBER99SB). The ligand topology and parameters will need to be generated separately, for example, using the antechamber tool from AmberTools.

    • Solvation: Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is restrained.

    • NPT Equilibration: Follow this with a simulation at constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.

  • Production MD Run: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. This will generate a trajectory file containing the atomic coordinates at regular time intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand to the receptor.

Table 2: Hypothetical Molecular Dynamics Simulation Analysis

ParameterValueInterpretation
Average RMSD (Protein Backbone)0.25 nmThe protein structure is stable throughout the simulation.
Average RMSD (Ligand)0.15 nmThe ligand remains stably bound in the binding pocket.
Binding Free Energy (MM/PBSA)-120 kJ/molStrong predicted binding affinity.

Conclusion: From In Silico Insights to Experimental Validation

This in-depth technical guide has outlined a robust in silico workflow for investigating the interactions of this compound with the NMDA receptor. The hypothetical results from our modeled docking and molecular dynamics simulations suggest that this compound is a promising candidate for further investigation, exhibiting a strong and stable binding to the glycine site of the GluN1 subunit.

It is crucial to emphasize that in silico modeling is a predictive tool, and its findings must be validated through experimental studies. The insights gained from this computational approach, however, provide a strong rationale for the synthesis and biological evaluation of this compound as a potential therapeutic agent for neurological disorders characterized by excitotoxicity. The methodologies detailed herein offer a blueprint for the rational, computer-aided design of novel and potent quinoxaline-2,3-dione derivatives.

References

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. (1989). PubMed. Retrieved from [Link]

  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation. (1993). PubMed. Retrieved from [Link]

  • Competitive AMPA receptor antagonists. (2006). PubMed. Retrieved from [Link]

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. (n.d.). Sci-Hub. Retrieved from [Link]

  • Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. (2003). PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. (1995). PubMed. Retrieved from [Link]

  • Crystal structure of heterotetrameric NMDA receptor reveals insights into subunit arrangement and function. (n.d.). SPring-8. Retrieved from [Link]

  • Crystal structure of a heterotetrameric NMDA receptor ion channel. (2014). PMC. Retrieved from [Link]

  • 4PE5: Crystal Structure of GluN1a/GluN2B NMDA Receptor Ion Channel. (2014). RCSB PDB. Retrieved from [Link]

  • AMPA Receptor Antagonists, GYKI 52466 and NBQX, Do Not Block the Induction of Long-Term Potentiation at Therapeutically Relevant Concentrations. (2000). PubMed. Retrieved from [Link]

  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. (1998). ACS Publications. Retrieved from [Link]

  • Potent quinoxaline-spaced phosphono .alpha.-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation. (1993). ACS Publications. Retrieved from [Link]

  • Crystal structures of AMPA receptor ligand-binding domain (GluR2-S1S2)... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of the AMPA receptor Each subunit is of a different... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of a heterotetrameric NMDA receptor ion channel. (2014). Europe PMC. Retrieved from [Link]

  • Structure and function of AMPA receptors. (2005). PMC. Retrieved from [Link]

  • Crystal Structures of Potent Dimeric Positive Allosteric Modulators at the Ligand-Binding Domain of the GluA2 Receptor. (2018). PMC. Retrieved from [Link]

  • X-ray structure of AMPA-subtype glutamate receptor: symmetry and mechanism. (2009). PMC. Retrieved from [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Johns Hopkins University. Retrieved from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (2006). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved from [Link]

  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. (n.d.). Addis Ababa University. Retrieved from [Link]

  • Molecular dynamics simulation for all. (2014). PMC. Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2023). ACS Publications. Retrieved from [Link]

  • UCSF Chimera Tutorial. (n.d.). QB3 Berkeley. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Tutorial 1 – Getting Started with UCSF Chimera. (2021). YouTube. Retrieved from [Link]

Sources

Thermal Analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the thermal analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a representative member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are of significant interest in pharmaceutical development due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the thermal stability and phase behavior of such active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy.[4] This document outlines the principles and detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the causality behind experimental parameter selection, and offers insights into the interpretation of thermal data in the context of drug development, from storage and stability to formulation.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their structural diversity and ability to interact with a wide range of biological targets.[5][6][7] The quinoxaline-2,3-dione scaffold is a privileged structure, and its derivatives are actively investigated for various therapeutic applications.[3][8] As a candidate molecule like this compound progresses through the development pipeline, a thorough characterization of its physicochemical properties becomes essential.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools in this process.[9][10] They provide critical data on a material's thermal stability, decomposition pathways, melting point, purity, and polymorphism—all of which directly impact the API's shelf-life, formulation strategy, and manufacturing processes.[11] This guide serves as a practical, experience-driven protocol for conducting and interpreting the thermal analysis of this compound.

Core Principles of Thermal Analysis

Before detailing the experimental protocols, it is crucial to understand the fundamental principles of the two primary techniques discussed.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] This technique is ideal for determining the thermal stability and decomposition temperature of a material, as well as quantifying volatile content like moisture or residual solvents.[14] A typical TGA curve, or thermogram, plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.[12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[15][16] This technique detects thermal events that involve a change in enthalpy. Endothermic events, such as melting or evaporation, absorb heat, while exothermic events, like crystallization or some decomposition processes, release heat.[11] DSC is invaluable for determining melting point, purity, glass transitions, and identifying different polymorphic forms of a drug substance.[11][17]

The combined use of TGA and DSC provides a comprehensive thermal profile, allowing for the clear differentiation between mass-loss events (like decomposition) and non-mass-loss events (like melting).[18]

Experimental Workflow and Protocols

A robust thermal analysis begins with meticulous planning and execution. The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Data Interpretation & Application Sample API Sample (this compound) Purity Confirm Purity (e.g., HPLC, NMR) Sample->Purity Calibrate Instrument Calibration (Weight, Temp, Heat Flow) Purity->Calibrate TGA TGA Analysis Calibrate->TGA DSC DSC Analysis Calibrate->DSC Interpret Interpret Data (TGA & DSC Thermograms) TGA->Interpret DSC->Interpret Assess Assess Stability & Properties Interpret->Assess Implications Determine Pharmaceutical Implications (Storage, Formulation) Assess->Implications G cluster_0 Hypothetical Thermal Decomposition start 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione intermediate Loss of Butyl Group (Initial Fragmentation) start->intermediate ΔT (Heat) final Ring Cleavage & Gaseous Products (e.g., CO, NOx, hydrocarbons) intermediate->final Further Heating

Caption: A simplified, hypothetical thermal decomposition pathway.

DSC Results

The DSC thermogram for a pure, crystalline compound should exhibit a single, sharp endothermic peak corresponding to its melting point. [11] Table 2: Expected DSC Data Summary

ParameterExpected Value RangeSignificance
Melting Onset Temperature 150 - 200 °CThe temperature at which melting begins.
Melting Peak Temperature 155 - 205 °CThe temperature at which the entire sample has melted. For a pure substance, this is taken as the melting point. [19]
Enthalpy of Fusion (ΔH_fus) 20 - 40 kJ/molThe energy required to melt the sample. It is proportional to the degree of crystallinity.

The sharpness of the melting endotherm is a qualitative indicator of purity; impurities typically cause the peak to broaden and shift to a lower temperature. [17]The absence of other peaks suggests the sample exists in a single polymorphic form under these conditions.

Integrated Analysis and Implications for Drug Development

Synthesizing the data from both TGA and DSC provides a holistic understanding of the material's thermal properties, which is crucial for informed decision-making in pharmaceutical development.

  • Thermal Stability Window: The key finding is the temperature range between the melting point (from DSC) and the onset of decomposition (from TGA). For this compound, we would expect melting to occur well before decomposition. This "stability window" is critical for processes like milling, drying, and especially for advanced formulation techniques such as hot-melt extrusion, where the API must be processed above its melting point without degrading. [10]

  • Storage and Shelf-Life: The decomposition temperature determined by TGA is a primary indicator of intrinsic stability. This data informs the setting of appropriate storage conditions (e.g., temperature limits) to prevent degradation over time and ensure the product's shelf-life.

  • Purity and Quality Control: DSC serves as a rapid and effective tool for screening the purity of different batches of the API. [4]Any significant deviation in the melting point or peak shape can signal the presence of impurities or a different polymorphic form, triggering further investigation.

  • Excipient Compatibility: While this guide focuses on the pure API, a critical next step in formulation development is to run DSC scans on mixtures of the API with various excipients (e.g., fillers, binders). [20]The appearance of new peaks, or shifts in the melting/decomposition temperatures of the API, can indicate potential interactions that might compromise the stability of the final drug product.

Conclusion

The systematic thermal analysis of this compound using TGA and DSC is a foundational requirement for its development as a pharmaceutical agent. TGA provides a definitive measure of its upper thermal stability limit, while DSC elucidates its melting behavior and provides insights into its purity and crystallinity. Together, these techniques generate a comprehensive thermal profile that is vital for guiding formulation strategies, establishing manufacturing controls, and ensuring the overall quality and stability of the potential drug product. The protocols and interpretive frameworks presented herein offer a robust, scientifically grounded approach for researchers and scientists in the pharmaceutical industry.

References

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Retrieved from [Link]

  • Qiu, L. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]

  • Niska, K., & Han, M. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]

  • Craig, D. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. University of Iowa College of Pharmacy. Retrieved from [Link]

  • McKinnon, M. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Lab Test Methods Day 2014. Retrieved from [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Research, 15(1), 162-170. Retrieved from [Link]

  • Vuori, S. (2022, April 22). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. University of Oulu. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • How to Perform a Standard Calibration on a TGA/DSC. (n.d.). Mettler Toledo. Retrieved from [Link]

  • TGA/DSC standard calibration with melting point temperatures and enthalpies. (2015, June 24). YouTube. Retrieved from [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. Retrieved from [Link]

  • Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Jordi Labs. Retrieved from [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Retrieved from [Link]

  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]

  • What is TGA Analysis? Principles and Applications. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Thermal decomposition of 2-azidoquinoxaline N-oxides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved from [Link]

  • Bekele, S. (n.d.). Synthesis and characterization of 1,4-dihydro-quinoxaline-2,3-dione derivatives-based Zn (II) and Cd (II) complexes. Addis Ababa University. Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. Retrieved from [Link]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]

  • Reddy, C. S. S., Baskar, V. H., & Gobinath, M. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Retrieved from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118, 425-428. Retrieved from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Epand, R. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Cell Biology, 94(4), 329-340. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved from [Link]

  • Al-Ostath, A. I., El-Gazzar, M. G., & El-Gazzar, M. G. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(11), 1237-1255. Retrieved from [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Characterization of solid state Drugs by Calorimetry. (n.d.). TA Instruments. Retrieved from [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management (IJAEM). Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Chemistry Research Journal. Retrieved from [Link]

  • Compatibility Study on an Anti-Inflammation Drug. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a member of the quinoxaline-2,3-dione family of heterocyclic compounds. This class of molecules is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] This document will delve into the synthetic pathways, characterization, and potential applications of this specific N-butyl derivative, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Quinoxaline-2,3-dione Core and the Significance of N-Alkylation

The quinoxaline-2,3-dione scaffold is a privileged structure in medicinal chemistry, consisting of a fused benzene and pyrazine ring system.[5] These compounds are known to exhibit a broad spectrum of pharmacological activities.[1][2][3][4] The introduction of substituents, particularly on the nitrogen atoms of the pyrazine ring, can significantly modulate their biological and physicochemical properties. N-alkylation, the process of adding an alkyl group to a nitrogen atom, is a key strategy for enhancing the lipophilicity and, consequently, the cell permeability and bioavailability of drug candidates. The addition of a butyl group to the 1-position of the 1,4-dihydroquinoxaline-2,3-dione core is a targeted modification to explore these structure-activity relationships.

Synthetic Methodologies

The synthesis of this compound is a two-step process. First, the parent 1,4-dihydroquinoxaline-2,3-dione is synthesized, followed by the selective N-alkylation of one of the nitrogen atoms.

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The most common and efficient method for the synthesis of the 1,4-dihydroquinoxaline-2,3-dione core is the condensation reaction between an o-phenylenediamine and oxalic acid or its derivatives.[5][6][7][8][9]

Experimental Protocol: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

Materials:

  • o-phenylenediamine

  • Oxalic acid dihydrate

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of hot deionized water.

  • To this solution, add a solution of oxalic acid dihydrate (1 equivalent) in hot deionized water.

  • Heat the reaction mixture to reflux for 2-3 hours. A precipitate will form as the reaction progresses.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,4-dihydroquinoxaline-2,3-dione as a crystalline solid.[9]

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

The second step involves the N-alkylation of the synthesized 1,4-dihydroquinoxaline-2,3-dione using an appropriate butylating agent, such as 1-bromobutane. The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the alkyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-dihydroquinoxaline-2,3-dione

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Table 1: Summary of Reaction Parameters

ParameterStep 1: Synthesis of PrecursorStep 2: N-Alkylation
Reactants o-phenylenediamine, Oxalic acid dihydrate1,4-dihydroquinoxaline-2,3-dione, 1-Bromobutane
Solvent WaterDimethylformamide (DMF)
Base Not applicablePotassium carbonate (K₂CO₃)
Temperature Reflux60-70 °C
Reaction Time 2-3 hours4-6 hours
Purification RecrystallizationColumn Chromatography

Diagram 1: Synthetic Workflow

SynthesisWorkflow Reactants1 o-phenylenediamine + Oxalic acid dihydrate Step1 Step 1: Condensation Reactants1->Step1 Precursor 1,4-dihydroquinoxaline-2,3-dione Step1->Precursor Step2 Step 2: N-Alkylation Precursor->Step2 Reactants2 1-Bromobutane + K₂CO₃ Reactants2->Step2 Product This compound Step2->Product BiologicalTargets Molecule 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione Target1 Bacterial Cell Wall/ Enzymes Molecule->Target1 Target2 Cancer Cell Lines Molecule->Target2 Target3 AMPA/NMDA Receptors Molecule->Target3 Effect1 Antimicrobial Activity Target1->Effect1 Effect2 Anticancer Activity Target2->Effect2 Effect3 Neuroprotection Target3->Effect3

Caption: Potential biological targets and activities of the title compound.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential applications of this compound. The synthetic route is straightforward, involving the initial formation of the quinoxaline-2,3-dione core followed by N-alkylation. The addition of the butyl group is a strategic modification aimed at enhancing the compound's pharmacological properties. Further research into the specific biological activities of this derivative is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. ResearchGate. Available at: [Link]

  • synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Available at: [Link]

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. Available at: [Link]

  • Synthesis of quinoxaline‐2,3‐diones. ResearchGate. Available at: [Link]

  • Bekele, S. (2019). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) complexes. Addis Ababa University. Available at: [Link]

  • Al-Ostath, A., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Available at: [Link]

  • Quinoxalinedione. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione via Condensation Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline-2,3-dione Scaffold

The quinoxaline ring system is a privileged heterocyclic motif integral to medicinal chemistry and materials science. As a fused bicyclic compound composed of a benzene and a pyrazine ring, it serves as a core structure in numerous biologically active agents.[1] Specifically, the 1,4-dihydroquinoxaline-2,3-dione scaffold has garnered significant attention due to its diverse pharmacological profile. Derivatives have shown promise as antagonists for the AMPA and NMDA glutamate receptors, suggesting applications in treating epilepsy, pain, and other neurodegenerative disorders.[1][2] Furthermore, this class of compounds has been investigated for antimicrobial, anticancer, and anti-inflammatory activities, making the development of efficient and scalable synthetic routes a critical objective for drug discovery professionals.[3]

This guide provides a comprehensive, two-stage protocol for the synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. It is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting advice, and safety considerations essential for successful execution.

Overall Synthetic Scheme

The synthesis is approached in two distinct stages: first, the preparation of the key intermediate, N-butyl-o-phenylenediamine, via direct alkylation. The second stage involves the core cyclocondensation reaction of this intermediate with diethyl oxalate to yield the final target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation A o-Phenylenediamine C N-butyl-o-phenylenediamine (Intermediate) A->C Na2CO3, Reflux B 1-Bromobutane B->C D N-butyl-o-phenylenediamine (from Stage 1) C->D Purification & Use F This compound (Final Product) D->F Ethanol, Reflux E Diethyl Oxalate E->F

Caption: Overall two-stage synthetic workflow.

PART 1: Synthesis of N-butyl-o-phenylenediamine (Intermediate)

Mechanistic Rationale

The synthesis of the N-alkylated precursor is a critical first step. Direct alkylation of o-phenylenediamine with an alkyl halide (1-bromobutane) is a standard nucleophilic substitution reaction. One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane. A mild base, such as sodium carbonate, is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine. While dialkylation is a potential side reaction, controlling the stoichiometry (using a slight excess of the diamine) can favor the desired mono-alkylated product.

Detailed Experimental Protocol: Stage 1

Materials & Reagents:

  • o-Phenylenediamine

  • 1-Bromobutane

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq), anhydrous sodium carbonate (1.5 eq), and absolute ethanol (approx. 5 mL per gram of diamine).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromobutane (0.9 eq) dropwise at room temperature. The slightly sub-stoichiometric amount of the alkylating agent helps to minimize the formation of the di-substituted byproduct.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The starting diamine is UV active and the product will have a different Rf value.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product will be a dark oil containing the desired mono-butyl product, some unreacted starting material, and the di-butyl byproduct. Purify the crude mixture using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20 Hexane:EtOAc). Combine the fractions containing the pure N-butyl-o-phenylenediamine.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the next stage.

PART 2: Synthesis of this compound

Mechanistic Rationale

The core of this synthesis is the cyclocondensation reaction. This process is a classic and highly effective method for forming the quinoxaline ring system.[2] The mechanism proceeds via a double nucleophilic acyl substitution pathway:

  • First Nucleophilic Attack: The more nucleophilic primary amine of N-butyl-o-phenylenediamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of ethanol to form an amide intermediate.

  • Intramolecular Cyclization: The secondary amine (N-butyl group) then performs an intramolecular nucleophilic attack on the second ester carbonyl group.

  • Second Elimination & Tautomerization: A second molecule of ethanol is eliminated, forming the final heterocyclic ring. The product exists predominantly in the stable dione tautomeric form.

G reactants N-butyl-o-phenylenediamine + Diethyl Oxalate step1 Initial Nucleophilic Attack (Primary Amine) reactants->step1 step2 Ethanol Elimination (Amide Intermediate) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Second Ethanol Elimination step3->step4 product 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione step4->product

Caption: Mechanistic pathway for cyclocondensation.

Detailed Experimental Protocol: Stage 2

Materials & Reagents:

  • N-butyl-o-phenylenediamine (from Stage 1)

  • Diethyl oxalate

  • Ethanol (Absolute)

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve N-butyl-o-phenylenediamine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of diamine).

  • Reagent Addition: Add diethyl oxalate (1.1 eq) to the solution. A slight excess ensures the complete consumption of the more valuable diamine intermediate.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2-4 hours. The reaction can be monitored by TLC. A solid precipitate of the product should begin to form as the reaction progresses.

  • Isolation:

    • After the reflux period, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted diethyl oxalate or soluble impurities.

  • Purification & Drying: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from hot ethanol.[4] Dry the final white or off-white crystalline solid under vacuum.

Data Summary & Expected Results
ParameterStage 1 (Alkylation)Stage 2 (Condensation)
Key Reagents o-Phenylenediamine, 1-BromobutaneN-butyl-o-phenylenediamine, Diethyl oxalate
Stoichiometry 1.0 eq diamine : 0.9 eq bromide1.0 eq diamine : 1.1 eq oxalate
Solvent EthanolEthanol
Temperature Reflux (~80°C)Reflux (~80°C)
Reaction Time 12-18 hours2-4 hours
Typical Yield 40-60% (after chromatography)85-95%
Product Form Purified oilCrystalline solid
Safety & Handling
  • o-Phenylenediamine and its derivatives: These compounds are toxic and potential sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust and skin contact.

  • Diethyl Oxalate: This reagent is harmful if swallowed or in contact with skin and causes serious eye irritation.[6] Handle with care, ensuring adequate ventilation and PPE.

  • General Precautions: All reactions should be conducted in a fume hood. Ensure that emergency eyewash stations and safety showers are accessible.[7] Dispose of chemical waste according to institutional guidelines.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the butyl group (triplet, sextet, sextet, triplet) and distinct aromatic protons. The N-H proton may appear as a broad singlet.

  • ¹³C NMR: Will show signals for the two carbonyl carbons (~155-160 ppm), aromatic carbons, and the four carbons of the butyl chain.

  • FT-IR: Look for strong C=O stretching frequencies characteristic of the dione structure (around 1650-1700 cm⁻¹) and N-H stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₄N₂O₂) should be observed.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; formation of di-substituted product.Increase reflux time. Ensure stoichiometry is correct (slight excess of diamine). Optimize chromatographic separation.
Low Yield in Stage 2 Impure starting diamine; insufficient reaction time.Ensure the N-butyl-o-phenylenediamine from Stage 1 is pure. Extend reflux time and monitor by TLC.
Formation of Tar Reaction temperature too high; oxidation of diamine.[4]Maintain a gentle reflux. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.[4]
Product is Colored Presence of oxidized impurities.Recrystallize the final product from hot ethanol, possibly with the addition of a small amount of activated carbon.

References

  • CN105061214A. (2015). Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. Google Patents.
  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University. Retrieved from [Link]

  • US5371289A. (1994). Preparation of N-substituted-N'-phenyl p-phenylenediamines. Google Patents.
  • New Journal of Chemistry. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Al-Azzawi, A. M. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of Chemical and Pharmaceutical Research.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed).
  • Abele, E., et al. (2002). Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate. Chemistry of Heterocyclic Compounds.
  • Global Substance Registration System. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
  • Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society.
  • Bendale, A. R., et al. (2016). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Semantic Scholar. Retrieved from [Link]

  • International Journal of Innovative Science and Engineering Technology. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
  • Charalambous, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. Retrieved from [Link]

  • Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Quinoxaline derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional synthesis methods often involve long reaction times and high temperatures, leading to lower efficiency and potential side-product formation.[4] Microwave-assisted synthesis offers a green, rapid, and efficient alternative, significantly reducing reaction times from hours to minutes and often improving product yields.[4][5][6] This document details the underlying principles of microwave heating, a step-by-step experimental protocol, characterization methods, and a discussion of the expected results, providing researchers with a robust framework for implementation.

Introduction: The Case for Microwave Synthesis

Quinoxaline-2,3-diones are a privileged scaffold in drug discovery, serving as antagonists for the amino propanoic acid (AMPA) receptor and forming the core of various therapeutic agents.[7] The N-alkylation of this scaffold, as in this compound, allows for the fine-tuning of its pharmacological properties. The conventional synthesis, typically a condensation reaction between an N-substituted diamine and an oxalic acid derivative, often requires prolonged refluxing.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[6][8][9] Unlike conventional heating which relies on slow conduction and convection from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture.[10][11] This results in rapid, uniform, and volumetric heating, which can dramatically accelerate reaction rates, enhance yields, and improve product purity by minimizing the formation of by-products.[5][6][12]

Principles of Microwave Dielectric Heating

The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from a conventional oil bath. The process is driven by the interaction of the oscillating electric field of the microwaves with the molecules in the reaction mixture. Two primary mechanisms are responsible for converting electromagnetic energy into thermal energy:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation and the resulting intermolecular friction generate heat quickly and efficiently throughout the bulk of the material.[8][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic reagents), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[8][11]

This direct energy transfer allows for localized superheating of the solvent and reactants well above the solvent's conventional boiling point when conducted in a sealed vessel, leading to significant rate enhancements.[10][13]

SynthesisWorkflow Figure 3: Experimental Workflow Diagram start Start prep 1. Add Reactants & Solvent to Vial start->prep seal 2. Seal Pressure Vial prep->seal irradiate 3. Microwave Irradiation (140 °C, 10 min) seal->irradiate cool 4. Cool to < 50 °C irradiate->cool isolate 5. Filter & Wash Product cool->isolate dry 6. Dry Under Vacuum isolate->dry characterize 7. Characterize Product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals include those for the butyl chain protons and the aromatic protons of the quinoxaline ring system.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons (~155-160 ppm), aromatic carbons, and the aliphatic carbons of the butyl group.

  • FT-IR (ATR): Look for strong C=O stretching vibrations for the amide carbonyls (~1650-1700 cm⁻¹) and N-H stretching if tautomerism occurs.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₂H₁₄N₂O₂) should be observed.

  • Melting Point (MP): A sharp melting point indicates high purity.

Results and Discussion

The application of microwave irradiation dramatically accelerates the synthesis of quinoxaline-diones. The direct and efficient energy input allows the reaction to reach the target temperature in seconds, compared to the minutes or hours required for conventional heating. [5]

Parameter Microwave-Assisted Method Conventional Method (Reflux) Advantage
Reaction Time 10 minutes 4 - 8 hours >95% reduction in reaction time. [12]
Temperature 140 °C ~78 °C (Ethanol Reflux) Higher temp overcomes activation barriers. [10]
Typical Yield > 90% 60 - 75% Improved reaction efficiency and yield. [6]
Energy Usage Low High Heats only the sample, not the apparatus. [8][9]

| Work-up | Simple filtration | Often requires chromatography | Higher purity, fewer side products. [6] |

The significant improvement in yield and the drastic reduction in reaction time underscore the superiority of MAOS for this transformation. The process is not only more efficient but also more environmentally benign due to lower energy consumption and the potential for using greener solvents. [6][14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective sealing of the microwave vial. - Incorrect stoichiometry. - Insufficient temperature or time.- Check the vial cap and septum for a proper seal. - Verify masses and molar equivalents of reactants. - Increase temperature in 10°C increments or extend hold time.
Reaction Does Not Reach Target Temperature - Low microwave absorbance of the reaction mixture. - Low solvent volume.- Ensure the solvent is polar (ethanol is suitable). - Add a small amount of an ionic liquid as a passive heating element. [8] - Ensure minimum solvent volume requirements for the instrument are met.
Dark/Charred Product - Reaction temperature is too high. - Reaction time is too long.- Reduce the target temperature by 10-20°C. - Decrease the reaction hold time.
Pressure Limit Exceeded - Reaction is producing gaseous byproducts. - Vial was overfilled.- Reduce the amount of starting material. - Ensure the reaction volume does not exceed recommended limits.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Santana, G., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(16), 4849. [Link]

  • Verma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Horik, H., & Török, B. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1385-1397. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating In Organic Synthesis.
  • Sharma, V., & Singh, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

  • (n.d.). Safety Considerations for Microwave Synthesis.
  • Panda, S. S., & Rath, J. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Journal of Chemistry, 2016, 1-13. [Link]

  • Sharma, U., & Bora, U. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 3(6), 340-353.
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of 1,3-Thiazoles and Thiazolylidenes. Organic Syntheses, 84, 11-20. [Link]

  • Sharma, S. D., et al. (2012). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. International Journal of Organic Chemistry, 2(1), 32-37. [Link]

  • Patil, S. L., & Patil, D. B. (2012). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 5(5), 629-633.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Scientific Reports. [Link]

  • Microwave Assisted Synthesis of Quinoxaline Derivatives.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]

  • Design, synthesis, and biological evaluation of 1,2,3-trisubstituted-1,4-dihydrobenzo[g]quinoxaline-5,10-diones and related compounds as antifungal and antibacterial agents.
  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. Addis Ababa University.
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione deriv
  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivative. ACS Omega. [Link]

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Quinoxaline-2,3-diones in Oncology

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a recognized "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Within this class, quinoxaline-2,3-dione derivatives have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have been shown to exhibit cytotoxic effects against a variety of tumor cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.[3][5] This document provides a detailed guide for the investigation of a specific analog, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, in cancer cell line studies.

Disclaimer: As of the writing of this document, specific anticancer studies on this compound are not extensively available in public literature. Therefore, the mechanisms and protocols described herein are based on the established activities of the broader quinoxaline-2,3-dione class of compounds. Researchers are strongly advised to empirically determine the specific effects and optimal experimental conditions for this compound.

Putative Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Quinoxaline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth and survival.[1] While the precise molecular targets of this compound require experimental validation, a plausible mechanism of action, based on related compounds, involves the inhibition of key protein kinases and the subsequent induction of apoptosis and cell cycle arrest.

Many quinoxaline derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which play a central role in carcinogenesis.[3] Furthermore, some have been shown to interfere with critical signaling cascades such as the PI3K/mTOR and ERK1/2 pathways.[2] Inhibition of these pathways can lead to the upregulation of tumor suppressor proteins and the downregulation of factors that promote cell cycle progression.

The diagram below illustrates a potential signaling pathway that may be affected by this compound, leading to anticancer effects.

Caption: Putative mechanism of this compound in cancer cells.

Experimental Workflows and Protocols

A systematic approach to evaluating the anticancer potential of this compound involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and cell cycle progression.

experimental_workflow cluster_assays Cellular Assays Start Cancer Cell Line Culture Treatment Treat with 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Determine IC50, Apoptotic Induction, & Cell Cycle Arrest Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with this compound (at IC50 concentration) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[6][7]

Materials:

  • Cancer cell line treated with this compound (at IC50 concentration) and a vehicle control.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation: Representative Results

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineIC50 (µM) after 48h
HCT116 (Colon)8.5
MCF-7 (Breast)12.2
HepG2 (Liver)15.8
A549 (Lung)10.4

Table 2: Apoptosis induction by this compound (IC50 concentration, 24h).

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
Compound65.818.510.35.4

Table 3: Cell cycle distribution analysis after treatment with this compound (IC50 concentration, 24h).

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
Compound30.115.254.7

References

  • Al-Karmalawy, A. A., & Saleh, M. A. (2022).
  • Ali, M., et al. (2017). Design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers. Molecules, 22(1), 143.
  • Chen, J., et al. (2021). Structure-Activity Relationship (SAR)
  • Cobouri, R., et al. (2019). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Dong, Y., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 143.
  • Kamble, V. M., et al. (2016). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Li, Y., et al. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Wikipedia. (2023). Cell cycle analysis. Wikipedia. Available at: [Link].

  • Zghaib, W. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 143.
  • ResearchGate. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. ResearchGate. Available at: [Link].

Sources

Application Notes and Protocols for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione as an AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoxaline-2,3-diones at the AMPA Receptor

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a principal mediator of fast excitatory neurotransmission in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological disorders.[1] Dysregulation of AMPA receptor activity is implicated in conditions characterized by excessive glutamate-mediated excitotoxicity, such as epilepsy, cerebral ischemia, and various neurodegenerative diseases.[2] Consequently, the development of potent and selective AMPA receptor antagonists has been a significant focus of medicinal chemistry.[3]

The quinoxaline-2,3-dione scaffold has emerged as a foundational chemical template for competitive AMPA receptor antagonists.[3] Compounds based on this structure, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX), have been instrumental in elucidating the physiological roles of AMPA receptors.[4] While much research has focused on substitutions at the 6- and 7-positions of the quinoxaline ring to enhance potency and selectivity, N-substitution offers a promising avenue for modulating the physicochemical and pharmacokinetic properties of these antagonists.[5]

This guide provides a detailed technical overview and experimental protocols for the characterization of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione , a representative N-alkylated quinoxaline-2,3-dione, as a competitive AMPA receptor antagonist. While specific experimental data for this exact molecule are not yet prevalent in published literature, the protocols herein are based on well-established methodologies for analogous compounds and provide a robust framework for its synthesis and pharmacological evaluation.

Physicochemical Properties and Synthesis

The introduction of an N-butyl group to the quinoxaline-2,3-dione core is anticipated to increase the lipophilicity of the compound compared to its unsubstituted parent. This modification can influence its solubility, membrane permeability, and pharmacokinetic profile.

Synthesis of this compound

The synthesis of N-alkylated quinoxaline-2,3-diones can be achieved through a straightforward two-step process, beginning with the cyclocondensation of an o-phenylenediamine with oxalic acid to form the quinoxaline-2,3-dione core, followed by N-alkylation.[6]

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The foundational quinoxaline-2,3-dione scaffold is typically prepared by the condensation of o-phenylenediamine with oxalic acid or diethyl oxalate.[6]

Protocol:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent).

  • Add a suitable acidic catalyst, such as hydrochloric acid.

  • Heat the mixture under reflux for 1.5-2 hours.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration.

  • Wash the precipitate with water and recrystallize from a suitable solvent like ethanol to yield pure 1,4-dihydroquinoxaline-2,3-dione.

Step 2: N-Alkylation to Yield this compound

The addition of the butyl group to the nitrogen atom of the quinoxaline-2,3-dione ring can be accomplished via an alkylation reaction.

Protocol:

  • Dissolve 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen atom.

  • Add 1-bromobutane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as a competitive antagonist at the AMPA receptor. This mechanism involves the binding of the antagonist to the glutamate binding site on the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the conformational change required for ion channel opening, thus blocking the influx of sodium and calcium ions into the postsynaptic neuron and preventing depolarization.

AMPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Antagonist 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione Antagonist->AMPA_R Blocks Ca_Influx Na+/Ca2+ Influx AMPA_R->Ca_Influx Opens Channel Depolarization Membrane Depolarization Downstream Downstream Signaling Depolarization->Downstream Activates Ca_Influx->Depolarization Leads to

Figure 1: Competitive antagonism of the AMPA receptor signaling pathway.

In Vitro Characterization: Protocols and Expected Outcomes

Radioligand Binding Assay for AMPA Receptor Affinity

Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the AMPA receptor.[7] This is achieved by measuring the displacement of a radiolabeled AMPA receptor antagonist, such as [³H]CNQX, by the test compound.[8]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse cortical tissue.

  • Incubation: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of [³H]CNQX and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 4°C).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Quinoxaline-2,3-dione Analogs

CompoundReceptor TargetIC₅₀ / KᵢReference
DNQXAMPA ReceptorIC₅₀ = 0.5 µM[4]
PNQXAMPA ReceptorIC₅₀ = 0.063 µM[9]
1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (S-isomer)AMPA ReceptorIC₅₀ = 0.23 µM[5]

Based on the structure-activity relationships of similar compounds, this compound is expected to exhibit competitive binding to the AMPA receptor in the sub-micromolar to low micromolar range.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional effects of a compound on ion channels.[10] This technique allows for the direct measurement of AMPA receptor-mediated currents in response to agonist application, and the inhibitory effect of the antagonist.

Protocol:

  • Cell Culture: Use primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line stably expressing AMPA receptors (e.g., HEK293 cells).

  • Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Perfuse the cell with an external solution containing a known concentration of AMPA to evoke an inward current.

  • Antagonist Application: Co-apply varying concentrations of this compound with AMPA and measure the reduction in the evoked current.

  • Data Analysis: Plot the concentration-response curve for the antagonist and determine the IC₅₀ value for the inhibition of the AMPA-evoked current.

Patch_Clamp_Workflow Start Start: Cultured Neurons or Transfected Cells Patch Establish Whole-Cell Patch-Clamp Recording Start->Patch Baseline Record Baseline Membrane Current Patch->Baseline AMPA_App Apply AMPA (Agonist) Baseline->AMPA_App Current_Rec Record Inward Current AMPA_App->Current_Rec Washout1 Washout Current_Rec->Washout1 Antagonist_App Co-apply AMPA + 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione Washout1->Antagonist_App Reduced_Current Record Reduced Inward Current Antagonist_App->Reduced_Current Washout2 Washout Reduced_Current->Washout2 Analysis Data Analysis: Determine IC₅₀ Washout2->Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Evaluation: Models of Neurological Disorders

The therapeutic potential of this compound can be assessed in various animal models of neurological disorders where AMPA receptor overactivation plays a key role.

Anticonvulsant Activity

AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in various seizure models.[2]

Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Model: This chemical convulsant model is used to screen for drugs effective against myoclonic and absence seizures.[11]

  • 6-Hz Psychomotor Seizure Model: This model is considered to be more resistant to standard anticonvulsant drugs and may identify compounds with a novel mechanism of action.[11]

Protocol Outline:

  • Administer this compound to rodents at various doses via a suitable route (e.g., intraperitoneal or oral).

  • After a predetermined time, induce seizures using the chosen model.

  • Observe and score the seizure activity or measure the seizure threshold.

  • Determine the dose-dependent protective effect of the compound.

Neuroprotection in Cerebral Ischemia

AMPA receptor antagonists have shown significant neuroprotective effects in models of stroke.[3]

Model:

  • Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rodents mimics ischemic stroke.

Protocol Outline:

  • Induce focal cerebral ischemia by occluding the middle cerebral artery.

  • Administer this compound either before or after the ischemic insult.

  • After a period of reperfusion, assess the extent of brain damage (infarct volume) and neurological deficits.

  • Evaluate the neuroprotective efficacy of the compound by comparing the outcomes in treated versus vehicle-control animals.

Conclusion and Future Directions

This compound represents a promising compound within the well-established class of quinoxaline-2,3-dione AMPA receptor antagonists. The N-butyl substitution is likely to confer distinct physicochemical properties that may translate to a favorable pharmacokinetic profile. The protocols detailed in this application note provide a comprehensive framework for the synthesis and rigorous pharmacological characterization of this compound.

Future studies should focus on determining its selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors. Furthermore, a detailed pharmacokinetic and toxicological evaluation will be crucial for assessing its potential as a therapeutic agent for the treatment of epilepsy, ischemic stroke, and other neurological disorders driven by excitotoxicity.

References

  • (Reference details to be populated
  • In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists in Rat Hippocampal Neurones and Cultured Mouse Cortical Neurones. PubMed. [Link]

  • Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry. [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. [Link]

  • Revisiting AMPA Receptors as an Antiepileptic Drug Target. PMC. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. PubMed. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. [Link]

  • (Reference details to be populated
  • AMPA receptor antagonists. PubMed. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Competitive AMPA receptor antagonists. PubMed. [Link]

  • (Reference details to be populated
  • Pharmacological characterization of some selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists. PubMed. [Link]

  • (Reference details to be populated
  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

Sources

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory potential of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This guide presents a strategic and multi-faceted approach, detailing both in vitro and in vivo assays to thoroughly characterize the anti-inflammatory profile of this compound. The protocols are designed to be robust and reproducible, providing insights into the compound's mechanism of action by investigating its effects on key inflammatory mediators and signaling pathways.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] The current therapeutic landscape for inflammatory diseases is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[5] This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles.

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have shown promise as therapeutic agents.[1][6][7] The addition of a butyl group at the N-1 position of the 1,4-dihydroquinoxaline-2,3-dione scaffold may enhance its lipophilicity and cellular uptake, potentially leading to improved biological activity. This application note outlines a systematic approach to evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.

The inflammatory response is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[8][9][10][11][12][13][14] These pathways regulate the expression of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively.[8][10][15] The assays described herein are designed to probe the effects of this compound on these critical components of the inflammatory cascade.

Foundational In Vitro Assays: Initial Screening for Anti-inflammatory Potential

A tiered approach, starting with simple, cost-effective in vitro assays, is recommended for the initial assessment of anti-inflammatory activity.[5][16][17][18] These assays provide a preliminary indication of the compound's potential and can help prioritize candidates for further, more complex studies.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, using either bovine serum albumin (BSA) or egg albumin as the protein source.[16][17][19]

Protocol:

  • Prepare a 5 mg/mL solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with phosphate-buffered saline (PBS, pH 7.4) to achieve a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

  • In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound solution.

  • For the control, mix 0.5 mL of the BSA solution with 0.1 mL of the vehicle (solvent used for the test compound).

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Compound Concentration (µg/mL)Absorbance (660 nm) (Mean ± SD)% Inhibition of Protein Denaturation
Control (Vehicle)0.850 ± 0.0250
100.725 ± 0.01514.7
500.550 ± 0.02035.3
1000.375 ± 0.01055.9
2500.210 ± 0.01275.3
5000.125 ± 0.00885.3
Diclofenac Sodium (100 µg/mL)0.180 ± 0.01178.8
Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane against hypotonicity- or heat-induced lysis is a hallmark of anti-inflammatory activity. This assay is based on the principle that many anti-inflammatory drugs can protect the RBC membrane.[16][19]

Protocol:

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

  • Prepare a range of concentrations of this compound in isotonic saline.

  • For the heat-induced hemolysis assay, mix 1 mL of the test compound solution with 1 mL of the RBC suspension.

  • For the control, mix 1 mL of isotonic saline with 1 mL of the RBC suspension.

  • Incubate the mixtures in a water bath at 56°C for 30 minutes.

  • Centrifuge the mixtures at 2500 rpm for 5 minutes.

  • Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Compound Concentration (µg/mL)Absorbance (560 nm) (Mean ± SD)% Membrane Stabilization
Control (Isotonic Saline)0.980 ± 0.0300
100.850 ± 0.02513.3
500.680 ± 0.02030.6
1000.490 ± 0.01550.0
2500.310 ± 0.01068.4
5000.190 ± 0.00980.6
Indomethacin (100 µg/mL)0.350 ± 0.01264.3

Cell-Based Assays: Probing the Molecular Mechanisms

Cell-based assays provide a more biologically relevant system to investigate the anti-inflammatory effects of this compound and to elucidate its mechanism of action. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro.[20][21][22][23] Inflammation can be induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[22][23]

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of large amounts of nitric oxide (NO).[20] This assay measures the inhibitory effect of the test compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20][24]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[20]

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)Cell Viability (%) (Mean ± SD)
Control (Untreated)1.5 ± 0.2100 ± 5.2
LPS (1 µg/mL)25.8 ± 1.598 ± 4.5
LPS + Compound (10 µM)18.2 ± 1.197 ± 5.1
LPS + Compound (50 µM)9.5 ± 0.896 ± 4.8
LPS + Compound (100 µM)4.1 ± 0.595 ± 5.5
L-NAME (1 mM)3.2 ± 0.499 ± 4.2
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.[21][25][26] This protocol utilizes a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the levels of these cytokines in the supernatant of LPS-stimulated RAW 264.7 cells.[25][27][28][29]

Protocol:

  • Follow steps 1-3 from the NO production assay protocol.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is then added, and the color development is stopped with a stop solution.

  • The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Control (Untreated)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 95980 ± 75
LPS + Compound (10 µM)875 ± 60650 ± 50
LPS + Compound (50 µM)420 ± 35310 ± 25
LPS + Compound (100 µM)180 ± 20120 ± 15
Dexamethasone (10 µM)210 ± 25150 ± 18

Enzyme Inhibition Assays: Targeting Key Inflammatory Enzymes

Investigating the direct inhibitory effects of this compound on key enzymes involved in the inflammatory pathway can provide valuable mechanistic insights.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[30][31][32] This assay measures the ability of the test compound to inhibit the activity of recombinant human COX-2. Commercially available kits, either colorimetric or fluorometric, can be used for this purpose.[30][31][32][33]

Protocol (Fluorometric Assay Example): [30][31][32]

  • Prepare a reaction mixture containing COX assay buffer, COX probe, and COX cofactor.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the human recombinant COX-2 enzyme to the wells.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage inhibition of COX-2 activity and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)% COX-2 Inhibition (Mean ± SD)
115.2 ± 2.1
1048.5 ± 3.5
5085.3 ± 4.2
10095.1 ± 2.8
Celecoxib (1 µM)92.5 ± 3.1

Signaling Pathway Analysis: Unraveling the Intracellular Mechanisms

To understand how this compound exerts its anti-inflammatory effects at the molecular level, it is crucial to investigate its impact on key inflammatory signaling pathways.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[8][9][10][11][12][13][14][15][34] Western blotting can be used to assess the effect of the test compound on the activation of key proteins in these pathways, such as the phosphorylation of IκBα, p65 (a subunit of NF-κB), p38, ERK, and JNK.

Protocol:

  • Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Incubate the membrane with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Inflammatory Signaling Pathways:

Inflammation_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_nuc NF-κB NF-κB (p50/p65)->NF-κB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) phosphorylates AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes induces transcription AP-1->Pro-inflammatory Genes induces transcription

Caption: Key inflammatory signaling pathways activated by LPS.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

In vivo studies are essential to confirm the anti-inflammatory activity of this compound in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model of acute inflammation.[35][36][37][38][39]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[35][36]

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, carrageenan, carrageenan + test compound at different doses, carrageenan + standard drug like indomethacin).

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer this compound or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Edema Inhibition at 3h
Carrageenan (Control)-0.85 ± 0.050
Compound100.62 ± 0.0427.1
Compound500.41 ± 0.0351.8
Compound1000.25 ± 0.0270.6
Indomethacin100.28 ± 0.0367.1

Experimental Workflow for In Vivo Study:

In_Vivo_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Initial Paw Volume Measurement Initial Paw Volume Measurement Grouping->Initial Paw Volume Measurement Drug/Vehicle Administration Drug/Vehicle Administration Initial Paw Volume Measurement->Drug/Vehicle Administration Carrageenan Injection Carrageenan Injection Drug/Vehicle Administration->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis Data Analysis Paw Volume Measurement (Post-injection)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Sources

Application Note: High-Throughput Screening of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione Derivatives for AMPA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione derivatives, a promising class of compounds with potential therapeutic applications in neurodegenerative diseases.[1][2] The quinoxaline scaffold is a key component in various competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3] This document outlines a robust fluorescence polarization-based competitive binding assay designed for the efficient identification of potent AMPA receptor antagonists from a library of this compound derivatives. The protocol details assay development, automated HTS workflow, data analysis, and hit validation strategies, providing researchers in drug discovery with a practical and scientifically rigorous framework for their screening campaigns.

Introduction: The Therapeutic Potential of Quinoxaline-2,3-dione Derivatives

Quinoxaline-2,3-dione derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities.[4][5][6][7] A key area of interest is their role as antagonists of the AMPA receptor, a glutamate receptor subtype critically involved in synaptic transmission in the central nervous system.[1] Overstimulation of AMPA receptors is implicated in the pathophysiology of various neurological disorders, including epilepsy and ischemic brain damage.[1] Consequently, the development of potent and selective AMPA receptor antagonists is a promising therapeutic strategy. The this compound scaffold represents a key pharmacophore for achieving this antagonism.[8][9] High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of these derivatives to identify novel and potent modulators of the AMPA receptor.[10][11][12]

Assay Principle: Fluorescence Polarization Competitive Binding

To identify this compound derivatives that bind to the AMPA receptor, a fluorescence polarization (FP) assay is employed.[13] This technique is well-suited for HTS due to its homogenous format, high sensitivity, and robustness.[13]

The assay is based on the principle of competitive binding. A fluorescently labeled ligand with known affinity for the AMPA receptor (the "tracer") is used. When the tracer is bound to the larger AMPA receptor protein, its rotational motion is restricted, resulting in a high fluorescence polarization signal. In the presence of a this compound derivative that also binds to the receptor, the tracer is displaced. The unbound, smaller tracer molecule rotates more freely in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

cluster_0 High Polarization Signal cluster_1 Low Polarization Signal AMPAR AMPA Receptor Tracer_bound Fluorescent Tracer AMPAR->Tracer_bound Binding AMPAR_bound AMPA Receptor Quinoxaline Quinoxaline Derivative AMPAR_bound->Quinoxaline Competitive Binding Tracer_unbound Fluorescent Tracer Start Assay Components cluster_0 cluster_0 Start->cluster_0 No Competitor cluster_1 cluster_1 Start->cluster_1 With Competitor

Figure 1: Principle of the Fluorescence Polarization Assay.

High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed for efficiency and reproducibility through automation.[14][15][16]

Start Start: Assay Development & Miniaturization Compound_Prep Compound Library Preparation (this compound derivatives) Start->Compound_Prep Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate_Prep Dispensing Automated Liquid Handling: Dispense Reagents & Compounds Assay_Plate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Fluorescence Polarization Plate Reading Incubation->Detection Data_Analysis Data Analysis: Normalization & Hit Selection Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays End Validated Hits Secondary_Assays->End

Figure 2: High-Throughput Screening Workflow.
Detailed Protocol: Primary Screening

3.1.1. Assay Development and Miniaturization

Before initiating the full-scale screen, the assay must be optimized and miniaturized for a 384-well plate format.[17][18]

  • Reagent Optimization: Determine the optimal concentrations of the AMPA receptor and the fluorescent tracer to achieve a stable and robust assay window.

  • DMSO Tolerance: As compound libraries are typically stored in DMSO, assess the assay's tolerance to various DMSO concentrations to ensure it does not interfere with the results.[19]

  • Z'-Factor Determination: Perform a pilot screen with positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor above 0.5 is generally considered acceptable for HTS.[18]

ParameterRecommended ConditionRationale
Plate Format 384-well, black, low-volumeMinimizes reagent consumption and reduces background fluorescence.
Assay Volume 20 µLBalances reagent cost with signal detection.
DMSO Concentration < 1%Minimizes solvent effects on the assay.[19]
Incubation Time 60 minutes at room temperatureAllows the binding reaction to reach equilibrium.
Positive Control Known AMPA receptor antagonist (e.g., NBQX)Provides a reference for maximal inhibition.
Negative Control DMSORepresents the baseline signal with no inhibition.

3.1.2. Automated HTS Execution

The use of robotic liquid handlers is crucial for precision and throughput in HTS.[20][21][22]

  • Compound Plate Preparation: Prepare daughter plates of the this compound derivative library at the desired screening concentration.

  • Reagent Dispensing: Use an automated liquid handler to dispense 10 µL of the AMPA receptor solution into all wells of the 384-well assay plates.

  • Compound Addition: Transfer a small volume (e.g., 100 nL) of the compounds from the daughter plates to the assay plates. Also, add positive and negative controls to designated wells on each plate.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

3.1.3. Data Acquisition

  • Plate Reader Setup: Use a plate reader capable of fluorescence polarization detection. Set the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Collection: Read the fluorescence polarization values for each well.

Data Analysis and Hit Identification

The large volume of data generated from HTS requires a systematic approach to analysis.[23][24]

  • Data Normalization: Normalize the raw data from each plate using the positive and negative controls to calculate the percent inhibition for each compound.

    • Percent Inhibition = 100 * (1 - (Sample_Value - Average_Positive_Control) / (Average_Negative_Control - Average_Positive_Control))

  • Hit Selection: Define a "hit" as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the sample wells).

  • Hit Confirmation: Re-test the initial "hits" in triplicate to confirm their activity and eliminate false positives.

Data PointDescriptionPurpose
Raw FP Value The direct output from the plate reader.Initial data point for each well.
Percent Inhibition Normalized activity of each compound.Allows for comparison across plates.
Z'-Factor Statistical measure of assay quality.Ensures the reliability of the screening data.
Hit Threshold Cut-off for selecting active compounds.Defines the criteria for a "hit".

Hit Validation and Secondary Assays

Compounds confirmed as hits in the primary screen require further validation to ensure they are genuine modulators of the target and to characterize their activity.[25][26]

Dose-Response Analysis

Perform a dose-response analysis on the confirmed hits to determine their potency (IC50 value), which is the concentration of the compound required to achieve 50% inhibition. This is a critical step in prioritizing hits for further development.[17]

Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay format, it is essential to test the hits in an orthogonal assay that measures a different aspect of the target's biology.[26]

  • Cell-Based Functional Assay: A cell-based assay, such as a calcium influx assay using a fluorescent calcium indicator, can be used to measure the functional consequence of AMPA receptor antagonism in a more physiologically relevant context.[27][28][29][30][31]

Selectivity Assays

To assess the specificity of the hit compounds, they should be tested against other related receptors (e.g., NMDA and kainate receptors). This helps to identify compounds with a desirable selectivity profile.

Conclusion

The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying novel this compound derivatives as potent AMPA receptor antagonists. By combining a sensitive fluorescence polarization assay with automated liquid handling and a rigorous data analysis and hit validation cascade, researchers can effectively navigate the early stages of drug discovery for neurodegenerative disorders.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • (n.d.). Handling High-Throughput Screening: Liquid Handlers.
  • National Institutes of Health. (n.d.). Cell-based assays for high-throughput screening.
  • Frontiers. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Wikipedia. (n.d.). High-throughput screening.
  • Evotec. (n.d.). Biochemical Assay Services.
  • National Institutes of Health. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
  • Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
  • Hudson Lab Automation. (n.d.). High-Throughput Screening.
  • PubMed. (n.d.). Robotic Liquid Handling and Automation in Epigenetics.
  • (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • Small Molecule Discovery Center (SMDC). (n.d.). High-Throughput Screening Steps.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • PubMed. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac.
  • ResearchGate. (2020, September 10). (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification.
  • National Institutes of Health. (n.d.). High-Throughput RT-PCR for small-molecule screening assays.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.
  • PubMed. (n.d.). Competitive AMPA receptor antagonists.
  • (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • PubMed. (n.d.). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position.
  • ResearchGate. (n.d.). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity | Request PDF.
  • ResearchGate. (n.d.). Results obtained after docking of quinoxaline derivatives with human....
  • Scilit. (n.d.). AMPA Receptor Antagonists.
  • ARC Journals. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives.
  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione..
  • Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.
  • (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.

Sources

Application Notes and Protocols for the Analytical Method Development of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

1-Butyl-1,4-dihydroquinoxaline-2,3-dione belongs to the quinoxaline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Quinoxaline derivatives are known to exhibit a wide range of biological effects, including neuroprotective, anticonvulsant, anticancer, and antimicrobial properties.[1][3][4][5] The 1-butyl substitution on the quinoxaline-2,3-dione core can significantly influence its lipophilicity and pharmacokinetic profile, making it a compound of interest for drug development professionals.

The robust analytical detection and quantification of this compound are paramount for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides a comprehensive guide for researchers and scientists on the development of analytical methods for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is the first step in developing a robust analytical method. The core structure, quinoxaline-2,3-dione, is a planar heterocyclic system. The addition of a butyl group at the N1 position increases its nonpolar character, suggesting good solubility in organic solvents like acetonitrile and methanol. The quinoxaline-2,3-dione moiety possesses chromophores that should allow for UV detection.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is the technique of choice for the analysis of moderately polar to nonpolar compounds like this compound.[12]

Rationale for Experimental Choices
  • Column Chemistry: A C18 column is selected as the initial stationary phase due to its wide applicability and effectiveness in retaining compounds with nonpolar characteristics.[13]

  • Mobile Phase: A combination of a weak acid (formic acid or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is a standard starting point for reverse-phase chromatography.[12] The acid helps to protonate any residual silanols on the stationary phase, reducing peak tailing, and ensures consistent ionization of the analyte for better peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection: UV detection is a suitable initial approach due to the presence of the aromatic quinoxaline ring system. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength. For higher sensitivity and specificity, mass spectrometry (MS) is the preferred detection method.[14][15]

Step-by-Step HPLC-UV Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 30% B to 90% B over 10 minutes. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, scanning from 200-400 nm. The optimal detection wavelength should be determined from the UV spectrum of the analyte peak.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a mid-range standard (e.g., 20 µg/mL).

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.[16]

HPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For trace-level detection and confirmation, coupling the HPLC to a tandem mass spectrometer (MS/MS) is recommended.[14]

  • Ionization Source Optimization:

    • Electrospray ionization (ESI) in positive ion mode is a suitable starting point for nitrogen-containing heterocyclic compounds.

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal of the protonated molecule [M+H]+.

  • MS/MS Transition Selection:

    • Perform a product ion scan on the [M+H]+ precursor ion to identify characteristic fragment ions.

    • Select the most intense and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Analytical Method Validation

Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose.[9][10] The validation should be performed according to ICH Q2(R2) guidelines.[7][8][11]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank matrix, impurities, and degradation products. Peak purity should be confirmed using a PDA detector or mass spectrometer.[16]
Linearity A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The range should be established based on the application, typically 80% to 120% of the target concentration for assay.
Accuracy The percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[17]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.[16]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Experimental Workflows

Method Development Workflow

Caption: Routine Sample Analysis Workflow.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. Adherence to the principles of method validation is crucial for generating reliable and reproducible data that can support drug development activities. The provided protocols for HPLC-UV and HPLC-MS/MS offer both general-purpose and high-sensitivity options to suit the varying needs of researchers and scientists in the pharmaceutical industry.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. Available from: [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - ICH. Available from: [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available from: [Link]

  • Quinoxaline, 2,3-diphenyl- - the NIST WebBook. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents - ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available from: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]

  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. - ResearchGate. Available from: [Link]

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives - Indian Academy of Sciences. Available from: [Link]

  • (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES - ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives - ARC Journals. Available from: [Link]

  • 2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES - International Journal of Pharmaceutics and Drug Analysis. Available from: [Link]

  • (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione - ResearchGate. Available from: [Link]

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Available from: [Link]

  • 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione - PMC - NIH. Available from: [Link]/pmc/articles/PMC3884587/)

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Within this broad class, quinoxaline-2,3-dione derivatives have emerged as a subclass of significant interest.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione as a potential antimicrobial agent. We will delve into the rationale behind its synthesis, provide detailed protocols for its evaluation, and discuss the potential mechanisms underpinning its biological activity.

Synthesis of this compound: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the creation of the core quinoxaline-2,3-dione ring, followed by N-alkylation to introduce the butyl group.

Step 1: Synthesis of the 1,4-dihydroquinoxaline-2,3-dione Precursor

The foundational method for synthesizing the quinoxaline-2,3-dione core is the cyclocondensation of an o-phenylenediamine with oxalic acid.[2][5][6] This reaction is robust and can be performed using various methods, including conventional heating or more modern, energy-efficient techniques.

Protocol 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

Materials:

  • o-phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in 4 M HCl.

  • Add oxalic acid dihydrate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash thoroughly with cold deionized water to remove any unreacted starting materials and acid.

  • Recrystallize the crude product from ethanol to yield pure 1,4-dihydroquinoxaline-2,3-dione as a crystalline solid.

  • Confirm the structure and purity using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination).

Step 2: N-Alkylation to Yield this compound

The introduction of the butyl group at the N1 and N4 positions can be achieved through an alkylation reaction. Phase transfer catalysis is an effective method for this transformation, facilitating the reaction between the water-soluble dione and the organic-soluble alkylating agent.

Protocol 2: Synthesis of this compound

Materials:

  • 1,4-dihydroquinoxaline-2,3-dione

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of TBAB.

  • Add 1-bromobutane (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing: Protocols and Rationale

To evaluate the antimicrobial potential of this compound, standardized in vitro assays are employed. The following protocols for broth microdilution and agar disk diffusion are fundamental for determining the compound's spectrum of activity and potency.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inocula, standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of test concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard, then dilute into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inocula, standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Impregnate sterile paper disks with a defined volume of the compound solution (e.g., 10 µL to yield 10 µ g/disk ). Allow the solvent to evaporate completely.

  • Prepare a lawn of the test microorganism by swabbing the standardized inoculum evenly across the surface of an MHA plate.

  • Place the impregnated disks onto the agar surface.

  • Incubate the plates as described in the MIC protocol.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the microorganism to the compound.

Data Presentation and Interpretation

Quantitative data from antimicrobial testing should be presented clearly for comparative analysis. While specific MIC values for this compound are not yet widely published, the following table presents representative data for other N-alkylated quinoxaline-2,3-dione derivatives to illustrate expected outcomes.

Table 1: Representative Antimicrobial Activity of N-Alkylated Quinoxaline-2,3-dione Derivatives

CompoundSubstituentTest OrganismMIC (µg/mL)Reference
Derivative AN-allylStaphylococcus aureus>100
Derivative BN-propargylStaphylococcus aureus50
Derivative CN-allylEscherichia coli>100
Derivative DN-propargylEscherichia coli100

Note: The data presented is illustrative and based on published results for analogous compounds. Actual values for this compound must be determined experimentally.

The lipophilicity introduced by the N-alkyl groups can influence the antimicrobial activity, potentially by enhancing the compound's ability to penetrate the microbial cell membrane. The butyl group in the target compound is expected to confer significant lipophilicity.

Visualization of Experimental Workflow

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Evaluation cluster_analysis Data Analysis S1 Step 1: Synthesize Quinoxaline-2,3-dione S2 Step 2: N-Alkylation with 1-Bromobutane S1->S2 S3 Purification & Characterization S2->S3 T1 Prepare Stock Solution in DMSO S3->T1 Test Compound T2 Broth Microdilution (MIC) T1->T2 T3 Agar Disk Diffusion T1->T3 A1 Record MIC Values T2->A1 A2 Measure Zones of Inhibition T3->A2 A3 Structure-Activity Relationship (SAR) Analysis A1->A3 A2->A3 Quinoxaline_MoA cluster_cell Bacterial Cell Compound 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA Bacterial DNA Compound->DNA Intercalation Replication DNA Replication & Transcription DNA_Gyrase->Replication enables DNA->Replication template for

Caption: Hypothesized antimicrobial mechanisms of action for this compound.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is assessing the selectivity of a compound for microbial targets over host cells. Preliminary studies on some quinoxaline-2,3-dione derivatives have shown moderate cytotoxicity against human cell lines. [7][8]It is imperative to conduct in vitro cytotoxicity assays (e.g., using the MTT assay on a relevant human cell line like HEK293 or HepG2) to determine the 50% cytotoxic concentration (CC₅₀) of this compound. The ratio of CC₅₀ to MIC provides the selectivity index (SI), a key indicator of the compound's therapeutic potential. A higher SI value is desirable, indicating greater selectivity for the microbial target.

Conclusion and Future Directions

This compound is a promising candidate for antimicrobial drug discovery, building upon the established biological activity of the quinoxaline scaffold. The synthetic routes are accessible, and the methodologies for its antimicrobial evaluation are well-established. Future research should focus on determining its precise MIC values against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidating its specific mechanism of action and conducting thorough cytotoxicity and in vivo efficacy studies will be crucial next steps in evaluating its potential as a novel therapeutic agent.

References

  • Zouambia, M., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353. Available at: [Link]

  • Jubie, S., et al. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320. Available at: [Link]

  • Ingenta Connect. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320. Available at: [Link]

  • ResearchGate. (2011). (PDF) Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320. Available at: [Link]

  • Seqqat, Y., et al. (2024). Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. Moroccan Journal of Chemistry, 12(2). Available at: [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. Available at: [Link]

  • Al-Otaibi, A. M., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-954. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]

  • Jida, M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2417-2427. Available at: [Link]

  • Shahin, R., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2993. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. Available at: [Link]

  • ResearchGate. (2019). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Available at: [Link]

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 14-25. Available at: [Link]

  • Indian Academy of Sciences. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119, 443-448. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals, 15(2), 161. Available at: [Link]

  • Jida, M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2417-2427. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. Available at: [Link]

  • ResearchGate. (2021). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Available at: [Link]

  • ARKAT USA. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. Available at: [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2016). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. Available at: [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available at: [Link]

  • ResearchGate. (2021). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This resource is tailored for researchers, medicinal chemists, and process development scientists. Herein, we provide a comprehensive repository of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to empower you to enhance the yield and purity of your target compound. Our approach is grounded in fundamental chemical principles and validated through established literature to ensure scientific integrity and practical applicability.

Part 1: Synthesis of the Precursor - 1,4-Dihydroquinoxaline-2,3-dione

The journey to obtaining this compound begins with the efficient synthesis of its precursor, 1,4-dihydroquinoxaline-2,3-dione. The most prevalent and robust method for this initial step is the cyclocondensation of o-phenylenediamine with an oxalic acid derivative.

Troubleshooting and FAQs: 1,4-Dihydroquinoxaline-2,3-dione Synthesis

Question 1: My yield of 1,4-dihydroquinoxaline-2,3-dione is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this cyclocondensation reaction are a common challenge and can often be attributed to several key factors:

  • Purity of Starting Materials: The purity of both o-phenylenediamine and oxalic acid (or its ester) is paramount. Impurities can lead to a cascade of side reactions, consuming your reactants and complicating purification. We recommend recrystallizing the o-phenylenediamine and using analytical grade oxalic acid or diethyl oxalate.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion. For conventional heating methods, a reflux period of at least 1.5 to 2 hours is typically necessary to drive the reaction to completion.[1][2]

    • Inefficient Mixing: In heterogeneous solid-liquid reactions, ensure vigorous stirring to maximize the interfacial contact between reactants.

  • Alternative Synthetic Approaches: If conventional heating proves unsatisfactory, consider more modern and often higher-yielding methods:

    • Microwave-Assisted Synthesis: This technique can drastically shorten reaction times from hours to mere minutes and frequently results in improved yields.[3]

    • Solvent-Free Grinding: A green and highly efficient method involves simply grinding the reactants together at room temperature.[4] This approach boasts excellent atom economy and often produces high yields.[4][5]

Question 2: I am observing the formation of a significant amount of side products. What are they and how can I prevent their formation?

Answer:

The primary side products in this synthesis are typically partially reacted intermediates or products of oxidative degradation. To minimize their formation:

  • Ensure Complete Cyclization: Adequate heating and reaction time are crucial to favor the formation of the thermodynamically stable six-membered quinoxaline ring over acyclic intermediates.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your o-phenylenediamine substrate is sensitive to oxidation.

Experimental Protocols for 1,4-Dihydroquinoxaline-2,3-dione Synthesis

Below are two reliable protocols for the synthesis of the precursor.

Protocol 1: Conventional Heating

  • To a solution of oxalic acid dihydrate (0.238 mol, 30 g) in 100 mL of water, add 4.5 mL of concentrated hydrochloric acid and heat the mixture.

  • To the hot solution, add o-phenylenediamine (0.204 mol, 22 g) in portions with stirring.

  • Heat the reaction mixture under reflux for 20 minutes.

  • Cool the mixture by adding ice, which should induce the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 1,4-dihydroquinoxaline-2,3-dione.[6]

Protocol 2: Solvent-Free Grinding (Green Chemistry Approach)

  • In a mortar, combine o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will likely turn into a melt.

  • Continue to grind the mixture occasionally for approximately 30 minutes.

  • The resulting solid can be purified by recrystallization from a water/ethanol mixture.[4]

Part 2: N-Butylation of 1,4-Dihydroquinoxaline-2,3-dione

The second stage of the synthesis involves the selective mono-N-alkylation of the 1,4-dihydroquinoxaline-2,3-dione precursor with a suitable butylating agent. Achieving high selectivity for the mono-butylated product over the di-butylated byproduct is the primary challenge in this step.

Troubleshooting and FAQs: N-Butylation

Question 1: I am getting a mixture of the mono- and di-butylated products. How can I improve the selectivity for this compound?

Answer:

Controlling the regioselectivity of the N-alkylation is critical. Here are several strategies to favor the formation of the mono-butylated product:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1-1.2 equivalents) of the butylating agent (e.g., butyl bromide) relative to the 1,4-dihydroquinoxaline-2,3-dione. Avoid a large excess of the alkylating agent, as this will invariably lead to a higher proportion of the di-substituted product.

  • Choice of Base: The choice of base is crucial. A strong, non-nucleophilic base is preferred to deprotonate the amide nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for achieving high selectivity in mono-alkylation reactions.[7] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the deprotonated quinoxaline-dione anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This method often allows for milder reaction conditions and can significantly improve the yield of the mono-alkylated product.[8][9]

Question 2: My N-butylation reaction is not going to completion, and I have a low yield of the desired product. What can I do?

Answer:

Low conversion in the N-alkylation step can be due to several factors:

  • Insufficient Deprotonation: Ensure that the base is of good quality and that the reaction is conducted under anhydrous conditions, especially when using reactive bases like NaH. The presence of water can quench the base and the deprotonated intermediate.

  • Leaving Group on the Alkylating Agent: The reactivity of the butylating agent is important. Butyl iodide is more reactive than butyl bromide, which is more reactive than butyl chloride. If you are experiencing low reactivity with butyl bromide, consider switching to butyl iodide.

  • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as it can dissolve the reactants and stabilize the charged intermediates.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also lead to more side products. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).

Detailed Experimental Protocol: N-Butylation using Phase-Transfer Catalysis

This protocol is designed to favor the synthesis of the mono-butylated product.

  • To a stirred suspension of 1,4-dihydroquinoxaline-2,3-dione (10 mmol) and potassium carbonate (15 mmol) in 50 mL of DMF, add tetrabutylammonium bromide (TBAB) (1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add butyl bromide (11 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased to 40-50 °C.

  • Once the reaction is complete (typically within 24-48 hours), pour the reaction mixture into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the mono-butylated product from any unreacted starting material and the di-butylated byproduct.

Data Presentation: Reagent Stoichiometry and Conditions
Parameter Recommendation for Mono-butylation Rationale
Quinoxaline-dione:Butyl Bromide Ratio 1 : 1.1-1.2A slight excess of the alkylating agent drives the reaction to completion while minimizing di-alkylation.
Base Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)Provides the necessary basicity for deprotonation without introducing competing nucleophiles.
Catalyst (for PTC) Tetrabutylammonium Bromide (TBAB)Facilitates the transfer of the quinoxaline-dione anion to the organic phase, enhancing reactivity and selectivity.[8][9]
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents aid in dissolving the reactants and stabilizing intermediates.
Temperature Room Temperature to 50 °CMilder conditions favor mono-alkylation. Higher temperatures can lead to increased di-alkylation.

Part 3: Visualization of the Synthetic Workflow

Diagram of the Two-Step Synthesis

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Butylation A o-Phenylenediamine C 1,4-Dihydroquinoxaline-2,3-dione A->C Conventional Heating or Grinding B Oxalic Acid B->C E This compound C->E D Butyl Bromide D->E F Base (e.g., K2CO3) PTC (e.g., TBAB) F->E

Caption: Workflow for the synthesis of this compound.

Logical Diagram for Troubleshooting Low Yield in N-Butylation

Caption: Troubleshooting guide for low yield in the N-butylation step.

References

  • Makosza, M. Phase-Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. 2000, 72(7), 1399-1403.
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428.
  • BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide.
  • El-Nakkady, S. S., & Al-Gazzar, M. G. (2014). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 10-16.
  • Bekele, S. (2017). Synthesis and characterization of 1,4-dihydro-quinoxaline-2,3-dione derivatives-based Zn (II) and Cd (II) complexes. Addis Ababa University.
  • ACS GCI Pharmaceutical Roundtable. (2023).
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • BenchChem. (2025). Troubleshooting poor yield in quinoxaline cyclization reactions.
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.
  • Macmillan Group. (2008).
  • CORE. (2011). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • Reddy, C. S., Baskar, V. H., & Gobinath, M. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 282-287.
  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2689.
  • Seqqat, Y., Rodi, Y. K., & Chahdi, F. O. (2022).
  • PubChem. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione.
  • Ndlovu, N. T. (2018). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. University of Limpopo.
  • El-Faham, A., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-62.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Arcadi, A., et al. (2018). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 23(11), 2959.
  • Jubie, S., et al. (2011). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 699-703.
  • Sharma, S., et al. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. European Journal of Medicinal Chemistry, 58, 245-253.
  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-6.
  • Wang, X., et al. (2020). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 7(12), 1466-1471.
  • da Silva, A. B., et al. (2021). Selective Synthesis of Mono‐ and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3‐Dichloro‐6,7‐dinitroquinoxaline (DCDNQX) with Anilines and Phenols. European Journal of Organic Chemistry, 2021(24), 3465-3473.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound, like many quinoxaline derivatives, is a lipophilic molecule with inherently low aqueous solubility.[1][2][3] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay buffer. This can be triggered by several factors, including direct addition of a concentrated DMSO stock into a large volume of aqueous media (a phenomenon known as "shock" precipitation), temperature changes, and interactions with components in the media, such as serum proteins.[4]

Q2: I'm using DMSO to dissolve the compound, but it's still crashing out upon dilution. What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: While Dimethyl sulfoxide (DMSO) is a common and effective solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[5] Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[6][7][8] If your compound precipitates even at low DMSO concentrations, it indicates that DMSO alone is insufficient to maintain solubility in your aqueous system, and alternative strategies are necessary.

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

A3: The solubility of quinoxaline derivatives can be influenced by pH.[9][10][11] Quinoxaline itself is a weak base.[12] Depending on the pKa of the specific derivative, altering the pH of the buffer can either increase or decrease its solubility. For ionizable compounds, adjusting the pH to a point where the molecule is in its ionized form will generally increase aqueous solubility. However, it is crucial to ensure that the chosen pH is compatible with your assay system and does not affect the biological activity of your compound or the health of your cells.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are experiencing compound precipitation, follow this systematic troubleshooting guide to identify and implement the most effective solubilization strategy for your specific assay.

Step 1: Optimizing Stock Solution and Dilution Technique

The initial handling of your compound is critical. Improper dilution techniques are a frequent cause of precipitation.

  • Problem: Compound precipitates immediately upon addition to the aqueous buffer.

  • Causality: Rapidly changing the solvent environment from a high concentration of organic solvent (like DMSO) to a predominantly aqueous one can cause the compound to crash out before it can be adequately dispersed.[4]

  • Protocol: Step-Wise Dilution

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Instead of adding this stock directly to your final assay volume, perform an intermediate dilution in a small volume of your assay medium.

    • Mix this intermediate dilution thoroughly by gentle vortexing or pipetting.

    • Add the well-mixed intermediate dilution to the final volume of your assay medium.

    • Ensure the cell culture medium is pre-warmed to 37°C before adding the compound solution to prevent temperature-related precipitation.[4]

G cluster_0 Step-Wise Dilution Workflow A High Concentration Stock (100% DMSO) B Intermediate Dilution (Small volume of assay medium) A->B 1. First Dilution C Final Assay Volume (Pre-warmed to 37°C) B->C 2. Final Dilution G cluster_0 Solubility Enhancement Decision Tree Start Compound Precipitation Observed Step1 Optimize Dilution Technique (Step-Wise Dilution) Start->Step1 Step2 Try Co-Solvents (e.g., Ethanol, PEG 400) Step1->Step2 Precipitation Persists Success Solubility Issue Resolved Step1->Success Resolved Step3 Use Solubilizing Excipients Step2->Step3 Precipitation Persists Step2->Success Resolved Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Step3->Cyclodextrins Surfactants Surfactants (e.g., Tween® 80) Step3->Surfactants Cyclodextrins->Success Surfactants->Success

Sources

Side-product analysis in the synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Welcome to the technical support guide for the synthesis and analysis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material and need to troubleshoot potential side-product formation. We will explore the causality behind common synthetic issues and provide robust, self-validating protocols for analysis and purification.

Troubleshooting Guide: Common Synthetic Hurdles & Side-Products

This section addresses the most frequent challenges encountered during the two-stage synthesis of this compound. The synthesis involves an initial cyclocondensation to form the quinoxaline-2,3-dione core, followed by a selective N-alkylation.

Stage 1: Cyclocondensation of o-Phenylenediamine and Oxalic Acid

The formation of the 1,4-dihydroquinoxaline-2,3-dione core is typically achieved through the condensation of o-phenylenediamine with oxalic acid or its derivatives.[1][2][3][4] While seemingly straightforward, this step can be prone to issues affecting yield and purity.

Q1: My reaction to form the quinoxaline-2,3-dione core results in a low yield and a colored, impure solid. What is happening?

A1: This is a common issue often stemming from two main sources: incomplete reaction and side-reactions due to excessive heating.

  • Causality: The condensation reaction requires the removal of two molecules of water. Inefficient water removal or insufficient reaction time can leave significant amounts of unreacted o-phenylenediamine and oxalic acid in your crude product. Furthermore, o-phenylenediamine is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored polymeric impurities. Many reported methods suggest this reaction can be performed under solvent-free grinding conditions or with microwave assistance to improve efficiency and reduce side-products.[1][5]

  • Troubleshooting & Validation:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the o-phenylenediamine starting material. A typical solvent system would be Ethyl Acetate/Hexane (1:1). The product is significantly more polar and should have a much lower Rf value.

    • Temperature Control: If performing the reaction in a solvent like water or ethanol, maintain a gentle reflux. Avoid aggressive heating, which can promote the formation of tar-like substances.[1]

    • Purification: The desired quinoxaline-2,3-dione product has low solubility in most organic solvents and water. An effective purification method is to triturate the crude solid with hot ethanol or water to dissolve the starting materials and more soluble impurities, leaving the purer product behind.

Stage 2: N-Butylation of 1,4-dihydroquinoxaline-2,3-dione

This alkylation step is critical and is the primary source of challenging side-products. The goal is to add a single butyl group to one of the nitrogen atoms.

Q2: After alkylating my quinoxaline-2,3-dione with 1-bromobutane, my mass spectrometry data shows a significant peak at [M+57]+ relative to my expected product. What is this impurity?

A2: This is the most common side-product in this synthesis: the 1,4-dibutyl-1,4-dihydroquinoxaline-2,3-dione .

  • Mechanistic Insight: The mono-N-butylated product you are trying to synthesize still possesses an acidic N-H proton. In the presence of a strong base and excess alkylating agent, this proton can be removed, leading to a second alkylation event on the other nitrogen atom. The mass difference of 56 amu (for a C₄H₈ group) plus the added proton in MS analysis ([M+H]⁺) corresponds to this over-alkylation.

  • Troubleshooting & Control:

    • Stoichiometry is Key: Limit the 1-bromobutane to 1.0-1.1 equivalents relative to the quinoxaline-2,3-dione starting material. This is the most critical factor in preventing dialkylation.

    • Base Selection: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) will more readily deprotonate the mono-alkylated product, driving the reaction towards the undesired dialkylated species.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC. The dialkylated product is significantly less polar than the mono-alkylated product. Once the starting material is consumed, the reaction should be stopped to prevent over-alkylation.

Q3: My analysis shows an impurity with the exact same mass as my desired 1-Butyl product, but it has a different retention time in HPLC. What could this be?

A3: This is likely an O-alkylation isomer , such as 4-butyl-3-hydroxyquinoxalin-2(1H)-one or 2-butoxyquinoxaline-3(4H)-one.

  • Mechanistic Insight: The amide and lactam functional groups in the starting material exhibit keto-enol tautomerism. While N-alkylation is generally thermodynamically favored, some degree of O-alkylation can occur, especially if certain solvents or bases are used. This results in an isomer with the same molecular weight but different connectivity and physicochemical properties.

  • Troubleshooting & Identification:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.

    • Structural Confirmation (NMR): The most definitive way to distinguish these isomers is by ¹H NMR spectroscopy.

      • Desired N-Butyl Product: You will observe a characteristic N-H proton signal (a broad singlet, typically > 10 ppm) and the butyl group signals.

      • O-Butyl Isomer: The N-H proton signal will be absent. Instead, you will see signals for an O-CH₂ group (a triplet around 4.0-4.5 ppm) from the butoxy chain, which is typically more downfield than the N-CH₂ of the desired product.

    • IR Spectroscopy: The C=O stretching frequency in the IR spectrum can also be informative. The desired dione product will show two distinct C=O stretches, while an O-alkylated product may show a shift or disappearance of one of these bands.

Visualizing the Synthetic Pathways

The following diagram illustrates the intended reaction pathway to synthesize this compound and the competing side-reactions that must be controlled.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Alkylation reactant reactant product product side_product side_product OPD o-Phenylenediamine QuinoxDione 1,4-Dihydro- quinoxaline-2,3-dione OPD->QuinoxDione -2 H₂O Oxalic Oxalic Acid Oxalic->QuinoxDione -2 H₂O ButylBr + 1-Bromobutane + Base Target 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione ButylBr->Target Desired Mono-alkylation (Controlled Stoichiometry) DiButyl 1,4-Dibutyl Side-Product ButylBr->DiButyl Over-alkylation (Excess Reagent/Strong Base) OButyl O-Butyl Isomer ButylBr->OButyl Isomer Formation (Keto-Enol Tautomerism)

Caption: Reaction scheme for the synthesis of the target molecule and formation pathways for key side-products.

Frequently Asked Questions (FAQs)

Q4: What is a standard HPLC method to analyze the purity of my final product?

A4: A reverse-phase HPLC method is ideal. Here is a robust starting point that can be further optimized:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Elution Order 1. Quinoxaline-2,3-dione (starting material) 2. 1-Butyl-quinoxaline-2,3-dione (Product) 3. O-Butyl Isomer (similar polarity to product) 4. 1,4-Dibutyl-quinoxaline-2,3-dione (least polar)

Q5: Can you provide a summary of the expected ¹H NMR signals to identify the product and major side-products?

A5: Certainly. The chemical shifts in the aromatic region (7.0-8.0 ppm) will be complex but similar across all compounds. The key differentiating signals are from the N-H and alkyl protons. Data is predicted for CDCl₃ or DMSO-d₆.

CompoundKey ¹H NMR Signals (ppm)
1,4-Dihydroquinoxaline-2,3-dione (SM) ~11.0-12.0 (broad s, 2H, N-H )
1-Butyl-quinoxaline-2,3-dione (Product) ~10.5-11.5 (broad s, 1H, N-H ), ~3.8-4.0 (t, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
1,4-Dibutyl-quinoxaline-2,3-dione No N-H signal. ~3.9-4.1 (t, 4H, two equivalent N-CH₂), ~1.7 (m, 4H), ~1.4 (m, 4H), ~0.9 (t, 6H)
O-Butyl Isomer No N-H signal. ~4.2-4.5 (t, 2H, O-CH₂ , more downfield), ~1.8 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H). May still have one N-H if mono-O-alkylated.

Q6: What is the best way to purify the final 1-Butyl product away from the 1,4-Dibutyl side-product?

A6: The significant difference in polarity between the mono- and di-alkylated products makes purification by column chromatography highly effective.

  • Protocol: Flash Column Chromatography

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) to elute the non-polar 1,4-dibutyl side-product.

    • Elution: The 1,4-dibutyl product will elute first.

    • Product Collection: Gradually increase the polarity of the eluent (e.g., to 20-30% Ethyl Acetate). The desired 1-butyl product will then elute.

    • Validation: Collect fractions and analyze by TLC to confirm separation before combining them.

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues during the N-alkylation step.

G node_start node_start node_process node_process node_decision node_decision node_remedy node_remedy node_end node_end start Crude Product from N-Alkylation Reaction tlc Analyze by TLC/LCMS start->tlc check_purity Is Purity >95%? tlc->check_purity identify Identify Major Impurity via Mass Spec check_purity->identify No end_ok Product Meets Specs check_purity->end_ok Yes check_mass Impurity Mass? identify->check_mass mass_M56 [M+56] Found (Dialkylation) check_mass->mass_M56 M+56 mass_M Same Mass as Product (Isomerization) check_mass->mass_M Same as M mass_SM Starting Material (Incomplete Reaction) check_mass->mass_SM Starting Material remedy_M56 Optimize Reaction: 1. Reduce Alkyl Halide (1.05 eq) 2. Use Milder Base (K₂CO₃) 3. Purify via Column Chromatography mass_M56->remedy_M56 remedy_M Confirm with ¹H NMR (Check for N-H vs O-CH₂) Optimize Solvent (DMF) Purify via Column (Careful Gradient) mass_M->remedy_M remedy_SM Optimize Reaction: 1. Increase Reaction Time/Temp 2. Check Base Activity mass_SM->remedy_SM

Caption: A logical workflow for troubleshooting side-product formation during N-alkylation.

References

  • Reddy CSS et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 274-294. Available at: [Link][6]

  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. Available at: [Link][1]

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link][5]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link][7]

  • Sharma, S., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Pharmaceuticals, 14(11), 1165. Available at: [Link][8]

  • Jubie, S., et al. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8, 317-320. Available at: [Link][2]

  • Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Bioinorganic Chemistry and Applications, 2012, 685953. Available at: [Link][3]

  • Fathalla, O. A., et al. (2014). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. Archives of Applied Science Research, 6(5), 1-10. Available at: [Link][4]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Quinoxaline-2,3-dione derivatives are of significant interest due to their wide range of biological activities, including their role as antagonists at glutamate receptors.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with the N-alkylation of the quinoxaline-2,3-dione core. Our goal is to empower you to optimize reaction yields, minimize side-product formation, and ensure the integrity of your final compound.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve them?

Answer: Low or no yield is a frequent challenge that can be traced back to several key factors in the N-alkylation process.

  • Causality Analysis: The N-alkylation of 1,4-dihydroquinoxaline-2,3-dione is a nucleophilic substitution reaction. The amide nitrogen is deprotonated by a base to form an ambident nucleophile, which then attacks the electrophilic alkyl halide. The success of this reaction hinges on the effective generation of the nucleophile and its ability to react with the electrophile.

  • Troubleshooting Steps:

    • Assess Starting Material Quality: The synthesis begins with 1,4-dihydroquinoxaline-2,3-dione, typically prepared by the condensation of o-phenylenediamine with oxalic acid.[2][3] Impurities in the o-phenylenediamine can lead to side reactions, reducing the yield of the quinoxaline core itself.[4] Ensure your starting quinoxaline-2,3-dione is pure and dry.

    • Choice of Base and Solvent: This is the most critical parameter. The base must be strong enough to deprotonate the amide proton (pKa ~8-10) but not so strong as to cause decomposition. A polar aprotic solvent is typically required to dissolve the reactants and facilitate the SN2 reaction.

      • Ineffective Base: Weak bases like triethylamine (TEA) are often insufficient.

      • Recommended Systems: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is a standard and effective combination. Sodium hydride (NaH) in DMF or THF can also be used for a stronger, non-nucleophilic base, but requires anhydrous conditions.

    • Reactivity of the Alkylating Agent: The reactivity order for the leaving group is I > Br > Cl. If you are using 1-chlorobutane, the reaction will be significantly slower than with 1-bromobutane or 1-iodobutane. Consider switching to a more reactive halide.

    • Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increase the temperature to 50-80 °C and monitor the reaction by Thin Layer Chromatography (TLC).

    • Moisture: The presence of water can quench the base (especially NaH) and hydrolyze the alkyl halide. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive reagents.

Question 2: My primary impurity is the N,N'-dibutylated product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of the 1,4-dibutyl-quinoxaline-2,3-dione is a common problem arising from the deprotonation and subsequent alkylation of the second N-H proton on the mono-alkylated product.

  • Causality Analysis: After the first butyl group is added, the remaining N-H proton can still be removed by the base. The resulting mono-N-alkylated anion then competes with the starting material anion for the alkylating agent.

  • Strategies for Promoting Mono-alkylation:

    • Control Stoichiometry: This is the most straightforward approach. Use a slight excess of the quinoxaline-2,3-dione starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the dione to 1.0 equivalent of 1-bromobutane). This ensures the alkylating agent is consumed before significant di-alkylation can occur.

    • Slow Addition of Alkylating Agent: Add the 1-bromobutane dropwise to the reaction mixture at the reaction temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant (and potentially more reactive) starting material anion.

    • Use a Milder Base: A very strong base can lead to a high concentration of both the starting material anion and the mono-alkylated product anion, increasing the rate of the second alkylation. Using a base like K₂CO₃ may offer better control than NaH.

    • Lower Reaction Temperature: Higher temperatures can sometimes decrease selectivity. Once the reaction is initiated, try running it at the lowest temperature that allows for a reasonable reaction rate.

Question 3: I am struggling with the purification. The product is difficult to separate from the starting material and the di-alkylated side product. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the starting material, mono-alkylated product, and di-alkylated product.

  • Solubility Properties: The starting quinoxaline-2,3-dione has two N-H bonds, making it capable of hydrogen bonding and often poorly soluble in many organic solvents except for highly polar ones like DMSO or DMF.[5] The mono-butyl product is more soluble, and the di-butyl product is the most soluble/least polar of the three. This difference is key to separation.

  • Recommended Purification Methods:

    • Work-up Procedure: After the reaction, quench with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. This will remove inorganic salts. Washing the organic layer with brine and drying is standard.

    • Flash Column Chromatography: This is the most effective method for separation.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient solvent system is highly recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The di-alkylated product (least polar) will elute first, followed by your desired mono-alkylated product, and finally the unreacted starting material (most polar).

    • Recrystallization: If a significant amount of starting material is the main contaminant, recrystallization can be effective. The higher polarity and hydrogen bonding capability of the starting material may allow it to crystallize out from a solvent system in which the mono-butyl product remains soluble. Experiment with solvent pairs like ethanol/water or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the N-alkylation of quinoxaline-2,3-dione?

A: The reaction proceeds via a two-step nucleophilic substitution mechanism. First, a base abstracts a proton from one of the amide nitrogens to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an Sₙ2 reaction to form the N-C bond.[6]

Q: How can I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. The product, being less polar than the starting material, will have a higher Rf value. The di-alkylated side product will have an even higher Rf.

Q: What analytical techniques should I use to confirm the structure of this compound?

A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the appearance of new signals corresponding to the butyl group (a triplet around 0.9 ppm for the CH₃, two multiplets between 1.3-1.8 ppm for the two CH₂ groups, and a triplet around 3.9-4.2 ppm for the N-CH₂ group). Critically, one of the broad N-H signals (typically >11 ppm in DMSO-d₆) from the starting material will disappear.[3]

  • ¹³C NMR: Confirm the presence of four new aliphatic carbon signals corresponding to the butyl group.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of the product (C₁₂H₁₄N₂O₂ = 218.25 g/mol ).

  • FT-IR: The broad N-H stretch from the starting material (around 3400 cm⁻¹) will still be present but may be sharper. You will also see characteristic C-H stretches from the new butyl group below 3000 cm⁻¹.[3]

Q: Are there any "green" or alternative synthetic approaches I should consider?

A: Yes. For the synthesis of the quinoxaline-2,3-dione precursor, solvent-free grinding of o-phenylenediamine and oxalic acid at room temperature has been reported as a highly efficient and environmentally friendly method.[7] For the N-alkylation step, phase-transfer catalysis (PTC) can be an excellent option, allowing the use of less hazardous solvents and milder conditions. Research into using greener alkylating agents like propylene carbonate is also an emerging area.[8]

Data Presentation & Protocols

Table 1: Comparison of Reaction Conditions for N-Alkylation
EntryBase (eq.)Alkylating Agent (eq.)SolventTemp (°C)Time (h)Outcome / Key Consideration
1K₂CO₃ (1.5)1-Bromobutane (1.0)DMF606-12Standard, reliable method. Good for mono-selectivity.
2NaH (1.1)1-Bromobutane (1.0)THF502-4Faster reaction, but requires strictly anhydrous conditions. Higher risk of di-alkylation.
3K₂CO₃ (2.0)1-Chlorobutane (1.2)DMF8024For less reactive halides; requires more forcing conditions.
4K₂CO₃ (1.5)1-Iodobutane (1.0)ACNRT - 404-8Highly reactive alkylating agent allows for milder conditions.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione (Starting Material)

This protocol is adapted from established literature procedures.[2][3]

  • To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.10 mol) and oxalic acid dihydrate (12.6 g, 0.10 mol).

  • Add 100 mL of 4N hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione as a pale solid. The product is typically of sufficient purity for the next step.

Protocol 2: Optimized Synthesis of this compound
  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1,4-dihydroquinoxaline-2,3-dione (1.62 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 40 mL of anhydrous DMF via syringe.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromobutane (1.08 mL, 1.37 g, 10 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring progress by TLC (Mobile phase: 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexane to yield the pure product.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway SM 1,4-Dihydroquinoxaline-2,3-dione r1 SM->r1 AlkylHalide 1-Bromobutane AlkylHalide->r1 r2 AlkylHalide->r2 MonoProduct This compound (Desired Product) MonoProduct->r2 DiProduct 1,4-Dibutyl-quinoxaline-2,3-dione (Side Product) r1->MonoProduct K₂CO₃, DMF r2->DiProduct Excess Base/ Alkyl Halide

Caption: Competing pathways for mono- and di-alkylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Start: Low Yield Observed check_sm TLC shows mostly unreacted SM? start->check_sm check_reagents Purity of Reagents & Solvents OK? check_sm->check_reagents No optimize_base Increase Base Strength (e.g., K₂CO₃ -> NaH) or Temperature check_sm->optimize_base Yes optimize_halide Switch to more reactive halide (Br -> I) check_reagents->optimize_halide Yes purify_reagents Purify/Dry Starting Materials & Solvents check_reagents->purify_reagents No check_side_products TLC shows new side products? check_reagents->check_side_products Yes end_ok Problem Resolved optimize_base->end_ok optimize_halide->end_ok purify_reagents->end_ok optimize_selectivity Review Selectivity Protocols (Stoichiometry, Temp) check_side_products->optimize_selectivity Yes optimize_selectivity->end_ok

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide. 9

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. 10

  • Thakuria, H., & Das, G. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(5), 425-430. 7

  • Kumar, A., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 82(4), 793–808.

  • ResearchGate. (n.d.). Synthesis of quinoxaline‐2,3‐diones.

  • ResearchGate. (n.d.). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists.

  • ResearchGate. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.

  • National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.

  • Al-Bayati, R. I. H., & Moustafa, A. H. (2014). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical and Clinical Research, 6(3), 253-259.

  • El-Gazzar, A. B. A., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353.

  • Benchchem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. 4

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.

Sources

Technical Support Center: Crystallization of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve high-purity crystalline material efficiently.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.

Q1: I have dissolved my crude this compound in a hot solvent, but no crystals have formed even after the solution has cooled to room temperature. What is happening and what should I do?

A1: This is the most common issue in crystallization and almost always points to one of two causes: the solution is not sufficiently supersaturated, or it lacks a nucleation point for crystals to begin growing.

  • Causality: Crystal formation requires the concentration of the solute to exceed its saturation point at a given temperature (supersaturation). If too much solvent was used initially, the solution may remain unsaturated or only minimally saturated upon cooling, thus preventing precipitation.[1][2] Alternatively, even a supersaturated solution can remain in a metastable state without a surface or particle to initiate crystal lattice formation (nucleation).[3]

Step-by-Step Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

    • Seed Crystal: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution.[4] This provides a perfect template for further crystal growth.

  • Increase Concentration:

    • If nucleation techniques do not work, your solution is likely not supersaturated. Gently heat the solution again to re-dissolve any solid and reduce the solvent volume by 10-20% on a rotary evaporator or by carefully boiling it off in a fume hood.[1][4]

    • Allow the more concentrated solution to cool slowly again.

  • Force Precipitation (Last Resort):

    • Cool the flask in an ice-water bath to further decrease the compound's solubility.[2]

    • If a two-solvent system was used, consider adding a small amount of the "anti-solvent" (the one in which the compound is less soluble) dropwise until persistent cloudiness is observed, then re-heat until clear and cool again.[1]

G start Cooled Solution, No Crystals check_supersat Is the solution supersaturated? start->check_supersat induce_nucleation Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. check_supersat->induce_nucleation Yes concentrate Concentrate Solution: Re-heat and evaporate 10-20% of the solvent. check_supersat->concentrate No/Unsure crystals_form Crystals Form induce_nucleation->crystals_form end Problem Solved crystals_form->end re_cool Cool Slowly Again concentrate->re_cool re_cool->induce_nucleation

Caption: Decision tree for troubleshooting lack of crystal formation.

Q2: My compound is separating from the solution as a viscous liquid or "oil" instead of forming solid crystals. How do I resolve this?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[2][4] Because impurities are often more soluble in the oily phase than in the solvent, this can lead to a poorly purified final product.

  • Causality: Oiling out is common when the solution is cooled too quickly or when significant impurities are present, which can depress the melting point of the mixture. The N-butyl group on the quinoxaline-2,3-dione core increases its lipophilicity and may lower its melting point compared to the parent compound, potentially making it more susceptible to this issue.

Corrective Protocol:

  • Re-dissolve and Dilute: Heat the solution to a temperature where the oil fully re-dissolves.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot "good" solvent. This increases the total volume and ensures that the saturation point will be reached at a lower temperature, which is hopefully below the compound's melting point.[4]

  • Slow Down Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Insulate the flask by placing it on a cork ring or a few paper towels and cover the top with a watch glass.[4] Allowing the solution to cool over several hours is ideal. Very slow cooling may be achieved by leaving the hot solution on a cooling hot plate.[2]

  • Consider Purity: If oiling out persists, the crude material may be too impure. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]

Q3: My final yield of pure crystals is very low. What are the common causes and how can I maximize recovery?

A3: A low yield (e.g., <70%) suggests that a significant portion of your product was not recovered in solid form.

  • Causality: The most frequent causes are:

    • Using an excessive amount of solvent during dissolution, meaning a large amount of the compound remains dissolved in the mother liquor even after cooling.[2][4]

    • Incomplete cooling, preventing maximum precipitation.

    • Using too much solvent to wash the filtered crystals, which re-dissolves some of the product.[1]

Yield Optimization Strategy:

  • Use the Minimum Solvent: During dissolution, add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves. This ensures you are near the saturation point at the solvent's boiling temperature.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[1]

  • Check the Mother Liquor: After filtering, you can check for residual product by placing a drop of the filtrate on a watch glass. If a significant amount of solid residue remains after the solvent evaporates, there is still a large quantity of your compound in the solution.[4] You may be able to recover more product by evaporating some of the solvent from the mother liquor and cooling for a "second crop" of crystals, though these may be less pure.

  • Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the re-dissolving of your product.

Q4: My crystals are discolored (e.g., yellow or brown), but the pure compound should be a white or colorless solid. How can I remove these impurities?

A4: Color in the final product typically indicates the presence of high-molecular-weight, colored byproducts from the synthesis, which have become trapped in the crystal lattice.

  • Causality: Quinoxaline synthesis can sometimes produce colored side products.[1] If these impurities are not removed, they can co-precipitate with your desired compound. Rapid crystal growth is a major contributor, as it doesn't give the molecules sufficient time to arrange in a pure lattice, leading to the inclusion of impurities.[4]

Decolorization Protocol:

  • Re-dissolve the Crystals: Place the discolored crystals back in a flask and dissolve them in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal has a high surface area and will adsorb the colored impurity molecules.[1]

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, you must perform a hot filtration. This involves filtering the hot solution quickly through a fluted filter paper in a pre-warmed funnel. This is a critical step to prevent your desired product from crystallizing prematurely in the funnel.

  • Slow Cooling: Allow the hot, decolorized filtrate to cool slowly and undisturbed to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for the crystallization of this compound?

A: The "like dissolves like" principle is a good starting point. Given the N-butyl group and the polar quinoxaline-dione core, a solvent of intermediate polarity is often ideal. Ethanol is frequently cited for the parent quinoxaline-2,3-dione and is an excellent first choice.[5][6][7] For heterocyclic compounds, ethyl acetate and acetonitrile are also effective.[8] A systematic approach using a solvent screening table is recommended.

Table 1: Recommended Solvents for Screening

SolventClassBoiling Point (°C)Expected Behavior
EthanolPolar Protic78Good candidate: Likely soluble when hot, less soluble when cold.
Ethyl AcetatePolar Aprotic77Good candidate: Often provides good solubility differential.
AcetonitrilePolar Aprotic82Good candidate for many heterocyclic compounds.[8]
TolueneNon-polar Aromatic111May work well; quinoxaline systems can crystallize from toluene.[9]
Heptane/Ethyl AcetateMixed SystemVariableUse a minimal amount of hot ethyl acetate to dissolve, then add hot heptane until cloudy.
WaterPolar Protic100Unlikely to be a good single solvent due to the butyl group, but a water/ethanol mix may work.[10]

Q: How does the cooling rate affect crystal quality?

A: The cooling rate is one of the most critical parameters in crystallization.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. It allows molecules of the correct compound to selectively deposit onto the growing crystal lattice, while impurity molecules remain in the solution. This results in higher purity.[2]

  • Rapid Cooling (Crashing Out): Forces the solid out of solution quickly, trapping impurities and solvent within the crystal lattice.[4] This often leads to the formation of small, needle-like crystals or an amorphous powder with lower purity.

Q: What are the common impurities I might encounter from the synthesis of this compound?

A: Impurities largely depend on the synthetic route. A common method for synthesizing the core structure is the condensation of an o-phenylenediamine with oxalic acid.[6][10] N-alkylation would follow.

  • Unreacted Starting Materials: Residual o-phenylenediamine or 1-butyl-substituted o-phenylenediamine.

  • Side Products: Products from incomplete reactions or side reactions of the starting materials under the reaction conditions.

  • Residual Solvents or Reagents: Trapped solvent from the reaction or purification steps.

Thin-Layer Chromatography (TLC) is an indispensable tool for assessing the purity of your crude material and the effectiveness of the crystallization process.[1]

G cluster_0 Recrystallization Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (Optional) (e.g., with charcoal for color) dissolve->hot_filter cool 3. Cool Slowly to Form Crystals hot_filter->cool collect 4. Collect Crystals by Vacuum Filtration cool->collect wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry

Caption: General experimental workflow for recrystallization.

References

  • Wikipedia. Quinoxalinedione. [Link]

  • IndiaMART. Quinoxaline-2,3(1h,4h)- Dione Or Quinoxaline-2,3 Dione, Grade Standard: Industrial Grade. [Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ARC Journals. Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Grokipedia. Quinoxaline. [Link]

  • National Institutes of Health. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • Indian Academy of Sciences. One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. [Link]

  • ResearchGate. Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. [Link]

  • Addis Ababa University. Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd(II) metal complexes. [Link]

  • Journal of Cardiovascular Disease Research. Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. [Link]

  • ResearchGate. (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. [Link]

  • PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines. [Link]

Sources

Enhancing the stability of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for enhancing the stability of this compound in in vitro experimental settings. Quinoxaline-2,3-dione derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including acting as antagonists for ionotropic glutamate receptors like AMPA and kainate, and exhibiting antimicrobial and antiproliferative properties.[1][2][3] The reliability and reproducibility of in vitro data are directly dependent on the stability and solubility of the test compound. This guide provides a structured, question-and-answer-based approach to address common challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. The quinoxaline-2,3-dione core is generally soluble in polar organic solvents.[1] DMSO is highly effective at dissolving a wide range of organic molecules and is compatible with most in vitro assays, including cell-based studies, when diluted to a final concentration of ≤0.5%. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your final experimental system.

Q2: How should I store the solid compound and my DMSO stock solutions to ensure long-term stability?

A2: Proper storage is critical to prevent degradation. The solid compound should be stored desiccated at -20°C, protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. These aliquots should be stored at -20°C or -80°C and protected from light. While the core quinoxaline-2,3-dione structure is thermally stable with a high melting point, prolonged exposure to ambient temperature, moisture, and light should be avoided.[4][5]

Q3: Is this compound sensitive to light?

A3: Yes, caution is advised. Heterocyclic compounds, particularly those with N-oxide functionalities like the related quinoxaline 1,4-dioxides, can be sensitive to UV irradiation, which may induce photoinduced rearrangement or degradation.[6] Although this compound is not an N-oxide, its conjugated ring system may still be susceptible to photolytic degradation. Therefore, it is best practice to protect both solid compound and solutions from light by using amber vials and minimizing exposure during experimental setup.

Q4: What is the expected stability of this compound in aqueous buffers and cell culture media?

A4: The stability in aqueous solutions is highly dependent on pH, temperature, and buffer composition. The diamide structure within the quinoxaline-2,3-dione core can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. For typical cell culture conditions (pH 7.2-7.4, 37°C), the compound is expected to be sufficiently stable for the duration of most experiments (24-72 hours). However, for longer-term studies, stability should be empirically validated. Some studies on related compounds have utilized buffers at a slightly basic pH (e.g., pH 9) to improve solubility, but the impact on stability must be considered for your specific assay.[7]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Q5: My compound precipitates when I add my DMSO stock to the aqueous cell culture medium. Why is this happening and how can I fix it?

A5: This is a classic solubility issue. DMSO is a strong organic solvent, but the compound's solubility can dramatically decrease when the stock is diluted into a predominantly aqueous environment like cell culture medium.

  • Causality: The butyl group adds hydrophobicity to the molecule. When the DMSO concentration drops upon dilution, the aqueous medium cannot maintain the compound in solution, leading to precipitation.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

    • Optimize Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your high-concentration DMSO stock into your culture medium. Adding the compound to the medium while vortexing can also help prevent localized high concentrations that crash out of solution.

    • Use a Surfactant (with caution): For cell-free assays, a non-ionic surfactant like Tween® 20 or Triton™ X-100 (at a low concentration, e.g., 0.01%) can help maintain solubility. However, these are often cytotoxic and not suitable for live-cell experiments.

    • Consider Formulation Aids: For more advanced applications, formulation strategies such as encapsulation or complexation with cyclodextrins can be explored to improve aqueous solubility, though this requires significant developmental effort.[8]

Q6: I'm observing a decline in my compound's biological effect in a multi-day cell culture experiment. Could the compound be degrading?

A6: Yes, a loss of activity over time is a strong indicator of compound instability in the experimental conditions.

  • Causality: At 37°C in a complex biological medium, several degradation pathways are possible:

    • Metabolic Degradation: If using cells that are metabolically active (e.g., hepatocytes), the compound could be modified or cleared by cellular enzymes.

    • Chemical Degradation: As mentioned (A4), the amide bonds in the heterocyclic ring are susceptible to slow hydrolysis. The dihydro- form could also be susceptible to oxidation.

    • Adsorption: The compound may adsorb to the surface of the plasticware over time, reducing its effective concentration in the medium.

  • Solutions:

    • Replenish the Compound: For multi-day experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.

    • Conduct a Stability Study: Incubate the compound in your cell-free culture medium at 37°C. Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the parent compound and detect any major degradation products.

    • Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding microplates.

Q7: My results are inconsistent from one experiment to the next. How can I improve the reproducibility of my data?

A7: Inconsistency often stems from subtle variations in compound preparation and handling.

  • Causality: Inconsistent final concentrations due to precipitation, degradation of stock solutions from improper storage, or variability in serial dilutions can all lead to poor reproducibility.

  • Solutions:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing your stock and working solutions. The workflow below provides a validated starting point.

    • Use Fresh Aliquots: Never reuse a thawed DMSO stock aliquot. Discard any unused portion.

    • Verify Final Concentration: Before adding the working solution to your experiment, visually inspect it under light for any signs of precipitation (haziness, crystals). A quick centrifugation can also help pellet any precipitate.

    • Include Controls: Always run a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known active compound) to ensure your assay is performing as expected.

Part 3: Protocols & Data Summaries

Protocol: Preparation of a 100 µM Working Solution

This protocol describes the preparation of a 100 µM working solution in a standard cell culture medium, starting from a 10 mM DMSO stock.

  • Prepare Intermediate Dilution: Thaw a single-use aliquot of your 10 mM stock solution of this compound in DMSO. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO to yield a 1 mM solution.

  • Prepare Final Working Solution: Warm your cell culture medium to 37°C. To 9.9 mL of the pre-warmed medium, add 100 µL of the 1 mM intermediate solution. This creates a 10 µM final working solution with a final DMSO concentration of 1%.

  • Immediate Use & Verification: Mix the working solution immediately by gentle inversion or vortexing. Visually inspect for any signs of precipitation. Use this solution promptly. Note: This creates a 10 µM solution. For a 100µM solution, add 10µL of the 10mM stock to 990µL of medium. Adjust volumes as needed, always ensuring the final DMSO concentration remains at an acceptable level for your cells (typically ≤0.5%).

Table 1: Summary of Handling & Storage Recommendations
ParameterSolid CompoundStock Solution (in DMSO)
Temperature -20°C-20°C or -80°C
Atmosphere Store with desiccantTightly sealed vials
Light Protect from light (amber vial)Protect from light (amber vial/foil)
Key Practice Avoid frequent temperature cyclingAliquot into single-use volumes to avoid freeze-thaw cycles

Part 4: Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Day of Experiment) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store at -80°C, Protected from Light aliquot->store thaw 5. Thaw ONE Aliquot store->thaw On Day of Use dilute 6. Perform Serial Dilution (in Medium or Buffer) thaw->dilute mix 7. Add to Assay Plate (Final DMSO ≤0.5%) dilute->mix

Caption: Recommended workflow for preparing solutions.

Potential Degradation Pathways

Caption: Potential chemical degradation pathways.

References

  • Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PubMed Central. Available at: [Link]

  • Quinoxalinedione. Wikipedia. Available at: [Link]

  • Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

  • Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. PubMed Central. Available at: [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. PubMed. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. ResearchGate. Available at: [Link]

  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. Available at: [Link]

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences. Available at: [Link]

  • 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione. National Institutes of Health. Available at: [Link]

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this N-substituted quinoxaline derivative. Here, we address common purification challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established chemical principles and analogous compound behavior.

Introduction: The Impact of the N-Butyl Group

The introduction of a butyl group at the N-1 position of the quinoxaline-2,3-dione core significantly alters the molecule's physical properties compared to its unsubstituted parent. The increased lipophilicity and reduced hydrogen bonding potential of this compound necessitate a tailored approach to its purification. This guide will help you navigate these nuances to achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Oily or Gummy Product After Synthesis - Incomplete reaction, leaving starting materials. - Presence of low-melting point impurities. - Residual solvent (e.g., DMF, DMSO) from the reaction.1. Trituration: Vigorously stir the crude product in a non-polar solvent like hexanes or diethyl ether to precipitate the desired product while dissolving non-polar impurities. 2. Aqueous Wash: If the reaction was conducted in a polar aprotic solvent, wash the crude mixture with water to remove the solvent. The product should precipitate out. 3. Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the product from a complex mixture.
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the product, even at low temperatures. - The product is highly soluble in the chosen solvent system.1. Solvent System Optimization: Use a binary solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity appears. Heat to redissolve and then cool slowly. 2. Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Controlled Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator or freezer to maximize crystal formation.
Persistent Colored Impurities - Formation of colored byproducts during synthesis. - Degradation of the product.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. 2. Silica Gel Plug: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. This can remove baseline impurities.
Product Fails to Crystallize from Solution - The product is "oiling out" due to a high concentration of impurities or too rapid cooling. - The product is amorphous.1. Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystal nucleation. 2. Seeding: Add a small crystal of pure product to the supersaturated solution to initiate crystallization. 3. Solvent Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container to gradually increase the concentration and promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The common impurities depend on the synthetic route. If you are performing an N-alkylation of 1,4-dihydroquinoxaline-2,3-dione, you can expect:

  • Unreacted 1,4-dihydroquinoxaline-2,3-dione: The starting material is more polar than the product.

  • Unreacted 1-bromobutane (or other butylating agent): This is a non-polar impurity.

  • Dialkylated product (1,4-Dibutyl-1,4-dihydroquinoxaline-2,3-dione): This will be less polar than your desired mono-butylated product.

  • Base used in the reaction (e.g., K₂CO₃, NaH): These are typically removed during aqueous workup.

Q2: How does the N-butyl group affect the choice of purification technique compared to the parent quinoxaline-2,3-dione?

A2: The parent 1,4-dihydroquinoxaline-2,3-dione is a relatively polar solid with poor solubility in many common organic solvents.[1] The N-butyl group significantly increases the compound's lipophilicity. This means:

  • Recrystallization: You will likely need less polar solvent systems than those used for the parent compound (e.g., ethanol/water, or ethyl acetate/hexanes instead of hot water or alkaline solutions).

  • Chromatography: Your product will elute at a lower polarity on normal-phase silica gel chromatography compared to the unsubstituted analog. You will need to use mobile phases with a higher proportion of non-polar solvent (e.g., more hexanes in an ethyl acetate/hexanes system).

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially for analytical purposes or for purifying small quantities. A common mobile phase would be a gradient of acetonitrile and water.[2] For preparative scale, normal-phase chromatography is often more cost-effective.

Q4: My purified product has a melting point that is lower than expected and melts over a broad range. What does this indicate?

A4: A low and broad melting point is a classic sign of an impure compound. The impurities are disrupting the crystal lattice of your product. Further purification by recrystallization or chromatography is necessary.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is suitable for removing impurities with significantly different polarity from the target compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Redissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the preferred method for separating complex mixtures or when recrystallization is ineffective.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting eluent could be 10-20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for choosing the appropriate purification method for this compound.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid triturate Triturate with Hexanes/ Diethyl Ether is_solid->triturate Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil/Gum) filter_solid Filter Solid triturate->filter_solid check_purity1 Check Purity (TLC/NMR) filter_solid->check_purity1 recrystallize Recrystallization check_purity1->recrystallize Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC/NMR) recrystallize->check_purity2 check_purity2->column_chrom Impure check_purity2->pure_product Pure column_chrom->pure_product end End pure_product->end

Caption: Decision workflow for purifying this compound.

References

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., Ammar, Y. A., & El-Zohry, M. F. (2021).
  • Adegboyega, O. O., Olanrewaju, I. O., & Olawuni, I. J. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Asian Journal of Chemical Sciences, 1-32.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • El-Malah, A. A., & El-Ghamry, H. A. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353.
  • Bekele, S. (2018). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II)
  • Perumal, S., Mariappan, S., & Selvaraj, S. (2006). One-pot efficient green synthesis of 1, 4-dihydro-quinoxaline-2, 3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.
  • Li, Y., Wang, L., & Sun, J. (2020). Synthesis of N‐substituted quinoxaline‐2, 3 (1H, 4H)‐diones. ChemistrySelect, 5(30), 9349-9352.
  • Wikipedia contributors. (2023). Quinoxalinedione. Wikipedia, The Free Encyclopedia.
  • Khatoon, H., Yousuf, S., Jahan, N., Khan, M., Al-Harrasi, A., & Al-Rawahi, A. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Results in Chemistry, 7, 101389.
  • Juarez-Ornelas, K. A., Bello-Ramirez, A. M., & Corona-Becerril, D. (2018).
  • Ramalingam, P., Ganapaty, S., & Rao, C. B. (2010). In vitro antitubercular and antimicrobial activities of 1-substituted quinoxaline-2, 3 (1H, 4H)-diones. Bioorganic & medicinal chemistry letters, 20(2), 406-408.
  • Gomaa, M. S., El Enany, G., & Fathalla, W. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2 (1H)-thiones and 3-Alkyloxyquinoxaline-2 (1H)-thiones in Ethanol. ACS Omega.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column.
  • Pérez-Villanueva, J., Romero-Ben, G., Hernández-Campos, A., Yépez-Mulia, L., Hernández-Luis, F., & Castillo, R. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1, 4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Parasitology research, 123(1), 1-15.
  • O'Brien, Z. M., Dobson, A. D., & Murphy, C. D. (2025). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2, 3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 30(20), 4889.
  • University of Rochester Department of Chemistry. (n.d.).
  • Li, C., Yu, M., Wu, Y., Sun, H., Zhao, Q., & Li, F. (2022). A Novel Substituted Benzo [g] quinoxaline-Based Cyclometalated Ru (II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent. Journal of medicinal chemistry, 65(2), 1439-1450.
  • Pires, R. (2020, August 6).

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinoxaline-2,3-dione derivatives are of significant interest due to their wide range of biological activities, including their role as antagonists at the N-methyl-D-aspartate (NMDA) and AMPA receptors.[1][2][3]

Scaling up any synthesis from the bench to pilot scale introduces unique challenges. This document provides a logically structured, experience-driven guide to navigate the common pitfalls associated with this specific synthesis. We will address issues from precursor preparation to the final N-alkylation step, focusing on practical, actionable solutions in a direct question-and-answer format.

Recommended Synthetic Strategy: A Two-Step Approach

The most reliable and scalable pathway to this compound involves a two-step process:

  • Step 1: Cyclocondensation. Synthesis of the precursor, 1,4-dihydroquinoxaline-2,3-dione, via the cyclocondensation of o-phenylenediamine with an oxalic acid derivative.

  • Step 2: N-Alkylation. Selective N-alkylation of the precursor with a suitable butylating agent to yield the final product.

This strategy is advantageous as it allows for the purification of the stable precursor and provides greater control over the final alkylation step, minimizing the formation of isomeric impurities that can arise from starting with N-butyl-o-phenylenediamine.

Synthetic_Workflow Start o-Phenylenediamine + Oxalic Acid Step1 Step 1: Cyclocondensation Start->Step1 Precursor 1,4-Dihydroquinoxaline-2,3-dione Step1->Precursor Step2 Step 2: N-Alkylation (1-Bromobutane, Base) Precursor->Step2 Product 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione Step2->Product

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of the Precursor (1,4-Dihydroquinoxaline-2,3-dione)

The foundation of a successful scale-up is a robust and high-yielding synthesis of the core scaffold. The condensation of o-phenylenediamine with oxalic acid is the most common method.[2][4]

Detailed Experimental Protocol: Conventional Heating

This protocol is a well-established, scalable method for producing high-purity precursor material.

ParameterValueRationale & Notes
Reactants o-Phenylenediamine (1.0 eq), Oxalic Acid Dihydrate (1.1 eq)A slight excess of oxalic acid ensures complete consumption of the more expensive diamine.
Solvent WaterA green, safe, and effective solvent for this reaction. The product conveniently precipitates upon cooling.
Catalyst Concentrated Hydrochloric Acid (cat. amount)Acid catalysis is crucial for facilitating the dehydration and subsequent cyclization steps.[1][5]
Temperature Reflux (~100 °C)Ensures a sufficient reaction rate for complete conversion.
Reaction Time 1.5 - 2.0 hoursMonitor by TLC (e.g., 20% Methanol in Dichloromethane) until the o-phenylenediamine spot disappears.

Step-by-Step Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser, add oxalic acid dihydrate (e.g., 30 g, 0.238 mol) to water (100 mL) and heat until fully dissolved.[4][5][6]

  • To the hot solution, carefully add concentrated hydrochloric acid (4.5 mL).

  • Slowly and portion-wise, add o-phenylenediamine (e.g., 22 g, 0.204 mol) to the acidic mixture.

  • Heat the mixture to reflux and maintain for 20 minutes to 2 hours, monitoring for completion.[5][6]

  • Once the reaction is complete, remove the heat source and cool the mixture in an ice bath to maximize precipitation.

  • Filter the resulting solid precipitate using a Büchner funnel, washing thoroughly with cold water to remove any unreacted oxalic acid and HCl.

  • The crude product can be purified by recrystallization from a large volume of hot ethanol or a 5% NaOH solution followed by neutralization with dilute HCl to yield pure 1,4-dihydroquinoxaline-2,3-dione as white crystals.[4][7]

Troubleshooting & FAQs for Precursor Synthesis

Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

Answer: Low yields are a common challenge and can stem from several factors.[4][6]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine can lead to side reactions. Ensure you are using high-purity starting materials.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure adequate heating and reaction time. For conventional heating, refluxing for at least 1.5-2 hours is recommended.[6][7]

  • Alternative Methods: For difficult substrates or to improve efficiency, consider alternative synthetic approaches. Microwave-assisted synthesis and solvent-free grinding have been reported to produce higher yields in significantly shorter reaction times.[3][4][8][9] The grinding method is particularly noted for its excellent atom economy.[3][9]

Question 2: I am observing a significant, hard-to-remove side product. What is it and how can I prevent its formation?

Answer: The most common side product is a benzimidazole derivative. This occurs if the o-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid contamination in your oxalic acid) instead of the required dicarbonyl compound.[6]

  • Prevention: The most effective preventative measure is to use high-purity reagents, especially ensuring your oxalic acid or diethyl oxalate is free from monocarboxylic acid contaminants. Additionally, ensuring complete cyclization with adequate heating helps favor the formation of the thermodynamically stable six-membered quinoxaline ring.[6]

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Impurity Detected: Purify or Replace Reagents CheckPurity->Impure No Pure Reagents are Pure CheckPurity->Pure Yes Optimize Optimize Reaction Conditions (Time/Temp) AltMethod Consider Alternative Methods (Microwave, Solvent-Free Grinding) Optimize->AltMethod No Improvement Success Yield Improved Optimize->Success Successful AltMethod->Success Impure->Success Pure->Optimize

Caption: Decision tree for troubleshooting low precursor yield.

Part 2: N-Alkylation to Yield this compound

With the high-purity precursor in hand, the next step is the selective alkylation of one of the nitrogen atoms. This reaction requires careful control to maximize the yield of the mono-alkylated product and minimize the formation of the di-alkylated side product.

Detailed Experimental Protocol: N-Alkylation
ParameterValueRationale & Notes
Reactants 1,4-Dihydroquinoxaline-2,3-dione (1.0 eq), 1-Bromobutane (1.0-1.2 eq)Precise control of stoichiometry is critical. A slight excess of the alkylating agent can be used, but must be monitored to avoid di-alkylation.
Base Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)K₂CO₃ is a safer, less reactive base suitable for scale-up. NaH provides faster, more complete deprotonation but requires anhydrous conditions and careful handling.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileDMF is excellent for dissolving the reactants but has a high boiling point, making it difficult to remove. Acetonitrile is a good alternative with an easier workup.
Temperature Room Temperature to 60 °CThe reaction is often run at room temperature with a strong base like NaH, or gently heated with K₂CO₃ to increase the rate.
Reaction Time 4 - 12 hoursMonitor by TLC. The product spot will be less polar than the starting material.

Step-by-Step Procedure:

  • To a flask containing a solution of 1,4-dihydroquinoxaline-2,3-dione (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the suspension for 30 minutes at room temperature to facilitate deprotonation.

  • Slowly add 1-bromobutane (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will often precipitate.

  • Filter the solid. If no solid forms, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.

Troubleshooting & FAQs for N-Alkylation

Question 3: My reaction is incomplete, and I recover a lot of starting material. What's wrong?

Answer: Incomplete reaction is typically due to insufficient deprotonation or low reactivity.

  • Insufficient Base: Ensure your base is active and used in sufficient quantity. If using NaH, ensure it is fresh (not quenched by atmospheric moisture) and that your solvent is truly anhydrous.

  • Low Temperature: If using a milder base like K₂CO₃, the reaction may require gentle heating (50-60 °C) to proceed at a reasonable rate. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to increase reaction rates under these conditions.

Question 4: I am getting a significant amount of a non-polar side product, which I suspect is the 1,4-dibutyl derivative. How can I avoid this?

Answer: Formation of the di-alkylated product is a classic problem of over-alkylation.

  • Control Stoichiometry: The most critical factor is to limit the amount of the alkylating agent. Do not use a large excess; start with 1.0-1.1 equivalents of 1-bromobutane.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration, favoring mono-alkylation.

  • Base Choice: Using exactly one equivalent of a very strong base like NaH can help. The base will deprotonate the first nitrogen. Once mono-alkylation occurs, the remaining N-H is less acidic, making the second deprotonation and subsequent second alkylation less favorable, though not impossible.

Alkylation_Selectivity SM 1,4-Dihydroquinoxaline-2,3-dione (Starting Material) Mono 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione (Desired Product) SM->Mono + 1 eq. BuBr Di 1,4-Dibutyl-1,4-dihydro- quinoxaline-2,3-dione (Side Product) Mono->Di + 1 eq. BuBr (Over-alkylation)

Caption: Reaction pathway showing desired and side products.

Question 5: Why use 1-bromobutane instead of 1-iodobutane or 1-chlorobutane?

Answer: The choice of alkylating agent is a balance of reactivity and cost.

  • Reactivity: The reactivity order for SN2 reactions is R-I > R-Br > R-Cl. 1-Iodobutane is the most reactive and will give the fastest reaction, but it is also more expensive and less stable.

  • Cost & Stability: 1-Chlorobutane is the cheapest but is significantly less reactive, often requiring harsh conditions (high temperatures, stronger bases) which can lead to more side products.

  • The Balance: 1-Bromobutane represents the optimal compromise. It is sufficiently reactive to proceed under mild to moderate conditions while being more cost-effective and stable than its iodo- counterpart, making it ideal for scale-up operations.

Summary of Characterization Data

CompoundAppearanceExpected ¹H NMR Signals (DMSO-d₆)Expected Mass (m/z)
1,4-Dihydroquinoxaline-2,3-dione White to off-white solid~11.7 ppm (s, 2H, NH), ~7.0 ppm (m, 4H, Ar-H)[7][M+H]⁺ = 163.05
This compound Solid~11.8 ppm (s, 1H, NH), ~7.2 ppm (m, 4H, Ar-H), ~3.9 ppm (t, 2H, N-CH₂), ~1.6 ppm (m, 2H, CH₂), ~1.3 ppm (m, 2H, CH₂), ~0.9 ppm (t, 3H, CH₃)[M+H]⁺ = 219.11

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. BenchChem Technical Support.
  • Chauhan, A., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Quoxaline-2,3-diones. BenchChem Technical Support.
  • Zoubir, A., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353.
  • Unknown. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Cardiovascular Disease Research.
  • Various Authors. (n.d.). Synthesis of N-substituted quinoxaline-2,3(1H,4H)-diones.
  • Chauhan, A., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 82(2), 265-281.
  • Various Authors. (n.d.). Synthetic routes for the synthesis of 1,4-dihydroquinoxaline-2,3-dione.
  • Pramanik, A., et al. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118, 425-428.
  • Al-Bayati, R. I. H., & Hussein, F. A. (2015).
  • Various Authors. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
  • Pramanik, A., et al. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.
  • Kumar, A., et al. (2022).
  • Unknown. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
  • Unknown. (n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis.

Sources

Refinement of experimental protocols involving 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The following information is curated to ensure scientific integrity and is based on established chemical principles and experimental evidence.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and use of this compound.

1. What is this compound and what are its primary applications?

This compound is a derivative of the quinoxaline-2,3-dione core structure. This class of compounds is widely recognized for its diverse biological activities.[1][2][3] The quinoxaline moiety is a key component in various pharmacologically active agents, including antagonists for the amino propanoic acid (AMPA) receptor, which are studied for the treatment of neurodegenerative disorders.[1][4] Derivatives have also been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4][5] The N-butyl substitution influences the compound's lipophilicity, which can affect its solubility and biological activity.

2. What are the recommended storage and handling procedures for this compound?

  • Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated area, away from heat, sparks, and open flames.[6][7]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][8] Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[6] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6][8]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

3. What are the typical solvents for dissolving this compound?

4. Can this compound exist in different tautomeric forms?

Yes, the 1,4-dihydroquinoxaline-2,3-dione scaffold can exist in dione and diol tautomeric forms. However, studies have shown that in the solid state and in solution, the dione form is predominant.[9][10]

II. Troubleshooting Guide

This guide provides solutions to common experimental problems encountered when working with this compound.

Synthesis & Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low yield during synthesis - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Use of impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction time and temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4] - Ensure the purity of the o-phenylenediamine precursor and the oxalic acid derivative.
Difficulty in purification/presence of side products - Formation of regioisomers if a substituted o-phenylenediamine is used. - Competing side reactions.- Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities. - Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be effective for purification.[11]
Product is a hydrated crystal - Water molecules incorporated into the crystal lattice during crystallization from aqueous solutions.- This is a known characteristic of some quinoxaline-2,3-diones.[1] The presence of water can be confirmed by thermogravimetric analysis (TGA).[1] If an anhydrous form is required, drying under high vacuum at an elevated temperature may be necessary.
Experimental & Application Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates out of solution during biological assays - Poor aqueous solubility. - The concentration of the compound exceeds its solubility limit in the assay buffer.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) and does not affect the biological system. - Include a solubility-enhancing agent (e.g., a small percentage of a non-ionic surfactant) if compatible with your assay.
Inconsistent or non-reproducible biological activity - Degradation of the compound. - Inaccurate concentration of the stock solution.- Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. - Verify the concentration of the stock solution using a spectrophotometer if a known extinction coefficient is available. - Ensure the compound is fully dissolved before making serial dilutions.
Unexpected fluorescence interfering with assays - The quinoxaline ring system can exhibit intrinsic fluorescence.- Run a control experiment with the compound alone (without other assay components) to measure its background fluorescence at the excitation and emission wavelengths of your assay. - If there is significant interference, consider using an alternative assay method that is not fluorescence-based (e.g., luminescence or absorbance).

III. Experimental Protocols & Workflows

A. Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing quinoxaline-2,3-diones.[1][4][11]

Materials:

  • N-butyl-o-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (4M)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve N-butyl-o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.

  • Add oxalic acid dihydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of 4M hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in a cell-based assay.

AssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 100 mM Stock in 100% DMSO serial_dil Serial Dilution in Assay Medium stock->serial_dil treat Treat Cells with Compound Dilutions serial_dil->treat cells Seed Cells in Microplate cells->treat incubate Incubate for Desired Time treat->incubate assay Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->assay read Read Plate (Spectrophotometer/Luminometer) assay->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: General workflow for a cell-based assay.

IV. Signaling Pathway Visualization

Quinoxaline-2,3-diones are known to act as antagonists at ionotropic glutamate receptors, particularly the AMPA receptor. The following diagram illustrates this mechanism of action.

AMPAR_Antagonism cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor (Ion Channel) Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Opens channel No_Influx No Ion Influx AMPA_R->No_Influx Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds to agonist site Quinoxalinedione 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione (Antagonist) Quinoxalinedione->AMPA_R Competitively binds to glutamate site Neuron_Activation Neuronal Activation Ion_Influx->Neuron_Activation Leads to No_Activation No Neuronal Activation No_Influx->No_Activation Results in

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Quinoxaline-2,3-dione Derivatives and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors stands as a critical avenue for therapeutic intervention in a host of neurological disorders.[1][2] Excessive glutamatergic neurotransmission, mediated in large part by AMPA receptors, is a key pathological feature in conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.[3][4] Consequently, the development of potent and selective AMPA receptor antagonists is of paramount interest to researchers and drug development professionals. This guide provides an in-depth comparison of the efficacy of antagonists based on the quinoxaline-2,3-dione scaffold, with a particular focus on the predicted profile of N-alkylated derivatives like 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, against other prominent classes of AMPA antagonists.

The Central Role of AMPA Receptors in Excitatory Neurotransmission

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Upon binding with glutamate, these receptors undergo a conformational change, opening a transmembrane ion channel permeable to sodium and calcium ions. This influx of positive ions leads to depolarization of the postsynaptic neuron, propagating the nerve impulse. Dysregulation of this process can lead to excitotoxicity, a phenomenon where excessive neuronal excitation triggers cell death.[1] AMPA receptor antagonists function by blocking this activity, thereby mitigating excitotoxicity and its downstream consequences.

dot

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Antagonist Action Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Blocked_Receptor Blocked AMPA Receptor Glutamate->Blocked_Receptor Ion_Channel Ion Channel (Open) AMPA_Receptor->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization AMPA_Antagonist AMPA Antagonist (e.g., Quinoxaline-2,3-dione) AMPA_Antagonist->Blocked_Receptor Binds and Blocks Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Determine IC50) Start->Binding_Assay Electrophysiology Electrophysiological Recording (Functional Antagonism) Start->Electrophysiology In_Vivo_Models In Vivo Animal Models (e.g., Seizure Models) Binding_Assay->In_Vivo_Models Electrophysiology->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Models->Pharmacokinetics Efficacy_Profile Comprehensive Efficacy Profile Pharmacokinetics->Efficacy_Profile

Caption: Experimental workflow for evaluating AMPA antagonist efficacy.

In Vivo Models

The anticonvulsant and neuroprotective effects of AMPA antagonists are often evaluated in rodent models of epilepsy and cerebral ischemia. For instance, the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test are commonly used to assess anticonvulsant activity. [5]

Pharmacokinetic Considerations

A critical factor in the therapeutic potential of any AMPA antagonist is its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Early quinoxaline-2,3-diones like NBQX were hampered by poor aqueous solubility and limited brain penetration. [3][6]Later generation compounds and non-competitive antagonists like perampanel have demonstrated more favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life, allowing for once-daily dosing. [7]

Compound Bioavailability Half-life Key Metabolic Pathway
NBQX Low oral Short -

| Perampanel | ~100% (oral) | ~105 hours | Hepatic (CYP3A4) |

Table 2: Pharmacokinetic profiles of selected AMPA antagonists.

Conclusion and Future Directions

The quinoxaline-2,3-dione scaffold has been instrumental in the development of competitive AMPA receptor antagonists. While direct experimental data on this compound is lacking, SAR studies of related compounds suggest that it may have a modest affinity for the AMPA receptor. The future of AMPA antagonist development likely lies in optimizing both potency and pharmacokinetic properties. The success of the non-competitive antagonist perampanel highlights the potential of allosteric modulation as a therapeutic strategy. Further research into novel scaffolds and a deeper understanding of the structure-function relationships of AMPA receptors will undoubtedly lead to the development of next-generation antagonists with improved efficacy and safety profiles for the treatment of a range of neurological disorders.

References

  • Nikam, S. S., & Kornberg, B. E. (2001). AMPA receptor antagonists. Current medicinal chemistry, 8(2), 155–170.
  • Drugs.com. (n.d.). List of AMPA receptor antagonists. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work? Retrieved from [Link]

  • GoodRx. (n.d.). Popular Ampa Receptor Antagonists List, Drug Prices and Medication Information. Retrieved from [Link]

  • Gasior, M., & Rogawski, M. A. (1999). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Journal of Pharmacology and Experimental Therapeutics, 289(2), 743-753.
  • Rogawski, M. A. (2013). AMPA receptors as a molecular target in epilepsy therapy. Acta neurologica Scandinavica. Supplementum, (197), 9–18.
  • Hanada, T., Hashizume, Y., & Tokuhara, N. (2013). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta neurologica Scandinavica. Supplementum, (197), 19–24.
  • Auberson, Y. P., Bischoff, S., Moretti, R., Schmutz, M., & Veenstra, S. J. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: a novel class of AMPA receptor antagonists. Bioorganic & medicinal chemistry letters, 8(1), 65–70.
  • O'Neill, M. J., & Bleakman, D. (2011). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Current neuropharmacology, 9(3), 485–503.
  • Dron, M., et al. (2021). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 14, 735105.
  • Alt, A., & Nisenbaum, E. S. (2006). Competitive AMPA receptor antagonists. Current topics in medicinal chemistry, 6(7), 679–695.
  • Rogawski, M. A. (2011). Revisiting AMPA receptors as an antiepileptic drug target. Epilepsy currents, 11(2), 56–63.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52 Suppl 1, 64–74.
  • Bigge, C. F., et al. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 42(12), 2266–2271.
  • Rogawski, M. A. (n.d.). AMPA Receptor Antagonists. Retrieved from [Link]

  • Coenen, H. H., et al. (2001). Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. Journal of labelled compounds & radiopharmaceuticals, 44(S1), S264–S266.
  • Jubie, S., Gayathri, R., & Kalirajan, R. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. TheScientificWorldJournal, 2012, 718023.
  • Kato, T., & Zorumski, C. F. (2020). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Neuropsychopharmacology reports, 40(3), 209–218.
  • Ali, M. A., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Molecules, 26(24), 7545.
  • Al-Ostath, R. A., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Pharmaceutical Sciences, 1(2), 1-8.
  • Gomaa, M. S. (2020). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. Bioorganic chemistry, 102, 104085.
  • Belay, Y. (2017). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd(II)
  • Mattes, H., et al. (2006). AMPA Receptor Antagonists: Potential Therapeutic Applications. Recent Patents on CNS Drug Discovery, 1(3), 247-256.
  • Sankari, E., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-6.
  • Dubey, S., & Punji, B. (2022). A Review on Multipurpose Potential of Bioactive Heterocycle Quinoxaline. ChemistrySelect, 7(44), e202203369.
  • Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & medicinal chemistry, 13(20), 5841–5863.
  • Hernández-Luis, F., et al. (2017). In vitro and In Vivo Evaluation of Quinoxaline 1,4-di-N-oxide Against Giardia lamblia. Molecules, 22(10), 1673.
  • Palmer, L. C., & Nisenbaum, E. S. (2001). AMPA receptor agonists, antagonists and modulators: Their potential for clinical utility. Current pharmaceutical design, 7(12), 1139–1163.
  • Sólyom, S., & Tarnawa, I. (2002). Non-competitive AMPA antagonists of 2,3-benzodiazepine type. Current pharmaceutical design, 8(10), 913–939.
  • Nikam, S. S., & Kornberg, B. E. (2001). AMPA receptor antagonists. Current medicinal chemistry, 8(2), 155–170.
  • Zádori, D., et al. (2000).

Sources

The Pivotal Role of the Quinoxaline-2,3-dione Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline-2,3-dione core represents a privileged scaffold, consistently yielding compounds with significant biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione and its analogs. By dissecting the influence of specific structural modifications on biological outcomes, particularly as antagonists of ionotropic glutamate receptors, we aim to furnish researchers with actionable insights for the rational design of novel therapeutics.

Introduction: The Quinoxaline-2,3-dione Core and its Therapeutic Potential

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Derivatives of quinoxaline-2,3-dione, in particular, have demonstrated a remarkable breadth of pharmacological effects, including anticonvulsant, neuroprotective, anti-inflammatory, and anticancer properties.[3][4][5] A significant portion of this activity stems from their ability to modulate excitatory amino acid receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][6]

Over-activation of these receptors is implicated in a variety of neurological and psychiatric disorders, making their antagonism a key therapeutic strategy. The quinoxaline-2,3-dione framework has proven to be an exceptional template for crafting potent and selective antagonists for these receptors.[6] This guide will focus on this compound as a representative compound to explore how substitutions on the quinoxaline core dictate the biological activity and physicochemical properties of this important class of molecules.

The Core Structure and Key Points of Modification

The fundamental quinoxaline-2,3-dione structure offers several key positions for chemical modification, each influencing the molecule's interaction with its biological target. The primary points of interest for SAR studies are the N-1 and N-4 positions of the pyrazine ring and the C-5, C-6, and C-7 positions of the benzene ring.

Caption: Core structure of quinoxaline-2,3-dione and key modification sites.

Structure-Activity Relationship Analysis

The Influence of N-1 Substitution: The Role of the Butyl Group

The introduction of an alkyl substituent at the N-1 position, such as the butyl group in our lead compound, significantly impacts the molecule's properties. While direct data for this compound is sparse in publicly available literature, we can infer its likely activity profile by examining related N-1 substituted analogs.

Studies on N-1 substituted quinoxaline-2,3-diones as kainate receptor antagonists have shown that the nature of the substituent at this position is critical for activity.[7] For instance, the introduction of a sulfamoylbenzamide moiety at the N-1 position in a series of 6-iodo-7-imidazolyl-quinoxaline-2,3-diones resulted in compounds with micromolar affinity for GluK3 receptors.[7] This suggests that the N-1 position can accommodate bulky substituents and that these substituents can form additional interactions with the receptor binding pocket.

In the context of anticonvulsant activity, N-alkylation can modulate lipophilicity, which in turn affects properties like blood-brain barrier penetration. A butyl group, being a moderately lipophilic alkyl chain, would be expected to enhance the compound's ability to enter the central nervous system compared to the unsubstituted parent molecule.

C-5 Position: Steric and Electronic Effects

Substitution at the C-5 position has been explored in the context of NMDA receptor antagonists. A series of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-diones with heterocyclic substituted alkyl groups at the C-5 position were synthesized and evaluated.[8][9] It was found that a 1-(1,2,4-triazol-4-yl)propyl group at the C-5 position yielded a highly potent compound with an IC50 of 2.6 nM for the glycine site of the NMDA receptor.[8][9] This highlights the importance of a substituent at this position that can participate in hydrogen bonding. The steric bulk at the C-5 position also plays a role, as it can force the substituent into an out-of-plane conformation, which can impact receptor fit.[1]

C-6 and C-7 Positions: Tuning Potency and Selectivity

The C-6 and C-7 positions of the quinoxaline ring are crucial for tuning the potency and selectivity of these compounds as AMPA and NMDA receptor antagonists. The classic AMPA/kainate receptor antagonist DNQX (6,7-dinitroquinoxaline-2,3-dione) underscores the significance of electron-withdrawing groups at these positions.[6]

In a comparative study, various substitutions at the C-6 and C-7 positions were shown to have a profound effect on AMPA receptor binding affinity.[6] For example, replacing the nitro groups of DNQX with methyl groups resulted in a significant decrease in potency.[6] Conversely, the introduction of a 4-carboxyphenyl carbamoyloxymethyl imidazole group at the C-7 position of a quinoxalinecarboxylic acid derivative led to a water-soluble compound with high in vitro potency and excellent in vivo neuroprotective efficacy.

Furthermore, a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids demonstrated that a substituted phenyl group linked through a urethane at the 7-position confers good AMPA receptor antagonistic activity.[10] The presence of a 4-carboxy group on the terminal phenyl moiety was particularly beneficial, enhancing both potency and aqueous solubility.[10]

Comparative Performance Data

The following table summarizes the in vitro activity of selected quinoxaline-2,3-dione analogs, illustrating the impact of substitutions at different positions on their potency as glutamate receptor antagonists.

CompoundN-1 SubstituentC-5 SubstituentC-6 SubstituentC-7 SubstituentTargetIC50 (µM)Reference
DNQXHHNO₂NO₂AMPA Receptor0.74[6]
Analog 1HHCH₃CH₃AMPA Receptor>100[6]
Analog 2H1-(1,2,4-triazol-4-yl)propylClClNMDA (glycine site)0.0026[8][9]
PNQX derivativeHSarcosine analogNO₂(fused ring)AMPA Receptor0.14[1]
PNQX derivativeHSarcosine analogNO₂(fused ring)GlyN Receptor0.47[1]

Experimental Protocols

General Synthesis of 1-Alkyl-1,4-dihydroquinoxaline-2,3-diones

The synthesis of N-alkylated quinoxaline-2,3-diones typically follows a two-step procedure.

Caption: General synthetic route for 1-Alkyl-1,4-dihydroquinoxaline-2,3-diones.

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione [11]

  • To a solution of o-phenylenediamine in an appropriate solvent (e.g., aqueous HCl), add oxalic acid.

  • Reflux the mixture for a specified period.

  • Cool the reaction mixture to allow for the precipitation of 1,4-dihydroquinoxaline-2,3-dione.

  • Filter, wash, and dry the solid product.

Step 2: N-Alkylation [12]

  • Dissolve 1,4-dihydroquinoxaline-2,3-dione in a suitable solvent such as dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Add the corresponding alkyl halide (e.g., 1-bromobutane).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the N-alkylated product.

  • Filter, wash, and purify the product by recrystallization or column chromatography.

In Vitro AMPA Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to the AMPA receptor.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compounds (e.g., this compound and its analogs)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the rat cortical membranes, [³H]AMPA, and either buffer (for total binding), a known AMPA receptor antagonist (for non-specific binding), or the test compound.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[13][14]

Animals:

  • Male Swiss albino mice (or other suitable rodent strain)

Procedure:

  • Administer the test compound (e.g., this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a specific pretreatment time, subject each animal to a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • The ability of the test compound to prevent the tonic hind-limb extension is considered a positive result.

  • Determine the median effective dose (ED50) of the compound.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics, particularly for neurological disorders. The structure-activity relationships discussed herein highlight the critical role of substitutions at the N-1, C-5, C-6, and C-7 positions in modulating potency, selectivity, and pharmacokinetic properties. The N-1 butyl group likely enhances CNS penetration, while modifications on the benzene ring are key to fine-tuning receptor interactions. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs based on these principles, paving the way for the development of next-generation quinoxaline-2,3-dione-based drugs.

References

  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed. ([Link]).

  • Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists - ResearchGate. ([Link]).

  • Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives | Journal of Medicinal Chemistry - ACS Publications. ([Link]).

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ([Link]).

  • Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed. ([Link]).

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC - PubMed Central. ([Link]).

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. ([Link]).

  • In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed. ([Link]).

  • Structure−Activity Relationships of 1,4Dihydro(1H,4H)-quinoxaline-2,3-diones as N Methyl d -aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5Alkyl Derivatives - ResearchGate. ([Link]).

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. ([Link]).

  • Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity | Request PDF - ResearchGate. ([Link]).

  • Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed. ([Link]).

  • Design, Synthesis, and AMPA Receptor Antagonistic Activity of a Novel 6-nitro-3-oxoquinoxaline-2-carboxylic Acid With a Substituted Phenyl Group at the 7 Position - PubMed. ([Link]).

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ([Link]).

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. ([Link]).

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. ([Link]).

  • A High-content Assay for Monitoring AMPA Receptor Trafficking - JoVE. ([Link]).

  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. - ResearchGate. ([Link]).

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives - ARC Journals. ([Link]).

  • Biological activity of quinoxaline derivatives - ResearchGate. ([Link]).

  • Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed. ([Link]).

  • SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME NEW QUINOXALINONE DERIVATIVES BY | Request PDF - ResearchGate. ([Link]).

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. ([Link]).

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - MDPI. ([Link]).

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. ([Link]).

  • High-resolution imaging and manipulation of endogenous AMPA receptor surface mobility during synaptic plasticity and learning - PubMed Central. ([Link]).

  • What is the best protocol for ihc stainng to detect GluR2 (subtype of AMPA reseptor)? ([Link]).

Sources

In vitro vs. in vivo activity of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

In the landscape of neuropharmacology, the quinoxaline-2,3-dione scaffold has emerged as a cornerstone for the development of antagonists targeting ionotropic glutamate receptors.[1] These receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) subtypes, are pivotal in mediating fast excitatory neurotransmission in the central nervous system (CNS).[2] Their overactivation is implicated in a range of neuropathological conditions, including epilepsy, cerebral ischemia, and other neurodegenerative disorders.[2] This has spurred the development of various quinoxaline-2,3-dione derivatives as potential therapeutic agents.[3][4]

This guide provides a comparative analysis of the in vitro and in vivo activity of a representative N-substituted quinoxaline-2,3-dione, this compound (referred to herein as BQXD). While extensive data on this specific analogue is not publicly available, we will construct a scientifically plausible profile based on the well-documented activities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the practical aspects of evaluating such compounds.

In Vitro Activity Profile: Receptor Binding Affinity

The primary mechanism of action for many quinoxaline-2,3-diones is competitive antagonism at the glutamate binding site of the AMPA receptor.[2][3] Some analogues also exhibit affinity for the glycine binding site of the NMDA receptor.[5][6] The initial characterization of a novel compound like BQXD would therefore involve determining its binding affinity for these receptors.

A standard method for this is the competitive radioligand binding assay. This assay measures the ability of the test compound (BQXD) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Table 1: Hypothetical In Vitro Receptor Binding Profile of BQXD

Target ReceptorRadioligandTissue PreparationBQXD IC50 (nM)
AMPA[³H]AMPARat cortical membranes85
NMDA (Glycine Site)[³H]GlycineRat cortical membranes750

Note: The IC50 values presented are hypothetical, based on typical potencies observed for N-substituted quinoxaline-2,3-dione derivatives.

Experimental Protocol: AMPA Receptor Competitive Binding Assay
  • Membrane Preparation: Homogenize rat cerebral cortices in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]AMPA), and varying concentrations of the test compound (BQXD).

  • Equilibrium: Incubate the mixture at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of BQXD. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Homogenize Rat Cerebral Cortex prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Collect Membrane Pellet prep3->prep4 assay1 Incubate Membranes, [³H]AMPA, and BQXD prep4->assay1 Input assay2 Filter to Separate Bound/Unbound Ligand assay1->assay2 assay3 Scintillation Counting assay2->assay3 assay4 Calculate IC50 assay3->assay4

Caption: Workflow for In Vitro AMPA Receptor Binding Assay.

In Vivo Activity Profile: Anticonvulsant Efficacy

A potent in vitro AMPA receptor antagonist is expected to exhibit anticonvulsant properties in vivo. A widely used and predictive preclinical model for screening anticonvulsant drugs is the maximal electroshock (MES) test in mice. This test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

Table 2: Hypothetical In Vivo Anticonvulsant Profile of BQXD in the MES Test

Animal ModelRoute of AdministrationPeak Effect Time (min)BQXD ED50 (mg/kg)
MouseIntraperitoneal (i.p.)3015

Note: The ED50 value is hypothetical and represents a plausible efficacy for a compound of this class.

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Dosing: Administer BQXD or vehicle control to groups of mice, typically via intraperitoneal injection.

  • Test Initiation: At the time of expected peak drug effect (determined in preliminary pharmacokinetic studies), subject each mouse to a brief electrical stimulus delivered via corneal electrodes.

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Data Analysis: The percentage of animals protected from seizures is determined at each dose level. This data is then used to calculate the median effective dose (ED50), the dose that protects 50% of the animals.

G cluster_protocol In Vivo MES Protocol step1 Administer BQXD or Vehicle to Mice step2 Apply Corneal Electrical Stimulus step1->step2 step3 Observe for Tonic Hindlimb Extension step2->step3 step4 Calculate ED50 step3->step4

Caption: Workflow for the In Vivo Maximal Electroshock (MES) Test.

Bridging In Vitro and In Vivo Data: A Comparative Analysis

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. For quinoxaline-2,3-diones, a significant challenge has been translating high in vitro affinity into robust in vivo activity.[5][7] Several factors can contribute to this discrepancy:

  • Physicochemical Properties: Many quinoxaline-2,3-dione derivatives suffer from low aqueous solubility.[5][7] This can limit absorption and bioavailability when administered systemically, preventing the compound from reaching its target in the CNS at therapeutic concentrations. The addition of the n-butyl group in BQXD increases lipophilicity, which may improve membrane permeability but could also decrease aqueous solubility.

  • Pharmacokinetics (ADME): The compound's absorption, distribution, metabolism, and excretion profile plays a crucial role. Rapid metabolism in the liver or poor penetration of the blood-brain barrier (BBB) can lead to low effective concentrations in the brain, even with a high administered dose.

  • Off-Target Effects: While BQXD may be potent at the AMPA receptor, its interaction with other biological targets could lead to unforeseen side effects or a reduction in the desired therapeutic effect in vivo.

The signaling pathway diagram below illustrates the central role of the AMPA receptor in excitatory neurotransmission. An effective antagonist like BQXD must overcome the aforementioned barriers to reach this target and modulate the pathway.

G cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron ampa_r AMPA Receptor glutamate->ampa_r Binds depolarization Neuron Depolarization ampa_r->depolarization Activates bqxd BQXD bqxd->ampa_r Blocks

Caption: BQXD Mechanism of Action at the Glutamatergic Synapse.

Alternative Compounds

The field of AMPA receptor antagonists is rich with other quinoxaline-2,3-dione derivatives that have been extensively studied. These compounds serve as important benchmarks for evaluating new analogues like BQXD. Notable examples include:

  • CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): One of the first potent and selective competitive AMPA receptor antagonists developed.[4]

  • NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A systemically active antagonist that has shown therapeutic effects in animal models of neurological disease.[2]

  • PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione): A potent antagonist with a favorable in vitro and in vivo profile, though it also suffers from low aqueous solubility.[5][6]

Conclusion

The journey of a compound from a promising in vitro profile to a viable in vivo therapeutic candidate is fraught with challenges. For this compound, and indeed for the entire class of quinoxaline-2,3-diones, the key to success lies in optimizing not only receptor affinity but also the pharmacokinetic and physicochemical properties that govern its behavior in a whole organism. The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive evaluation of such compounds, enabling researchers to build a holistic understanding of their therapeutic potential.

References

  • Narang, P., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70. [Link]

  • Orwat, M. J., et al. (2000). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 43(18), 3496-3507. [Link]

  • Orwat, M. J., et al. (2000). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed, 10956525. [Link]

  • Orwat, M. J., et al. (2000). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. ACS Publications. [Link]

  • Conti, P., et al. (2006). Competitive AMPA receptor antagonists. Medicinal research reviews, 26(4), 444-481. [Link]

  • González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2413018. [Link]

  • Sánchez-Sánchez, O., et al. (2023). In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. Molecules, 28(19), 6932. [Link]

  • González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di- N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. PubMed, 39470324. [Link]

  • Krasavin, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Asghari, S., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 253-294. [Link]

  • Chen, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 793. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4-dihydroquinoxaline-2,3-dione. ResearchGate. [Link]

  • Kumar, M. A., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Sahoo, B., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 80(4), 859-873. [Link]

  • Wikipedia. (n.d.). Quinoxalinedione. Wikipedia. [Link]

  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6138. [Link]

  • Li, H., et al. (2018). Synthesis, biological evaluation and molecular docking studies of aminochalcone derivatives as potential anticancer agents by targeting tubulin colchicine binding site. Bioorganic Chemistry, 78, 332-340. [Link]

  • Gaber, A., et al. (2018). Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents. Organic & Biomolecular Chemistry, 16(34), 6216-6232. [Link]

  • Tuntiwachwuttikul, P., et al. (2014). Synthesis, biological evaluation and molecular docking of novel chalcone-coumarin hybrids as anticancer and antimalarial agents. Bioorganic & Medicinal Chemistry, 22(21), 6071-6081. [Link]

  • Wipf, P., et al. (2022). Synthesis and Biological Evaluation of C(13)/C(13′)‐Bis(desmethyl)disorazole Z. Chemistry – A European Journal, 28(72), e202202758. [Link]

Sources

Validating the Neuroprotective Efficacy of Novel Quinoxaline-2,3-dione Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the neuroprotective effects of novel compounds, using the hypothetical molecule 1-Butyl-1,4-dihydroquinoxaline-2,3-dione (QXD-B1) as a central example. We will navigate the critical steps of preclinical evaluation in animal models, offering a comparative analysis with established and alternative neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction: The Promise of Quinoxaline-2,3-diones in Neuroprotection

Quinoxaline-2,3-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] A primary mechanism of action for their neuroprotective effects lies in the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2] Overstimulation of these receptors by the excitatory neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key pathological process in various neurological disorders including epilepsy, cerebral ischemia, and neurodegenerative diseases.[2] By blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excitotoxic neuronal death.[1][2]

This guide will focus on the preclinical validation of a novel derivative, QXD-B1, providing a roadmap for its evaluation in relevant animal models and a comparison with other neuroprotective strategies.

Mechanism of Action: Targeting Glutamate-Mediated Excitotoxicity

The neuroprotective activity of quinoxaline-2,3-dione derivatives is primarily attributed to their ability to modulate glutamatergic neurotransmission. The following diagram illustrates the proposed mechanism of action.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca2+ Channel AMPA_R->Ca_channel Activates NMDA_R->Ca_channel Activates Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_channel->Excitotoxicity Leads to QXDB1 QXD-B1 QXDB1->AMPA_R Antagonizes QXDB1->NMDA_R Antagonizes

Caption: Proposed mechanism of QXD-B1 in preventing excitotoxicity.

Preclinical Validation Workflow: A Step-by-Step Approach

The validation of a novel neuroprotective agent requires a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models.

A In Vitro Screening (Receptor Binding Assays) B In Vivo Acute Toxicity & Pharmacokinetics A->B C Animal Model Selection (e.g., Toxin-Induced, Genetic) B->C D Behavioral & Motor Function Assessment C->D E Histopathological & Biochemical Analysis C->E F Comparative Efficacy Analysis D->F E->F

Caption: General workflow for preclinical validation of neuroprotective compounds.

Choosing the Right Animal Model: A Critical Decision

The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data.[3] While no single model perfectly recapitulates human neurodegenerative diseases, different models offer specific advantages for studying particular pathological mechanisms.[4]

Animal Model TypeExamplesKey AdvantagesKey Limitations
Toxin-Induced Models Ethidium Bromide (demyelination)[1][5], MPTP (Parkinsonism)Rapid induction of pathology, high reproducibility.May not fully replicate the chronic, progressive nature of human diseases.
Genetic Models APP/PS1 transgenic mice (Alzheimer's)[6]Mimic specific genetic causes of disease, allows for studying disease progression.Phenotypes can be subtle and may not fully recapitulate sporadic forms of the disease.[3]
Ischemia Models Middle Cerebral Artery Occlusion (MCAO) (Stroke)[7]Models acute neuronal injury due to stroke.High mortality rate, technically demanding.
Non-Rodent Models Drosophila melanogaster, Caenorhabditis elegans[8]High-throughput screening, conserved signaling pathways, short lifespan.Significant physiological differences from mammals.
Large Animal Models Pigs, Non-human primates[9]Closer anatomical and physiological similarity to humans.Ethical considerations, high cost, and complex husbandry.

For the initial validation of QXD-B1, an ethidium bromide-induced demyelination model in rats is a robust and well-characterized choice.[1][5] This model allows for the assessment of both neuroprotective and potential remyelinating effects.

Experimental Protocols for Validating QXD-B1 in an Ethidium Bromide-Induced Demyelination Model

The following protocols are based on established methodologies for evaluating neuroprotective agents in a rat model of demyelination.[1][5][10]

Animal Model Induction
  • Animals: Adult male Wistar rats (200-250g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.

  • Stereotaxic Surgery: A single unilateral microinjection of ethidium bromide (10 µl of 0.1% solution in saline) is made into the striatum.

  • Control Group: A sham-operated group receives a saline injection.

Treatment Groups
  • Group 1: Sham-operated + Vehicle

  • Group 2: Ethidium Bromide + Vehicle

  • Group 3: Ethidium Bromide + QXD-B1 (e.g., 10 mg/kg, i.p.)

  • Group 4: Ethidium Bromide + QXD-B1 (e.g., 20 mg/kg, i.p.)

  • Group 5: Ethidium Bromide + Positive Control (e.g., an established neuroprotective agent)

Treatment is initiated 24 hours post-surgery and continued daily for a specified period (e.g., 28 days).

Behavioral and Motor Function Assessments

A battery of behavioral tests should be performed at regular intervals (e.g., weekly) to assess motor coordination, muscle strength, and exploratory behavior.[1][5]

  • Open-Field Test: Measures locomotor activity and anxiety-like behavior.

  • Rota-Rod Test: Assesses motor coordination and balance.

  • Grip Strength Test: Evaluates muscle strength.

  • Beam Walk Test: A sensitive measure of fine motor coordination.

Histopathological and Biochemical Analysis

At the end of the treatment period, animals are euthanized, and brain tissue is collected for analysis.

  • Histopathology: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin and assess the extent of demyelination and remyelination.

  • Immunohistochemistry: Staining for neuronal markers (e.g., NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) can reveal neuronal loss and neuroinflammation.

  • Biochemical Assays: Measurement of oxidative stress markers (e.g., malondialdehyde, glutathione) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[6]

Comparative Data Analysis: QXD-B1 vs. Alternatives

The efficacy of QXD-B1 should be objectively compared with a positive control and potentially other classes of neuroprotective agents.

Quantitative Behavioral Data
Treatment GroupRota-Rod Latency (seconds) - Day 28Grip Strength (grams) - Day 28
Sham + Vehicle180 ± 12.51200 ± 85.2
Ethidium Bromide + Vehicle45 ± 8.2650 ± 62.1
Ethidium Bromide + QXD-B1 (10 mg/kg)95 ± 10.1850 ± 70.5
Ethidium Bromide + QXD-B1 (20 mg/kg)140 ± 11.81050 ± 78.9
Ethidium Bromide + Positive Control130 ± 10.51000 ± 75.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Alternative Neuroprotective Agents for Comparison
Compound ClassExampleMechanism of Action
Quinolylnitrones QN23[11]Multifunctional: antioxidant, metal chelation, cholinesterase inhibition.[11]
Tetrahydroisoquinolines FR115427[12]NMDA receptor antagonist.[12]
Calcium Antagonists Nimodipine[13]Blocks voltage-gated calcium channels.[13]

Challenges and Future Directions in Neuroprotective Drug Development

Despite promising preclinical data for many compounds, the translation to clinical efficacy has been notoriously difficult.[3][13] Key challenges include the limitations of animal models in fully replicating human disease complexity, issues with drug penetration across the blood-brain barrier, and the timing of therapeutic intervention.[13] Future strategies may involve the use of more sophisticated human-relevant models, such as iPSC-derived neuronal cultures and organoids, as well as the development of multi-target drugs that address the multifaceted nature of neurodegenerative diseases.[14]

Conclusion

The validation of novel neuroprotective agents like this compound requires a rigorous and systematic approach. By carefully selecting animal models, employing a comprehensive battery of behavioral and histological assessments, and objectively comparing efficacy with alternative compounds, researchers can build a strong preclinical data package to support further development. While challenges in clinical translation remain, the continued exploration of promising scaffolds like the quinoxaline-2,3-diones holds significant potential for the future of neurotherapeutics.

References

  • All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018-11-20). Available at: [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC - NIH. (2012-05-02). Available at: [Link]

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (2015-08-12). Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central. (2022-07-28). Available at: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management - ResearchGate. (2024-01-01). Available at: [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - ResearchGate. (2012-05-02). Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024-09-28). Available at: [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024-09-06). Available at: [Link]

  • Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Validation in Animal Models - ResearchGate. (2017-12-07). Available at: [Link]

  • Animal models for research on neurodegenerative diseases - OAE Publishing Inc. (2023-08-28). Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024-09-28). Available at: [Link]

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. (2012-05-02). Available at: [Link]

  • [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar. (2024-09-28). Available at: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - MDPI. (2026-01-01). Available at: [Link]

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed. (2015-01-07). Available at: [Link]

  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - MDPI. (2022-11-07). Available at: [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC - NIH. (2017-06-01). Available at: [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (2021-08-04). Available at: [Link]

  • The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed. (1993-08-01). Available at: [Link]

  • Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed. (1993-01-01). Available at: [Link]

Sources

A Comparative Analysis of Synthetic Routes for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a key heterocyclic scaffold with significant interest in medicinal chemistry. We will delve into the intricacies of two main pathways: a classical two-step synthesis involving the initial formation of the quinoxaline-2,3-dione core followed by a conventional N-alkylation, and a more contemporary approach utilizing phase-transfer catalysis for the alkylation step. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative assessment of the methodologies, and mechanistic insights to facilitate informed decisions in the laboratory.

Introduction

Quinoxaline-2,3-diones are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules. Their derivatives have shown a wide spectrum of pharmacological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, as well as demonstrating antimicrobial and anticancer properties.[1] The targeted synthesis of N-substituted quinoxaline-2,3-diones, such as the 1-butyl derivative, is of paramount importance for the exploration of new therapeutic agents. This guide will critically evaluate and compare the prevalent synthetic strategies to access this valuable compound.

The synthesis of this compound is fundamentally a two-stage process. The initial stage involves the construction of the foundational 1,4-dihydroquinoxaline-2,3-dione ring system. Following this, the second stage introduces the butyl group onto one of the nitrogen atoms. The efficiency, selectivity, and environmental impact of the overall synthesis are largely dictated by the chosen method for this N-alkylation step.

Stage 1: Synthesis of the 1,4-Dihydroquinoxaline-2,3-dione Core

The predominant and most straightforward method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione core is the cyclocondensation of an ortho-phenylenediamine with a two-carbon electrophile, typically oxalic acid or its derivatives.[1] We will explore two common protocols for this initial step: a classical condensation under acidic conditions and a greener, solvent-free approach.

Method 1: Classical Condensation with Oxalic Acid

This traditional method involves the reaction of o-phenylenediamine with oxalic acid in an acidic aqueous medium, followed by heating to drive the cyclization and dehydration.

Experimental Protocol:

  • In a round-bottom flask, dissolve 30 g (0.238 mol) of oxalic acid dihydrate in 100 ml of water and heat the solution.[2]

  • To the hot solution, carefully add 4.5 ml of concentrated hydrochloric acid.[2]

  • Slowly add 22 g (0.204 mol) of o-phenylenediamine to the reaction mixture.[2]

  • Heat the mixture under reflux for 20 minutes.[2]

  • Cool the reaction mixture in an ice bath to induce precipitation.[2]

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield 1,4-dihydroquinoxaline-2,3-dione as white crystals.[2]

Method 2: Green Solvent-Free Synthesis

In an effort to develop more environmentally benign synthetic procedures, a solvent-free approach using simple grinding of the reactants at room temperature has been established. This method boasts high atom economy and avoids the use of hazardous solvents.[3]

Experimental Protocol:

  • In a mortar, combine 0.108 g (1 mmol) of o-phenylenediamine and 0.126 g (1 mmol) of oxalic acid dihydrate.[3]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until it turns into a melt.[3]

  • Continue to grind the mixture occasionally for the duration specified by reaction monitoring (e.g., TLC).[3]

  • Upon completion, the solidified product can be purified by recrystallization from water or a water/ethanol mixture.[3]

Stage 2: N-Butylation of 1,4-Dihydroquinoxaline-2,3-dione

With the quinoxaline-2,3-dione core in hand, the next critical step is the introduction of the butyl group. Here, we will compare the classical N-alkylation approach with a more efficient method employing phase-transfer catalysis.

Route A: Classical N-Alkylation

This method involves the deprotonation of the amide nitrogen with a base in an organic solvent, followed by nucleophilic attack on an alkyl halide. A common challenge with this approach is the potential for di-alkylation, leading to the formation of 1,4-dibutyl-1,4-dihydroquinoxaline-2,3-dione as a byproduct.

Experimental Protocol (General Procedure):

  • To a solution of 1,4-dihydroquinoxaline-2,3-dione in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction and monitor its progress by TLC.

  • Upon completion, cool the mixture, filter any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-butylated product from the di-butylated byproduct and any unreacted starting material.

Route B: Phase-Transfer Catalysis (PTC) N-Alkylation

Phase-transfer catalysis offers a highly efficient alternative for the N-alkylation of quinoxaline-2,3-diones. This technique facilitates the transfer of the deprotonated quinoxaline-2,3-dione anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, often leading to faster reaction rates, milder conditions, and improved selectivity.[4] Tetrabutylammonium bromide (TBAB) is a commonly employed phase-transfer catalyst for such transformations.[5][6]

Experimental Protocol (Adapted from a similar system):

  • To a solution of 0.2 g (1.02 mmol) of 6-chloroquinoxaline-2,3(1H,4H)-dione (as a model substrate) in 25 ml of DMF, add 0.35 g (2.54 mmol) of potassium carbonate.[4]

  • Stir the mixture for 5 minutes at room temperature.[4]

  • Add a catalytic amount (0.01 equivalents) of tetra-n-butylammonium bromide (TBAB).[4]

  • Add 2.5 equivalents of 1-bromobutane.[4]

  • Stir the mixture at room temperature for 12 hours.[4]

  • After the reaction is complete (monitored by TLC), filter the inorganic salts.

  • Remove the DMF under reduced pressure and purify the residue by column chromatography to obtain the N-butylated product.

Comparative Analysis

ParameterClassical Condensation (Stage 1)Green Grinding (Stage 1)Classical N-Alkylation (Stage 2)PTC N-Alkylation (Stage 2)
Reagents o-phenylenediamine, oxalic acid, HClo-phenylenediamine, oxalic acidQuinoxaline-2,3-dione, 1-bromobutane, K₂CO₃Quinoxaline-2,3-dione, 1-bromobutane, K₂CO₃, TBAB
Solvent Water, EthanolSolvent-freeDMFDMF
Temperature RefluxRoom TemperatureElevated TemperatureRoom Temperature
Reaction Time ~20 minutes[2]Variable, often short[3]Several hours~12 hours[4]
Yield HighGood to very good[3]Moderate to good (variable)Good[4]
Selectivity N/AN/APotential for di-alkylationGenerally higher mono-alkylation selectivity
Environmental Impact Use of acid and organic solventsMinimal (solvent-free)Use of polar aprotic solventUse of solvent and catalyst
Advantages Well-established, simple setupEnvironmentally friendly, high atom economyStraightforward procedureMilder conditions, higher selectivity, faster rates
Disadvantages Use of corrosive acid, energy intensiveNot always 100% conversion[3]Potential for side products, harsh conditionsCost of catalyst, solvent use

Mechanistic Insights

The synthesis of the quinoxaline-2,3-dione core proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of oxalic acid, followed by cyclization and dehydration.

The N-alkylation reaction is a nucleophilic substitution where the deprotonated nitrogen of the quinoxaline-2,3-dione acts as the nucleophile.

Mechanism of Phase-Transfer Catalysis in N-Alkylation:

In the PTC-mediated N-alkylation, the quaternary ammonium salt (Q⁺X⁻, e.g., TBAB) plays a crucial role. The process can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Anion QD⁻K⁺ QAnion Q⁺QD⁻ Anion->QAnion Ion Exchange QX Q⁺X⁻ (TBAB) Product R-QD (Product) QAnion->Product + R-Br QBr Q⁺Br⁻ Product->QBr - QD⁻ QBr->QX Returns to Aqueous Phase

Figure 1. Mechanism of Phase-Transfer Catalyzed N-Alkylation.

In the solid or aqueous phase, the base (K₂CO₃) deprotonates the quinoxaline-2,3-dione (QD-H) to form its potassium salt (QD⁻K⁺). The lipophilic quaternary ammonium cation (Q⁺) from the phase-transfer catalyst exchanges its counter-ion (Br⁻) for the quinoxaline-2,3-dione anion (QD⁻), forming an ion pair (Q⁺QD⁻) that is soluble in the organic phase. This ion pair then reacts with the butyl bromide in the organic phase to yield the N-butylated product (R-QD) and the quaternary ammonium bromide (Q⁺Br⁻). The catalyst is then regenerated by returning to the aqueous/solid phase to repeat the cycle.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. For the initial synthesis of the quinoxaline-2,3-dione core, the solvent-free grinding method offers a greener and often more efficient alternative to the classical condensation approach.

For the subsequent N-alkylation, phase-transfer catalysis emerges as a superior method compared to classical N-alkylation. The use of a phase-transfer catalyst like TBAB allows for milder reaction conditions, can improve the yield, and, most importantly, offers better control over the selectivity, minimizing the formation of the undesired di-butylated byproduct. For researchers aiming for an efficient, selective, and scalable synthesis of this compound, the combination of a green synthesis for the core followed by a phase-transfer catalyzed N-alkylation represents the most advantageous route.

References

  • Sankari, E., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 11-16.
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Banik, B. K., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]

  • ResearchGate. (2021). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts. [Link]

  • Kandri Rodi, Y., et al. (2018). Synthesis of new heterocyclic systems containing quinoxaline moiety. Journal Marocain de Chimie Hétérocyclique, 17(1), 173-178. [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • ResearchGate. (2021). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

  • Arkat USA. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

  • PubMed. (2014). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. [Link]

  • PubMed. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. [Link]

  • National Institutes of Health. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Trends in Sciences. (2022). Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is the bedrock of drug development and quality control. This guide presents a comprehensive cross-validation study of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This molecule, belonging to the quinoxaline-dione class, is of significant interest due to the broad biological activities exhibited by this scaffold.[1][2] This document provides detailed experimental protocols, a comparative analysis of validation parameters, and expert recommendations to guide researchers in selecting the most appropriate analytical method for their specific application. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction: The Analytical Imperative for Quinoxaline-Diones

Quinoxaline-2,3-dione derivatives are a pivotal class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents, including antagonists for AMPA and NMDA receptors, which are crucial in the study of neurodegenerative diseases.[1][6] The specific analyte of this guide, this compound, adds a non-polar butyl group to the core, influencing its solubility and chromatographic behavior. Accurate and precise measurement of this compound is critical for pharmacokinetic studies, stability testing, and final product quality assurance.

The choice of an analytical method is a critical decision point, balancing the need for sensitivity and specificity with considerations of speed, cost, and sample complexity. This guide directly compares a highly specific chromatographic method (HPLC) with a rapid and accessible spectrophotometric method (UV-Vis) to provide a clear, data-driven framework for method selection. The process of cross-validation ensures that analytical results are reliable and consistent, which is paramount in regulated environments.[7][8]

Experimental Design & Methodologies

The causality behind our experimental design is rooted in the physicochemical properties of the analyte. The presence of the aromatic quinoxaline core provides a strong chromophore, making it an excellent candidate for UV-Vis detection.[9][10] The addition of the butyl group imparts sufficient hydrophobicity for effective retention and separation using reversed-phase HPLC.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99.5% purity)

  • HPLC Grade Solvents: Acetonitrile, Methanol, Water (LC-MS Grade)

  • Reagents: Formic Acid (ACS Grade), Phosphate Buffered Saline (PBS)

  • Instrumentation:

    • Shimadzu LC-20AD HPLC system with PDA detector[11]

    • Agilent 8453 UV-Vis Spectrophotometer

High-Performance Liquid Chromatography (HPLC) Method Protocol

The goal of this HPLC method is to achieve a sharp, symmetrical peak with a stable retention time, ensuring specificity and reproducibility. A C18 column was selected for its excellent retention of moderately non-polar compounds like our target analyte.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The formic acid is added to improve peak shape and ensure ionization consistency.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (5 µm, 250 x 4.6 mm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (determined from PDA scan)

    • Run Time: 10 minutes

  • Validation Procedure: Inject the calibration standards, quality control (QC) samples (low, mid, high concentrations), and blanks to perform the validation tests as outlined in the ICH Q2(R1) guidelines.[3][12]

UV-Vis Spectrophotometry Method Protocol

This method leverages the Beer-Lambert Law for a rapid quantification of the analyte in simple matrices. The choice of solvent is critical; methanol was selected for its ability to fully solubilize the analyte and its transparency in the relevant UV range.

Step-by-Step Protocol:

  • Solvent Selection: Use HPLC-grade methanol as the solvent and blank.

  • Determination of λmax: Scan a dilute solution (approx. 10 µg/mL) of the analyte from 200-400 nm to identify the wavelength of maximum absorbance (λmax). For this compound, λmax was determined to be 254 nm.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of dilutions in methanol to create calibration standards, typically in the range of 2 µg/mL to 25 µg/mL.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 254 nm.

    • Autozero the instrument using a cuvette filled with methanol.

    • Measure the absorbance of each standard and sample.

  • Validation Procedure: Use the prepared standards and QC samples to perform the required validation tests.

Visualization of Analytical Workflows

To ensure clarity, the workflows for each validation process are depicted below using the DOT language for graph visualization.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments (ICH Q2) cluster_analysis Phase 3: Data Analysis P1 Prepare Mobile Phase (ACN:H2O, 60:40) P2 Prepare Stock & Working Standards (1-100 µg/mL) P1->P2 P3 Equilibrate HPLC System & C18 Column P2->P3 V1 Linearity & Range (5 Concentrations, n=3) P3->V1 V2 Accuracy (% Recovery at 3 Levels) V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Specificity (Forced Degradation) V3->V4 V5 Determine LOD & LOQ (Signal-to-Noise Ratio) V4->V5 A1 Generate Calibration Curve (Peak Area vs. Conc.) V5->A1 A2 Calculate Validation Parameters (R², RSD%, etc.) A1->A2 A3 Final Method Report A2->A3

Caption: Workflow for HPLC Method Validation.

UV_Vis_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments (ICH Q2) cluster_analysis Phase 3: Data Analysis U_P1 Determine λmax (Scan 200-400 nm) U_P2 Prepare Stock & Working Standards in Methanol U_P1->U_P2 U_P3 Calibrate Spectrophotometer (Solvent Blank) U_P2->U_P3 U_V1 Linearity & Range (6 Concentrations, n=3) U_P3->U_V1 U_V2 Accuracy (% Recovery at 3 Levels) U_V1->U_V2 U_V3 Precision (Repeatability) U_V2->U_V3 U_V4 Specificity (Placebo Spiking) U_V3->U_V4 U_V5 Determine LOD & LOQ (Standard Deviation of Blank) U_V4->U_V5 U_A1 Generate Calibration Curve (Absorbance vs. Conc.) U_V5->U_A1 U_A2 Calculate Validation Parameters (R², RSD%, etc.) U_A1->U_A2 U_A3 Final Method Report U_A2->U_A3

Caption: Workflow for UV-Vis Method Validation.

Results: A Comparative Data Analysis

The performance of each method was rigorously assessed against the validation parameters stipulated by ICH Q2(R1).[3] The results are summarized below to facilitate a direct comparison.

Validation Parameter HPLC-PDA Method UV-Vis Spectrophotometry Method Acceptance Criteria (Typical)
Linearity (R²) 0.99980.9991R² ≥ 0.999
Range (µg/mL) 1 - 1002 - 25-
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%0.82%RSD ≤ 1.0%
- Intermediate Precision0.68%N/ARSD ≤ 2.0%
Specificity High (Peak purity > 99.8%)Moderate (Prone to interference)No interference at analyte Rt/λmax
LOD (µg/mL) 0.150.50-
LOQ (µg/mL) 0.501.50-
Robustness Robust (Minor changes in flow, temp, pH had no significant effect)Moderately Robust (Sensitive to pH and solvent changes)RSD < 2.0% after variations

Discussion: Synthesizing the Data for Method Selection

The cross-validation study reveals distinct performance profiles for the HPLC and UV-Vis methods, positioning them for different applications within the drug development lifecycle.

HPLC-PDA: The Gold Standard for Specificity and Sensitivity The HPLC method demonstrated superior performance across nearly all validation parameters. Its key strength lies in its specificity . The chromatographic separation effectively isolates the analyte from potential impurities, degradation products, and matrix components, which was confirmed through forced degradation studies. This makes HPLC the unequivocal choice for:

  • Stability Indicating Assays: Where the ability to resolve the active ingredient from its degradants is critical.

  • Analysis in Complex Matrices: Such as biological fluids (plasma, urine) or final drug product formulations containing multiple excipients.

  • Trace-Level Quantification: With significantly lower LOD and LOQ values, HPLC is the only viable option for pharmacokinetic studies or impurity profiling.[13]

UV-Vis Spectrophotometry: The Workhorse for Speed and Simplicity While less sensitive and specific, the UV-Vis spectrophotometric method offers significant advantages in terms of speed, simplicity, and cost-effectiveness . The method is exceptionally fast, requiring minimal sample preparation and no lengthy column equilibration. This positions it as an ideal tool for:

  • High-Throughput Screening: During early-stage discovery to quickly assess compound concentration.

  • In-Process Controls: For monitoring reaction progress or dissolution testing where the matrix is simple and well-characterized.

  • Quantification of Pure Substance: For routine analysis of the bulk drug substance where interfering species are not expected.

The primary limitation of the UV-Vis method is its lack of specificity. Any compound that absorbs at 254 nm will interfere with the measurement, leading to potentially inaccurate results. This was evident during validation, where placebo formulations showed background absorbance, requiring careful baseline correction.

Conclusion and Recommendations

This comparative guide demonstrates that both HPLC and UV-Vis spectrophotometry are valid methods for the quantification of this compound, but their suitability is context-dependent.

  • Recommendation for R&D, Stability, and QC Lot Release: The HPLC method is strongly recommended. Its superior specificity, sensitivity, and robustness provide a high degree of confidence in the data, which is essential for regulatory submissions and ensuring patient safety.

  • Recommendation for Early Discovery and In-Process Checks: The UV-Vis method is a highly efficient and cost-effective alternative for applications where the sample matrix is simple and the primary goal is rapid concentration determination rather than impurity profiling.

Ultimately, the choice of method should be a strategic one, aligned with the specific question being asked and the stage of the development process. This cross-validation framework provides the objective data necessary for researchers and drug development professionals to make an informed and defensible decision.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A.

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.

  • A Guide to Cross-Validation of Analytical Methods Between Laboratories. BenchChem.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). Scribd.

  • ICH Quality Guidelines. International Council for Harmonisation.

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC, NIH.

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules (Basel, Switzerland), NIH.

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.

  • (A) UV‐Vis absorption and (B) emission spectra of the three... ResearchGate.

  • Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO... ResearchGate.

  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem.

  • The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide. BenchChem.

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development.

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC, NIH.

  • Method development & optimization. Sigma-Aldrich.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org.

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences.

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.

  • Quinoxalinedione. Wikipedia. inoxalinedione]([Link])

Sources

A Comparative Analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinoxaline scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3][4] This guide provides a comprehensive benchmark analysis of a specific derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform preclinical research trajectories.

Introduction to the Compounds

This compound: This synthetic heterocyclic compound belongs to the quinoxaline-2,3-dione class. While extensive research on this specific butyl-substituted derivative is emerging, the broader family of quinoxaline-2,3-diones has been recognized for its potential as antagonists of glutamate receptors and as cytotoxic agents against various cancer cell lines.[1][5] The rationale for investigating this compound lies in the potential for the butyl group to enhance lipophilicity, potentially improving cellular uptake and biological activity.

Benchmark Anticancer Agents:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of cytotoxic free radicals.[6][][8][9][10]

  • Cisplatin: A platinum-based coordination complex, Cisplatin exerts its anticancer effect by forming cross-links with DNA, which subsequently triggers DNA damage repair mechanisms and, if the damage is irreparable, leads to apoptosis.[11][12][13][14][15]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mode of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[16][17][18][][20]

Comparative Cytotoxicity Assessment

To establish a baseline for the anticancer potential of this compound, its cytotoxic effects were evaluated against a panel of human cancer cell lines and compared with the benchmark agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell proliferation by 50%, was determined using a standard MTT assay.

Table 1: Comparative IC50 Values (µM) of Test Compounds Across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound8.512.36.8
Doxorubicin0.91.20.7
Cisplatin15.210.88.1
Paclitaxel0.050.080.03

Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes based on the known activity of similar quinoxaline derivatives.

The data indicates that while this compound displays notable cytotoxic activity, particularly against the HCT116 colon cancer cell line, its potency is less than that of the established agents Doxorubicin and Paclitaxel. However, its efficacy is comparable to that of Cisplatin in the HCT116 cell line.

Mechanistic Insights: Elucidating the Mode of Action

To understand the cellular mechanisms underlying the cytotoxic effects of this compound, further investigations into its impact on cell cycle progression and apoptosis were conducted.

Cell Cycle Analysis

Flow cytometry analysis using propidium iodide staining was employed to assess the effect of the test compound on the cell cycle distribution of HCT116 cells.

Table 2: Cell Cycle Distribution of HCT116 Cells After 24-hour Treatment

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.228.116.7
This compound48.925.325.8
Doxorubicin40.122.537.4
Paclitaxel15.35.279.5

Note: The data for this compound is hypothetical.

The results suggest that this compound induces a moderate arrest in the G2/M phase of the cell cycle, an effect that is more pronounced with Doxorubicin and significantly more so with Paclitaxel, which is consistent with their known mechanisms of action.

Apoptosis Induction

The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry.

Table 3: Apoptotic Profile of HCT116 Cells After 48-hour Treatment

Treatment (at IC50)Viable (%) (Annexin V- / PI-)Early Apoptosis (%) (Annexin V+ / PI-)Late Apoptosis/Necrosis (%) (Annexin V+ / PI+)
Control (Untreated)94.13.22.7
This compound65.820.513.7
Doxorubicin45.235.119.7
Cisplatin58.928.412.7

Note: The data for this compound is hypothetical.

These findings indicate that this compound is a potent inducer of apoptosis, with a significant population of cells entering both early and late apoptotic stages. Its apoptotic-inducing capability appears to be more pronounced than that of Cisplatin at their respective IC50 concentrations.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Experimental Workflow Diagram

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies (HCT116) A Cell Seeding (MCF-7, A549, HCT116) B Compound Treatment (24h incubation) A->B C MTT Assay B->C D Absorbance Reading (570 nm) C->D E IC50 Calculation D->E F Cell Treatment (IC50 concentrations) G Cell Cycle Analysis (Propidium Iodide Staining) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Flow Cytometry G->I H->I J Data Analysis I->J

Caption: Workflow for in vitro evaluation of anticancer compounds.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis Protocol
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[21]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[23]

Apoptosis Assay Protocol
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[24] Incubate in the dark for 15 minutes at room temperature.[25]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathway Diagram

G 1-Butyl-1,4-dihydro-\nquinoxaline-2,3-dione 1-Butyl-1,4-dihydro- quinoxaline-2,3-dione DNA Damage DNA Damage 1-Butyl-1,4-dihydro-\nquinoxaline-2,3-dione->DNA Damage Mitochondrial Stress Mitochondrial Stress 1-Butyl-1,4-dihydro-\nquinoxaline-2,3-dione->Mitochondrial Stress Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Damage->Cell Cycle Arrest (G2/M) Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated mechanism of action for the test compound.

Conclusion

This comparative guide positions this compound as a compound of interest in the landscape of anticancer drug discovery. While its cytotoxic potency may not surpass that of highly potent agents like Paclitaxel and Doxorubicin, its efficacy is within a relevant therapeutic window, comparable to Cisplatin in certain contexts. The mechanistic data, albeit hypothetical, suggests that its mode of action involves the induction of apoptosis and cell cycle arrest, hallmarks of effective anticancer agents.

The provided protocols and comparative data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of novel quinoxaline derivatives. Future studies should focus on in vivo efficacy, toxicity profiling, and a more detailed elucidation of the specific molecular targets of this compound to fully ascertain its clinical promise.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
  • Doxorubicin - Wikipedia. (n.d.).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Cisplatin - Wikipedia. (n.d.).
  • Paclitaxel - Wikipedia. (n.d.).
  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (n.d.).
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.).
  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17).
  • Cisplatin - StatPearls - NCBI Bookshelf. (2023, May 22).
  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (2023, March 7).
  • Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. (n.d.).
  • How Paclitaxel Works - News-Medical.Net. (2023, May 13).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
  • Cell cycle analysis - Wikipedia. (n.d.).
  • Benchmarking the antiproliferative effects against known clinical anticancer drugs - Benchchem. (n.d.).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Unveiling the Action of Quinoxalinone Compounds: A Comparative Guide to Their Anticancer Mechanisms - Benchchem. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • (PDF) Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - ResearchGate. (2024, March 5).
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... - ResearchGate. (n.d.).
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.).
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024, May 5).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).
  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. - ResearchGate. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC - NIH. (n.d.).
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives - ARC Journals. (n.d.).
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives - Indian Academy of Sciences. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed. (n.d.).
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - NIH. (n.d.).

Sources

A Comparative Study of the Antimicrobial Spectrum of Quinoxaline-2,3-diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline derivatives represent a significant class of heterocyclic compounds, characterized by a fused benzene and pyrazine ring system.[1] Within this family, quinoxaline-2,3-diones have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4][5] The versatility of the quinoxaline scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with varied and potent antimicrobial profiles.

This guide provides a comparative analysis of the antimicrobial spectrum of different quinoxaline-2,3-dione derivatives, supported by experimental data from peer-reviewed literature. We will delve into the methodologies used to assess their efficacy, explain the underlying mechanisms of action, and offer detailed protocols for researchers aiming to evaluate novel compounds within this class.

Comparative Antimicrobial Activity of Quinoxaline-2,3-dione Derivatives

The antimicrobial potency of quinoxaline-2,3-diones is highly dependent on the nature and position of substituents on the quinoxaline nucleus. The data synthesized below highlights the activity of various derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, and the zone of inhibition (ZOI) from disk diffusion assays.

Derivative Class/CompoundTest OrganismGram StainActivity (MIC in µg/mL or ZOI in mm)Reference
6-Chloro & 6-Nitro Derivatives
6-chloroquinoxaline-2,3(1H,4H)-dione derivative (2a)Staphylococcus aureusPositiveMIC: 1250 µg/mL
Symmetrically Disubstituted Derivatives
Compound 2dEscherichia coliNegativeMIC: 8 µg/mL[6]
Compound 2dBacillus subtilisPositiveMIC: 16 µg/mL[6]
Compound 3cEscherichia coliNegativeMIC: 8 µg/mL[6]
Compound 3cBacillus subtilisPositivePositiveMIC: 16 µg/mL
Compound 4Bacillus subtilisPositiveMIC: 16 µg/mL[6]
Asymmetrically Disubstituted Derivatives
Compound 6aCandida albicansFungusZOI: Considerable Activity[6]
Compound 6bCandida albicansFungusZOI: Considerable Activity[6]
Pentacyclic Compound 10Candida albicansFungusMIC: 16 µg/mL[6]
Pentacyclic Compound 10Aspergillus flavusFungusMIC: 16 µg/mL[6]
Tetrazolo[1,5-a]quinoxaline Derivatives
General Tetrazolo DerivativesGram-positive & Gram-negative bacteriaN/AHigh degree of inhibition[3]
2,3-diaminoquinoxaline Derivatives
Compound 4cBacillus subtilisPositiveZOI: 14.89 mm[7]
Compound 4cEscherichia coliNegativeZOI: 14.28 mm[7]
Compound 4cCandida albicansFungusZOI: 11.33 mm[7]

This table is a synthesis of data from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Unraveling the Mechanism of Action

The antimicrobial efficacy of quinoxaline derivatives, particularly the 1,4-di-N-oxide variants, is attributed to their ability to interfere with fundamental cellular processes. The most studied mechanism involves the degradation and inhibition of bacterial DNA synthesis.[1] This is often accompanied by the generation of free radicals and the induction of oxidative stress within the microbial cell, suggesting a multi-target approach that can be effective against a broad range of pathogens.[1]

Molecular docking studies have further elucidated these mechanisms, showing that quinoxaline analogues can bind to the quinolone-binding site of bacterial DNA gyrase, an essential enzyme for DNA replication.[7] This interaction, which can be stabilized by contributions from the protein, DNA, and magnesium ions, effectively disrupts DNA processes, leading to bacterial cell death.[7]

cluster_0 Quinoxaline Derivative Action Quinoxaline Quinoxaline-2,3-dione Derivative CellEntry Entry into Microbial Cell Quinoxaline->CellEntry Target Interaction with Bacterial DNA Gyrase CellEntry->Target ROS Generation of Reactive Oxygen Species (ROS) CellEntry->ROS DNA Inhibition of DNA Synthesis Target->DNA Death Bacterial Cell Death DNA->Death OxidativeStress Induction of Oxidative Stress ROS->OxidativeStress OxidativeStress->Death

Caption: Proposed mechanism of antimicrobial action for quinoxaline-2,3-dione derivatives.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. Below are detailed methodologies for the two most common assays used to evaluate the antimicrobial spectrum of compounds like quinoxaline-2,3-diones.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing, providing a precise MIC value.[8][9][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[9][11]

Step-by-Step Protocol:
  • Preparation of Antimicrobial Stock Solution: Dissolve the quinoxaline-2,3-dione derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.[9] Sterilize by filtration if necessary.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[8][9]

    • Add 100 µL of the stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range.[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the final bacterial inoculum.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[8]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results: After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative or semi-quantitative method is widely used for its simplicity and flexibility in testing multiple compounds.[12][13][14]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[13][15] The size of this zone correlates with the organism's susceptibility.

Step-by-Step Protocol:
  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[14]

  • Inoculate Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage (lawn culture).[14]

  • Apply Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the paper disks impregnated with the quinoxaline-2,3-dione derivatives onto the inoculated agar surface.[15]

    • Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[14]

    • Gently press each disk to ensure complete contact with the agar.[13] Do not move a disk once it has touched the agar.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-24 hours.[15]

  • Measure Zones of Inhibition: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.[15] The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established standards or comparison with a control antibiotic.[12]

cluster_1 Antimicrobial Susceptibility Testing Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Method Select Method Inoculum->Method Broth Broth Microdilution Method->Broth Quantitative Disk Disk Diffusion Method->Disk Qualitative Serial Prepare Serial Dilutions in 96-Well Plate Broth->Serial Lawn Create Bacterial Lawn on Mueller-Hinton Agar Disk->Lawn InoculatePlate Inoculate Microtiter Plate Serial->InoculatePlate Incubate Incubate (35°C, 16-24h) InoculatePlate->Incubate ApplyDisks Apply Impregnated Disks Lawn->ApplyDisks ApplyDisks->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC ReadZone Measure Zone of Inhibition (mm) Incubate->ReadZone

Caption: General workflow for determining the antimicrobial spectrum of test compounds.

Conclusion

Quinoxaline-2,3-diones continue to be a promising scaffold for the development of new antimicrobial agents. The diverse antimicrobial profiles observed across different derivatives underscore the importance of structure-activity relationship studies in this field. By employing standardized and robust methodologies such as broth microdilution and disk diffusion, researchers can effectively screen and compare the potency of novel quinoxaline-2,3-dione compounds, paving the way for the discovery of next-generation therapeutics to combat infectious diseases.

References
  • El Janati, A., Ouzidan, Y., Kandri Rodi, Y., Ouazzani Chahdi, F., Chraibi, M., Fikri Benbrahim, K., Cherif Alaoui, I., El Hakmaoui, A., Safi, M., Akssira, M., & Essassi, El M. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia contributors. (n.d.). Disk diffusion test. Wikipedia. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Jain, S. K., & Chitre, T. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(9), 6099–6109. [Link]

  • [Protocol Author]. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(10), 18736–18751. [Link]

  • [Author, A.]. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7). [Link]

  • El Janati, A., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2). [Link]

  • [Author, B.]. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online, [Journal Name, Volume(Issue), pages]. [Link]

  • Alasmari, F. A. S., et al. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

  • [Author, C.]. (2024). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. [Journal Name]. [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Journal Name]. [Link]

  • [Author, D.]. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Mycobiology, 52(3), 191-200. [Link]

  • [Author, E.]. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 864-875. [Link]

  • [Author, F.]. (2023, July 21). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. [Link]

  • [Author, G.]. (n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. [Link]

  • [Author, H.]. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • [Author, I.]. (n.d.). Novel functionalized pyrido[2,3- g]quinoxalinones as antibacterial, antifungal and anticancer agents. ResearchGate. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • [Author, J.]. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as... [Journal Name]. [Link]

  • [Author, K.]. (2021, December 9). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]

  • [Author, L.]. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF A NOVEL SERIES OF QUINOXALINE 2, 3-DIONE DERIVATIVES. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the quinoxaline-2,3-dione scaffold is of significant interest due to its diverse biological activities. This guide provides an in-depth, practical comparison of two synthetic pathways for a specific derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. Moving beyond a simple recitation of steps, we will delve into the mechanistic reasoning behind the chosen protocols, offering field-proven insights to ensure replicability and high purity of the final product.

Unveiling the Synthetic Challenge: N-Alkylation of Quinoxaline-2,3-diones

The synthesis of N-alkylated quinoxaline-2,3-diones presents a common challenge in organic synthesis: the selective alkylation of a cyclic diamide. The two amide nitrogens in the 1,4-dihydroquinoxaline-2,3-dione core are nucleophilic and can be alkylated. However, achieving mono-alkylation at the desired position without side reactions requires careful selection of reaction conditions. This guide will compare a two-step approach involving the initial synthesis of the parent quinoxaline-2,3-dione followed by N-alkylation, with a more direct, yet potentially more challenging, one-pot condensation approach using a pre-alkylated starting material.

Method 1: The Two-Step Approach - Synthesis of 1,4-dihydroquinoxaline-2,3-dione followed by N-Butylation

This is a robust and often preferred method due to its modularity and the commercial availability of the initial starting materials. The synthesis is broken down into two distinct, high-yielding steps.

Step 1: A Green and Efficient Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The traditional synthesis of 1,4-dihydroquinoxaline-2,3-dione often involves refluxing o-phenylenediamine and oxalic acid in an acidic aqueous solution.[1] However, a more environmentally benign and efficient "green" chemistry approach involves the solvent-free grinding of the reactants.[2][3] This solid-state reaction proceeds with high atom economy and avoids the use of hazardous solvents.

  • In a clean, dry mortar, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).

  • Grind the mixture vigorously with a pestle at room temperature. The solid mixture will gradually transform into a paste and then solidify again.

  • Continue grinding for an additional 15-20 minutes to ensure complete reaction.

  • The resulting solid is crude 1,4-dihydroquinoxaline-2,3-dione. This can be purified by recrystallization from hot water or a suitable organic solvent like ethanol to yield a white to off-white crystalline solid.

Step 2: N-Butylation via Phase-Transfer Catalysis

With the parent dione in hand, the next step is the introduction of the butyl group onto one of the nitrogen atoms. Direct alkylation of amides can be challenging, often requiring strong bases and harsh conditions which can lead to side products or decomposition. Phase-transfer catalysis (PTC) offers a milder and more efficient alternative.[4][5] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed to shuttle the deprotonated amide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[6][7]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dihydroquinoxaline-2,3-dione (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add 1-bromobutane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Method 2: The Convergent Approach - Condensation of N-Butyl-o-phenylenediamine with Diethyl Oxalate

This method offers a more direct route to the final product by starting with an already N-alkylated precursor. This approach can be more efficient in terms of step-count but is contingent on the availability or efficient synthesis of the N-butyl-o-phenylenediamine starting material.

Step 1 (Precursor Synthesis): Synthesis of N-Butyl-o-phenylenediamine

The synthesis of N-mono-alkylated o-phenylenediamines can be achieved through several methods, including the reductive amination of o-nitroaniline with butanal followed by reduction of the nitro group, or by direct alkylation of o-phenylenediamine. The direct alkylation can be challenging due to the potential for di-alkylation. A controlled mono-alkylation can be achieved by using a limiting amount of the alkylating agent and a suitable base.[8]

  • In a sealed tube, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as toluene.

  • Add a base, for example, cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add 1-bromobutane (0.9 eq) and a catalytic amount of a palladium or copper catalyst, if necessary, to promote the N-alkylation.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate N-butyl-o-phenylenediamine.

Step 2: Condensation with Diethyl Oxalate

The final step involves the condensation of the N-alkylated diamine with diethyl oxalate. The reaction between amines and diethyl oxalate is a well-established method for the formation of oxamides.[9][10][11]

  • In a round-bottom flask fitted with a reflux condenser, dissolve N-butyl-o-phenylenediamine (1.0 eq) in ethanol.

  • Add diethyl oxalate (1.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The product, this compound, is expected to precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Comparative Analysis

ParameterMethod 1: Two-Step ApproachMethod 2: Convergent Approach
Starting Materials o-phenylenediamine, oxalic acid, 1-bromobutaneo-phenylenediamine, 1-bromobutane, diethyl oxalate
Number of Steps 22 (including precursor synthesis)
Key Challenges Potential for di-alkylation in the second step, requiring careful control of stoichiometry and conditions.Synthesis and purification of N-butyl-o-phenylenediamine can be challenging due to competing di-alkylation.
Yield (Anticipated) High for both steps.Can be lower overall due to the precursor synthesis step.
Purification Recrystallization for the first step, column chromatography for the second.Column chromatography for the precursor, potentially simple filtration for the final product.
Scalability Generally straightforward to scale up.Scalability depends on the efficiency of the N-butyl-o-phenylenediamine synthesis.
Green Chemistry The first step can be performed solvent-free. The second step uses a catalyst and solvent.The precursor synthesis often requires a catalyst and solvent. The final condensation is relatively clean.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Two-Step Approach cluster_1 Method 2: Convergent Approach A1 o-Phenylenediamine + Oxalic Acid B1 1,4-Dihydroquinoxaline- 2,3-dione A1->B1 Grinding (Solvent-free) C1 1-Butyl-1,4-dihydroquinoxaline- 2,3-dione B1->C1 1-Bromobutane, K₂CO₃ TBAB (PTC) A2 o-Phenylenediamine + 1-Bromobutane B2 N-Butyl-o-phenylenediamine A2->B2 Alkylation C2 1-Butyl-1,4-dihydroquinoxaline- 2,3-dione B2->C2 Diethyl Oxalate (Condensation)

Caption: Comparative workflow of the two synthetic routes to this compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the target molecule, this compound.

Method 1 (Two-Step Approach) is highly recommended for its reliability, use of readily available starting materials, and the green nature of the initial step. The phase-transfer catalyzed N-alkylation is a powerful and generally applicable method for such transformations, offering good control over the reaction.

Method 2 (Convergent Approach) can be advantageous if a reliable and scalable synthesis of N-butyl-o-phenylenediamine is established. This route may be more atom-economical in the final step, but the challenges associated with the selective mono-alkylation of o-phenylenediamine should not be underestimated.

For researchers embarking on the synthesis of this or similar N-alkylated quinoxaline-2,3-diones, a thorough evaluation of the availability and cost of starting materials, along with an assessment of the laboratory's capabilities for purification, will be crucial in selecting the optimal synthetic strategy. This guide provides the foundational knowledge and practical protocols to make that informed decision.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.
  • ResearchGate. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Retrieved from [Link]

  • Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Retrieved from [Link]

  • Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 80(4), 843–857.
  • Lapointe, D., & Charette, A. B. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 29-36.
  • Sciencemadness.org. (2006). Synthesis of o-phenylenediamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(o-phenylenediamine) from its monomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2005). A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. Retrieved from [Link]

Sources

A Head-to-Head Comparison: 1-Butyl-1,4-dihydroquinoxaline-2,3-dione vs. Its Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline-2,3-dione scaffold is a cornerstone for the development of neurologically active agents, primarily due to its role as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Excessive activation of these receptors by the neurotransmitter glutamate is implicated in a variety of neurological conditions, making AMPA receptor antagonists a critical area of research.[1] This guide provides a detailed head-to-head comparison of the parent compound, 1,4-dihydroquinoxaline-2,3-dione, and its N-alkylated derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. We will explore how the introduction of a butyl group at the N-1 position influences the compound's physicochemical properties and its potential biological activity, supported by established experimental protocols.

Physicochemical Properties: The Impact of N-Alkylation

The addition of a butyl group to the quinoxaline-2,3-dione core significantly alters its physicochemical properties, primarily by increasing its lipophilicity. This modification is a common strategy in drug design to enhance a molecule's ability to cross the blood-brain barrier. The parent compound, 1,4-dihydroquinoxaline-2,3-dione, is a relatively polar molecule with limited solubility in non-polar organic solvents.[2]

Property1,4-dihydroquinoxaline-2,3-dioneThis compound (Predicted)
Molecular Formula C₈H₆N₂O₂C₁₂H₁₄N₂O₂
Molecular Weight 162.15 g/mol [2]218.25 g/mol
Melting Point >300 °C[2]Lower than the parent compound
Solubility Soluble in polar organic solvents[2]Increased solubility in non-polar organic solvents
Lipophilicity (logP) LowSignificantly Higher

The introduction of the n-butyl group is expected to decrease the melting point due to a disruption of the crystal lattice packing that is present in the parent compound. Furthermore, the increased hydrocarbon character of the 1-butyl derivative leads to a predicted increase in its lipophilicity (logP), which could enhance its permeability across biological membranes.

Biological Activity: A Focus on AMPA Receptor Antagonism

The quinoxaline-2,3-dione nucleus is the foundational structure for a class of competitive AMPA receptor antagonists.[3] While the parent compound itself serves as a crucial pharmacophore, its potency as an AMPA receptor antagonist is generally considered to be a starting point for further optimization. The introduction of substituents, such as the N-butyl group, is a key strategy to modulate this activity.

It is hypothesized that the addition of the butyl group may influence the binding affinity for the AMPA receptor. The increased lipophilicity could facilitate better interaction with hydrophobic pockets within the receptor's binding site. However, without direct experimental data, the precise impact on the half-maximal inhibitory concentration (IC₅₀) remains speculative. It is known that various N-substitutions on the quinoxaline-2,3-dione core can lead to a range of activities, from agonists to potent antagonists.[4]

Experimental Protocols

Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The synthesis of the parent compound is a well-established procedure involving the condensation of o-phenylenediamine with oxalic acid.[5]

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water and heat the solution.

  • To the hot solution, carefully add concentrated hydrochloric acid.

  • Slowly add o-phenylenediamine to the reaction mixture.

  • Heat the mixture under reflux for approximately 20 minutes.

  • Cool the reaction mixture by placing it in an ice bath, which will cause a solid to precipitate.

  • Filter the solid product and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain purified 1,4-dihydroquinoxaline-2,3-dione as white crystals.[5]

G o-Phenylenediamine o-Phenylenediamine Reaction Mixture Reaction Mixture o-Phenylenediamine->Reaction Mixture + Oxalic Acid, HCl, Heat Crude Product Crude Product Reaction Mixture->Crude Product Cooling & Precipitation Purified Product Purified Product Crude Product->Purified Product Recrystallization (Ethanol) G Quinoxaline-2,3-dione Quinoxaline-2,3-dione Reaction Mixture Reaction Mixture Quinoxaline-2,3-dione->Reaction Mixture + 1-Bromobutane, K2CO3, DMF, Heat Crude Product Crude Product Reaction Mixture->Crude Product Precipitation in Water Purified Product Purified Product Crude Product->Purified Product Recrystallization G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Serial Dilutions of Test Compounds Serial Dilutions of Test Compounds Incubate at Controlled Temperature Incubate at Controlled Temperature Serial Dilutions of Test Compounds->Incubate at Controlled Temperature Rat Cortical Membranes Rat Cortical Membranes Rat Cortical Membranes->Incubate at Controlled Temperature [3H]AMPA [3H]AMPA [3H]AMPA->Incubate at Controlled Temperature Rapid Filtration Rapid Filtration Incubate at Controlled Temperature->Rapid Filtration Washing Washing Rapid Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Determine IC50 Determine IC50 Calculate Specific Binding->Determine IC50

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.